molecular formula C5H3FINO B1445581 6-Fluoro-5-iodopyridin-2-ol CAS No. 884660-48-4

6-Fluoro-5-iodopyridin-2-ol

Cat. No.: B1445581
CAS No.: 884660-48-4
M. Wt: 238.99 g/mol
InChI Key: OSOZRTIYHZBEGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-5-iodopyridin-2-ol is a useful research compound. Its molecular formula is C5H3FINO and its molecular weight is 238.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-5-iodo-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FINO/c6-5-3(7)1-2-4(9)8-5/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSOZRTIYHZBEGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743663
Record name 6-Fluoro-5-iodopyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884660-48-4
Record name 6-Fluoro-5-iodopyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to PF-04447943: A Selective PDE9A Inhibitor for Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided in this guide is intended for research purposes only. PF-04447943 is not for human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) before handling this compound. It is important to note that while the query specified CAS number 884660-48-4, the compound of significant interest to the drug development community, PF-04447943, is correctly identified by CAS number 1082744-20-4 . This guide will focus on the properties and applications of PF-04447943.

Introduction

PF-04447943 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that specifically degrades cyclic guanosine monophosphate (cGMP).[1][2] By inhibiting PDE9A, PF-04447943 elevates intracellular cGMP levels, a key second messenger in various physiological processes, particularly in the central nervous system.[] This mechanism has positioned PF-04447943 as a valuable tool for investigating the role of the cGMP signaling pathway in synaptic plasticity, memory, and cognitive function.[1] Initially developed with therapeutic potential for cognitive disorders such as Alzheimer's disease, PF-04447943 has been instrumental in preclinical studies to understand the intricate relationship between cGMP modulation and neuronal health.[2][]

Physicochemical Properties of PF-04447943

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research. PF-04447943 is a cell-permeable, blood-brain barrier-penetrant pyrazolo[3,4-d]pyrimidinone compound, making it suitable for both in vitro and in vivo studies targeting the central nervous system.

PropertyValueSource
CAS Number 1082744-20-4
Molecular Formula C₂₀H₂₅N₇O₂[]
Molecular Weight 395.46 g/mol []
Appearance Off-white solid
Solubility DMSO: ≥ 54.6 mg/mL[2]
DMF: 25 mg/mL[4]
Ethanol: 12.5 mg/mL[4]
Soluble in 0.1N HCl[5]
Storage Temperature -20°C

Mechanism of Action: Targeting the cGMP Signaling Pathway

PF-04447943 exerts its biological effects through the highly selective inhibition of PDE9A. This enzyme is a key regulator of cGMP signaling cascades that are often independent of the nitric oxide (NO) pathway.

The Role of PDE9A in Neuronal Function

Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides, thereby controlling the duration and amplitude of their signaling. PDE9A exhibits a high affinity and specificity for cGMP.[1] In the brain, particularly in regions crucial for learning and memory like the hippocampus and cortex, PDE9A plays a significant role in modulating cGMP levels that are critical for synaptic function.[1][2]

PF-04447943-Mediated cGMP Elevation

By inhibiting PDE9A, PF-04447943 prevents the breakdown of cGMP, leading to its accumulation within neuronal cells. This elevation of cGMP activates downstream effector proteins, most notably cGMP-dependent protein kinases (PKGs). The activation of PKG triggers a cascade of phosphorylation events that ultimately modulate synaptic plasticity, including processes like long-term potentiation (LTP), which is a cellular correlate of learning and memory.[1]

PDE9A_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds sGC Soluble Guanylyl Cyclase (sGC) NMDA_R->sGC Activates cGMP cGMP sGC->cGMP Synthesizes GTP GTP GTP->sGC PDE9A PDE9A cGMP->PDE9A Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP (Inactive) PDE9A->GMP Degrades PF04447943 PF-04447943 PF04447943->PDE9A Inhibits Synaptic_Plasticity Synaptic Plasticity (e.g., LTP) PKG->Synaptic_Plasticity Promotes Neurite_Outgrowth Neurite Outgrowth & Synapse Formation PKG->Neurite_Outgrowth Promotes

Figure 1: Mechanism of action of PF-04447943.

Preclinical and Clinical Insights

In Vitro Efficacy

Studies using cultured hippocampal neurons have demonstrated that PF-04447943 at concentrations of 30-100 nM significantly enhances neurite outgrowth and synapse formation.[1][2] Furthermore, at a concentration of 100 nM, PF-04447943 was shown to facilitate hippocampal slice LTP elicited by a weak tetanic stimulus.[1]

In Vivo Efficacy in Rodent Models

Systemic administration of PF-04447943 in rodents has been shown to dose-dependently increase cGMP levels in the cerebrospinal fluid, confirming its ability to engage its target in the central nervous system.[2] In behavioral studies, PF-04447943 (1-3 mg/kg, p.o.) significantly improved performance in various cognitive tasks, including the novel object recognition test in rats and the Y-maze spatial recognition memory task in mice.[2][4] Notably, some studies suggest an inverted U-shaped dose-response curve for its efficacy in enhancing memory.[1]

Clinical Trials in Alzheimer's Disease

A Phase 2 multicenter, double-blind, placebo-controlled study was conducted to evaluate the efficacy and safety of PF-04447943 in patients with mild to moderate Alzheimer's disease.[6] Subjects were treated with 25 mg of PF-04447943 twice daily for 12 weeks.[6] The results indicated that while the drug was generally safe and well-tolerated, it did not lead to statistically significant improvements in cognition, behavior, or global change compared to placebo.[6][7][8] The most common adverse events reported were gastrointestinal in nature, including diarrhea and nausea.[6]

Experimental Protocols

Neurite Outgrowth Assay

This protocol provides a framework for assessing the effect of PF-04447943 on neurite outgrowth in primary hippocampal neurons.

Materials:

  • Primary hippocampal neurons

  • Neurobasal medium supplemented with B-27 and GlutaMAX

  • Poly-D-lysine and laminin-coated culture plates

  • PF-04447943 stock solution (in DMSO)

  • Paraformaldehyde (PFA)

  • Primary antibody (e.g., anti-β-III tubulin)

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope and image analysis software

Procedure:

  • Cell Plating: Plate dissociated primary hippocampal neurons on poly-D-lysine and laminin-coated plates at a suitable density.[9][10]

  • Compound Treatment: After allowing the neurons to adhere for 24 hours, replace the medium with fresh medium containing various concentrations of PF-04447943 (e.g., 10 nM, 30 nM, 100 nM, 300 nM) or vehicle control (DMSO).[1][2]

  • Incubation: Incubate the cells for 48-72 hours to allow for neurite extension.[10]

  • Fixation and Staining:

    • Fix the cells with 4% PFA for 20-30 minutes at room temperature.[9]

    • Permeabilize the cells and block non-specific antibody binding.

    • Incubate with a primary antibody against a neuronal marker like β-III tubulin overnight at 4°C.[9]

    • Wash and incubate with a fluorescently labeled secondary antibody and DAPI for nuclear staining for 2 hours at room temperature.[9]

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify neurite length and branching using image analysis software.

Neurite_Outgrowth_Workflow Start Start Plate_Cells Plate Primary Hippocampal Neurons Start->Plate_Cells Treat_Compound Treat with PF-04447943 or Vehicle Plate_Cells->Treat_Compound Incubate Incubate for 48-72 hours Treat_Compound->Incubate Fix_Stain Fix and Stain for Neuronal Markers Incubate->Fix_Stain Image_Analysis Fluorescence Microscopy and Image Analysis Fix_Stain->Image_Analysis End End Image_Analysis->End

Figure 2: Workflow for a neurite outgrowth assay.
Novel Object Recognition (NOR) Test

The NOR test is a behavioral assay used to assess recognition memory in rodents.[11][12][13][14]

Apparatus:

  • An open-field arena (e.g., 40 x 40 x 40 cm)

  • Two identical objects (familiar objects)

  • One novel object, distinct from the familiar objects in shape and texture but of similar size.

Procedure:

  • Habituation: On day 1, allow each animal to freely explore the empty arena for 5-10 minutes to acclimate to the environment.[11][12]

  • Familiarization/Training (Day 2):

    • Administer PF-04447943 (e.g., 1 mg/kg, p.o.) or vehicle control to the animals 30-60 minutes before the training session.

    • Place two identical objects in the arena.

    • Allow the animal to explore the objects for a set period (e.g., 10 minutes).[11]

  • Testing (Day 2):

    • After a retention interval (e.g., 1-24 hours), place the animal back in the arena where one of the familiar objects has been replaced with a novel object.[12]

    • Record the exploration time for both the familiar and the novel object for a set period (e.g., 5-10 minutes).[11]

  • Data Analysis:

    • Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time for both objects).

    • A higher DI indicates better recognition memory.

Safety and Handling

PF-04447943 should be handled with care in a laboratory setting.[15] It is recommended to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Suppliers of PF-04447943

A variety of chemical suppliers offer PF-04447943 for research purposes. It is crucial to source high-purity compounds for reliable and reproducible experimental results.

SupplierProduct NumberPurityWebsite
Sigma-Aldrich 538337≥97% (HPLC)--INVALID-LINK--
Cayman Chemical 15309≥98%--INVALID-LINK--[4]
APExBIO A4232>99%--INVALID-LINK--[1]
Axon Medchem 214899%--INVALID-LINK--[5]
BOC Sciences BOC-1850>98%--INVALID-LINK--[2][]
MyBioSource MBS387624>98%--INVALID-LINK--[16]
MedChemExpress HY-1327999.89%--INVALID-LINK--[17]

Conclusion

PF-04447943 is a well-characterized, potent, and selective PDE9A inhibitor that serves as an invaluable pharmacological tool for researchers in neuroscience and drug discovery. Its ability to elevate cGMP levels in the brain has provided significant insights into the role of this signaling pathway in cognitive processes. While clinical trials in Alzheimer's disease did not demonstrate efficacy, the preclinical data on its pro-cognitive and neuroplasticity-enhancing effects continue to make it a compound of high interest for fundamental research into the mechanisms of learning and memory.

References

The Strategic Deployment of 6-Fluoro-5-iodopyridin-2-ol in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridin-2-one scaffold is a cornerstone of medicinal chemistry, recognized as a privileged structure due to its versatile physicochemical properties and broad spectrum of biological activities.[1][2] This technical guide delves into the untapped potential of a specific, strategically functionalized derivative: 6-Fluoro-5-iodopyridin-2-ol. We will dissect the molecule's constituent parts—the pyridinone core, the fluorine atom, and the iodine atom—to illuminate their individual and synergistic contributions to molecular design. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of how this compound can be leveraged as a powerful building block in fragment-based drug discovery (FBDD), lead optimization, and the synthesis of novel chemical libraries. Detailed experimental protocols, workflow diagrams, and structure-activity relationship (SAR) rationales are provided to offer a practical framework for its application in contemporary drug discovery campaigns.

The Pyridin-2-one Core: A Privileged Scaffold

The 2-pyridone ring system is a recurring motif in a multitude of FDA-approved drugs and clinical candidates, underscoring its significance in medicinal chemistry.[3] Its prevalence stems from a unique combination of properties that make it an attractive scaffold for engaging with biological targets.

  • Hydrogen Bonding Capabilities: The pyridinone moiety possesses both a hydrogen bond donor (the N-H group) and multiple hydrogen bond acceptors (the carbonyl oxygen and the ring nitrogen), enabling it to form crucial interactions within protein binding sites.[2]

  • Bioisosteric Versatility: The 2-pyridone ring is a well-established bioisostere for amides, phenols, pyridines, and pyrimidines, allowing for scaffold hopping and the fine-tuning of physicochemical properties.[1][3]

  • Favorable Physicochemical Profile: Pyridinone derivatives often exhibit a desirable balance of aqueous solubility and lipophilicity, which are critical parameters for optimizing pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME).[3][4]

  • Metabolic Stability: The pyridinone core generally demonstrates good metabolic stability, a key attribute for developing drug candidates with suitable half-lives.[3]

These inherent characteristics make the pyridinone scaffold an excellent starting point for the design of inhibitors targeting a wide array of protein classes, including kinases, proteases, and G-protein coupled receptors (GPCRs).

Strategic Functionalization: The Roles of Fluorine and Iodine

The true potential of this compound lies in the strategic placement of its halogen substituents. Both fluorine and iodine offer unique and powerful tools for the medicinal chemist to modulate a molecule's properties.

The Impact of the Fluorine Atom

The introduction of fluorine into drug candidates has become a widespread strategy in modern medicinal chemistry.[5][6] Its small van der Waals radius (1.47 Å), close to that of a hydrogen atom (1.20 Å), means it can often be introduced with minimal steric perturbation.[7] However, its high electronegativity imparts profound effects on the molecule's electronic and physicochemical properties.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic groups, altering their ionization state at physiological pH and thereby influencing target engagement and cell permeability.

  • Enhanced Metabolic Stability: Fluorine substitution at a metabolically labile position can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.[8]

  • Increased Binding Affinity: The polarized C-F bond can engage in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with protein targets, leading to enhanced binding affinity.[9]

  • Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, which can be exploited to pre-organize the ligand for optimal binding to its target.

The Versatility of the Iodine Atom

The iodine atom at the 5-position serves as a versatile synthetic handle and a potential interaction partner.

  • Vector for Chemical Elaboration: The carbon-iodine bond is readily amenable to a wide range of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the facile introduction of diverse chemical functionalities to explore the surrounding chemical space and build out structure-activity relationships (SAR).

  • Halogen Bonding: The iodine atom possesses a region of positive electrostatic potential on its outer surface, known as a σ-hole, which can participate in a non-covalent interaction called halogen bonding with electron-rich atoms like oxygen or nitrogen in a protein's binding site.[10] This can be a powerful tool for enhancing binding affinity and selectivity.

  • Bioisosteric Replacement: The bulky tert-butyl group can sometimes be mimicked by an iodine atom in terms of size and volume.[11]

Potential Applications in Drug Discovery Campaigns

The unique combination of a privileged scaffold and strategically placed functional groups makes this compound a highly valuable starting point for several drug discovery strategies.

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 238.99 g/mol , this compound fits within the "rule of three" for fragment-based screening. Its hydrogen bonding capacity makes it an ideal candidate for identifying initial low-affinity "hits" that can then be grown into more potent leads.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Optimization A Fragment Library Screening (including this compound) B Biophysical Screening (e.g., SPR, NMR, X-ray Crystallography) A->B Assay C Identify Low-Affinity Binders B->C Analyze Data D Co-crystallography of Hit with Target Protein C->D Validated Hit E Structure-Guided Design D->E Structural Insights F Suzuki/Sonogashira Coupling at Iodine Position E->F Synthesize Analogs G SAR Exploration F->G Test Analogs G->E Iterative Optimization H Lead Compound G->H Identify Potent & Selective Lead

Caption: FBDD workflow leveraging this compound.

Lead Optimization and SAR Studies

Once a lead compound containing the this compound scaffold is identified, the fluorine and iodine atoms provide precise handles for systematic optimization.

SAR_Exploration cluster_vectors Core This compound Scaffold Iodine Vector 1 (C5-Iodine): - Suzuki Coupling (Aryls, Heteroaryls) - Sonogashira Coupling (Alkynes) - Buchwald-Hartwig (Amines) Core->Iodine Chemical Elaboration Fluorine Vector 2 (C6-Fluorine): - Modulates pKa - Blocks Metabolism - Enhances Binding Core->Fluorine Property Modulation Nitrogen Vector 3 (N1-Position): - Alkylation - Arylation Core->Nitrogen Solubility/PK Modulation

Caption: SAR vectors on the this compound scaffold.

Synthesis of Focused Chemical Libraries

The reactivity of the iodine atom allows for the parallel synthesis of a focused library of analogs, which can be screened against a panel of related targets (e.g., a kinase panel) to identify potent and selective inhibitors.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for diversifying the this compound core.

Materials:

  • This compound (1.0 eq)

  • Aryl or heteroaryl boronic acid or pinacol ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a microwave vial, add this compound, the boronic acid/ester, palladium catalyst, and base.

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture.

  • Seal the vial and heat in a microwave reactor to 100-120 °C for 20-60 minutes.

  • Monitor the reaction by LC-MS or TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Rationale: The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds. The use of a palladium catalyst facilitates the coupling of the aryl iodide with the boronic acid derivative. The base is required to activate the boronic acid for transmetalation to the palladium center. Microwave irradiation can significantly accelerate the reaction rate.

Assessment of Metabolic Stability in Human Liver Microsomes (HLM)

Materials:

  • Test compound (1 µM final concentration)

  • Human Liver Microsomes (0.5 mg/mL final concentration)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with internal standard (for quenching)

Procedure:

  • Pre-incubate the test compound with HLM in phosphate buffer at 37 °C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Rationale: This in vitro assay provides an early assessment of the metabolic stability of a compound. The disappearance of the parent compound over time in the presence of liver microsomes and the necessary cofactor (NADPH) is indicative of its susceptibility to phase I metabolism. This data is crucial for predicting in vivo pharmacokinetic behavior.

Data Presentation

Table 1: Physicochemical Properties of this compound and Related Fragments

CompoundMolecular Weight ( g/mol )cLogPH-Bond DonorsH-Bond Acceptors
This compound238.991.3512
Pyridin-2-ol95.090.2512
6-Fluoropyridin-2-ol113.090.4512
5-Iodopyridin-2-ol220.991.2812

Calculated values.

Conclusion

This compound is not merely another halogenated heterocycle; it is a meticulously designed chemical tool poised for significant impact in drug discovery. The convergence of a privileged pyridinone core with the distinct and complementary properties of fluorine and iodine provides medicinal chemists with a versatile platform for FBDD, lead optimization, and library synthesis. The strategic application of this building block, guided by the principles of modern medicinal chemistry and the experimental frameworks outlined in this guide, can accelerate the discovery of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

References

An In-depth Technical Guide to the Tautomeric Forms of 6-Fluoro-5-iodopyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive investigation into the tautomeric equilibrium of 6-Fluoro-5-iodopyridin-2-ol, a halogenated pyridine derivative of interest in medicinal chemistry and materials science. We will explore the fundamental principles of pyridin-2-ol tautomerism, the influence of substituents and solvent on the equilibrium, and present detailed experimental and computational methodologies for the characterization of the lactam and lactim forms. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the physicochemical properties of this class of compounds.

Introduction: The Dynamic Nature of Pyridin-2-ol Tautomerism

The phenomenon of tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a cornerstone of organic chemistry. In the realm of heterocyclic compounds, the tautomerism of 2-hydroxypyridine and its derivatives is a classic and extensively studied case.[1][2] This equilibrium involves the migration of a proton and a concurrent shift of a double bond, resulting in two distinct forms: the aromatic lactim (2-hydroxypyridine) form and the non-aromatic but highly polar lactam (pyridin-2(1H)-one) form.

The position of this equilibrium is not fixed; it is a delicate balance influenced by a variety of factors including the phase (solid, liquid, or gas), the polarity of the solvent, and the electronic nature of substituents on the pyridine ring.[1][2][3] Understanding and controlling this equilibrium is of paramount importance in drug discovery, as the different tautomers can exhibit distinct biological activities, receptor binding affinities, and pharmacokinetic profiles.

This guide focuses specifically on this compound, a molecule featuring two halogen substituents with opposing electronic effects. The strongly electron-withdrawing fluorine atom and the less electronegative but polarizable iodine atom introduce a unique electronic environment that influences the tautomeric preference.

The Tautomeric Equilibrium of this compound

The tautomeric equilibrium for this compound can be depicted as follows:

Tautomerism Lactim 6-Fluoro-5-iodo-pyridin-2-ol (Lactim Form) Lactam 6-Fluoro-5-iodo-pyridin-2(1H)-one (Lactam Form) Lactim->Lactam Equilibrium

Caption: Tautomeric equilibrium of this compound.

The electron-withdrawing nature of the fluorine atom is known to decrease the electron density of the pyridine ring, which in turn reduces the basicity of the nitrogen atom.[4] This effect would be expected to disfavor the protonation of the nitrogen, thus potentially shifting the equilibrium towards the lactim (pyridin-2-ol) form. Conversely, the high polarity of the pyridone (lactam) form is stabilized in polar solvents through hydrogen bonding.[2][3] Therefore, a comprehensive investigation requires examining the compound in various environments.

Experimental Characterization of Tautomeric Forms

A multi-pronged approach employing various spectroscopic and analytical techniques is essential for the unambiguous characterization of the tautomeric forms of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the structure of molecules in solution and is particularly well-suited for studying tautomeric equilibria.[5][6][7][8] The chemical shifts of protons and carbons are highly sensitive to their electronic environment, allowing for the differentiation between the lactam and lactim forms.

3.1.1. Predicted ¹H and ¹³C NMR Chemical Shifts

TautomerKey ¹H NMR Signals (Predicted)Key ¹³C NMR Signals (Predicted)
Lactim (Pyridin-2-ol) - Aromatic protons in the range of 7.0-8.0 ppm. - A broad singlet for the hydroxyl proton (-OH), the chemical shift of which will be concentration and solvent dependent.- C2 carbon (bearing the -OH group) expected around 160-170 ppm. - Other aromatic carbons in the range of 100-150 ppm.
Lactam (Pyridin-2-one) - A broad singlet for the N-H proton, typically downfield (>10 ppm). - Olefinic protons in the range of 6.0-7.5 ppm.- C2 carbon (carbonyl group) expected significantly downfield, around 170-180 ppm. - Other sp² carbons in the range of 100-140 ppm.

3.1.2. Experimental Protocol for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep1 Dissolve 5-10 mg of this compound in 0.5 mL of deuterated solvent. Prep2 Prepare samples in a range of solvents: - Non-polar (e.g., CDCl₃, Benzene-d₆) - Polar aprotic (e.g., DMSO-d₆, Acetone-d₆) - Polar protic (e.g., Methanol-d₄, D₂O) Prep1->Prep2 Acq1 Acquire ¹H NMR spectra at a controlled temperature (e.g., 298 K). Prep2->Acq1 Acq2 Acquire ¹³C NMR and DEPT spectra. Acq1->Acq2 Acq3 (Optional) Acquire 2D NMR spectra (COSY, HSQC, HMBC) for unambiguous signal assignment. Acq2->Acq3 Analysis1 Integrate the signals corresponding to each tautomer. Acq3->Analysis1 Analysis2 Calculate the tautomeric ratio (K_T = [Lactam]/[Lactim]) for each solvent. Analysis1->Analysis2 Analysis3 Analyze the effect of solvent polarity on the equilibrium. Analysis2->Analysis3

Caption: Experimental workflow for NMR analysis of tautomerism.

Causality behind Experimental Choices:

  • Solvent Variation: The choice of a range of solvents with varying polarities is crucial. Non-polar solvents are expected to favor the less polar lactim form, while polar solvents will stabilize the more polar lactam form through dipole-dipole interactions and hydrogen bonding.[1][2]

  • Temperature Control: Tautomeric equilibrium can be temperature-dependent. Maintaining a constant temperature ensures reproducible results.

  • 2D NMR: For complex spectra, 2D NMR techniques are invaluable for confirming the connectivity of atoms and definitively assigning signals to the correct tautomer.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a sensitive technique for studying conjugated systems. The lactim (aromatic) and lactam (non-aromatic, but conjugated) forms of this compound are expected to have distinct absorption maxima (λ_max).[9] By analyzing the changes in the UV-Vis spectrum in different solvents, the position of the tautomeric equilibrium can be inferred.[10]

3.2.1. Expected Spectral Features

TautomerExpected λ_max
Lactim (Pyridin-2-ol) Expected to have a λ_max at a shorter wavelength, characteristic of a substituted pyridine ring.
Lactam (Pyridin-2-one) Expected to have a λ_max at a longer wavelength due to the extended conjugation of the α,β-unsaturated carbonyl system.

3.2.2. Experimental Protocol for UV-Vis Analysis

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a volatile solvent (e.g., methanol).

  • Sample Preparation: Prepare a series of dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) in various solvents (e.g., hexane, acetonitrile, ethanol, water).

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the λ_max in each solvent and correlate the changes in the spectra with the polarity of the solvent to infer the predominant tautomeric form.

X-ray Crystallography

For the solid state, single-crystal X-ray diffraction provides the most definitive structural information.[11][12][13] It can unambiguously determine the positions of all atoms, including the hydrogen atom, thus confirming which tautomer is present in the crystalline form. Generally, in the solid state, the pyridone (lactam) form is favored due to its ability to form strong intermolecular hydrogen bonds.[1][3]

Computational Modeling of Tautomeric Equilibrium

In conjunction with experimental data, computational chemistry provides valuable insights into the intrinsic stability of the tautomers and the energetic barriers to their interconversion.[14][15][16][17][18]

4.1. Computational Methodology

Computational_Workflow cluster_geom Geometry Optimization cluster_energy Energy Calculation cluster_analysis Analysis and Prediction Geom1 Build the 3D structures of both the lactam and lactim tautomers. Geom2 Perform geometry optimization using a suitable level of theory (e.g., DFT with B3LYP functional) and basis set (e.g., 6-311++G(d,p)). Geom1->Geom2 Energy1 Calculate the single-point energies of the optimized structures in the gas phase. Geom2->Energy1 Energy2 Incorporate solvent effects using a continuum solvation model (e.g., PCM) for various solvents. Energy1->Energy2 Analysis1 Determine the relative energies (ΔE) and Gibbs free energies (ΔG) of the tautomers. Energy2->Analysis1 Analysis2 Predict the equilibrium constant (K_T) in the gas phase and in different solvents. Analysis1->Analysis2 Analysis3 Compare the computational predictions with experimental results. Analysis2->Analysis3

Caption: Workflow for computational analysis of tautomerism.

Rationale for Method Selection:

  • DFT (B3LYP): Density Functional Theory, particularly with the B3LYP functional, has been shown to provide a good balance of accuracy and computational cost for studying tautomeric equilibria in heterocyclic systems.[14]

  • Basis Set: The 6-311++G(d,p) basis set is a robust choice that includes diffuse functions and polarization functions, which are important for accurately describing the electronic structure and non-covalent interactions.

  • Solvation Model: The Polarizable Continuum Model (PCM) is a widely used and effective method for accounting for the bulk effects of a solvent on the relative energies of the tautomers.[19]

Conclusion

The tautomerism of this compound is a complex interplay of electronic and environmental factors. A thorough investigation, combining the power of NMR and UV-Vis spectroscopy with the precision of X-ray crystallography and the predictive capabilities of computational chemistry, is essential for a complete understanding. The methodologies outlined in this guide provide a robust framework for researchers to elucidate the tautomeric preferences of this and similar heterocyclic systems, which is critical for the rational design of new molecules in drug discovery and materials science.

References

An In-depth Technical Guide to the Solubility and Stability of 6-Fluoro-5-iodopyridin-2-ol in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for evaluating the solubility and stability of the novel heterocyclic compound, 6-Fluoro-5-iodopyridin-2-ol. While specific experimental data for this compound is not extensively available in the public domain, this document outlines a robust, scientifically-grounded approach for researchers, scientists, and drug development professionals. The methodologies described herein are based on established principles and regulatory guidelines for the characterization of pharmaceutical compounds. This guide will detail the rationale behind solvent selection, experimental design for solubility and forced degradation studies, and the application of modern analytical techniques for quantification and degradant identification.

Introduction and Physicochemical Overview

This compound is a halogenated pyridinol derivative with potential applications in medicinal chemistry and materials science.[1] The presence of a fluorine atom, an iodine atom, and a hydroxyl group on the pyridine ring suggests a molecule with a unique electronic and steric profile, likely influencing its solubility, stability, and reactivity. A thorough understanding of these properties is paramount for its effective use in research and development, particularly in drug discovery where bioavailability and shelf-life are critical.

Physicochemical Properties (Predicted and Known):

While extensive experimental data is not available, we can infer certain properties based on its structure and related compounds.[2][3][4]

PropertyPredicted/Known Value/InformationSource
CAS Number 884660-48-4[1]
Molecular Formula C₅H₃FINO[1]
Molecular Weight 242.99 g/mol Calculated
Appearance Likely a solid at room temperatureInferred from related compounds[3]
pKa The pyridinol tautomerism and the electron-withdrawing halogens will influence the acidity of the hydroxyl group and the basicity of the ring nitrogen. Experimental determination is crucial.N/A
LogP The presence of both a lipophilic iodine atom and a hydrophilic hydroxyl group suggests a moderate octanol-water partition coefficient. This will be a key determinant of its solubility profile.N/A

Solubility Assessment: A Foundational Study

Determining the solubility of this compound in a range of common laboratory solvents is a critical first step in its characterization. This data informs decisions on formulation, purification, and the design of subsequent biological and chemical assays.

Rationale for Solvent Selection

The choice of solvents should span a range of polarities and proticities to build a comprehensive solubility profile. The following solvents are recommended for an initial screen:

  • Aqueous Buffers (pH 3, 7.4, 9): To understand the pH-dependent solubility, which is critical for predicting its behavior in biological systems.

  • Polar Protic Solvents: Methanol, Ethanol, Isopropanol (IPA), Water. These solvents can engage in hydrogen bonding and are common in synthesis and purification.

  • Polar Aprotic Solvents: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Acetone. These are excellent solubilizing agents for a wide range of organic compounds.

  • Nonpolar Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, Heptane. These will help to understand the lipophilic character of the molecule.

Experimental Workflow for Solubility Determination

The equilibrium solubility method is a reliable and widely used technique. The following workflow is recommended:

Caption: Workflow for Equilibrium Solubility Determination.

Data Presentation

The results should be compiled into a clear and concise table.

SolventPolarity IndexSolubility (mg/mL) at 25°CObservations
Water10.2To be determined
pH 3 BufferN/ATo be determined
pH 7.4 BufferN/ATo be determined
pH 9 BufferN/ATo be determined
Methanol5.1To be determined
Ethanol4.3To be determined
DMSO7.2To be determined
Acetonitrile5.8To be determined
Dichloromethane3.1To be determined
Heptane0.1To be determined

Stability Studies: Unveiling the Molecule's Resilience

Stability studies, particularly forced degradation, are essential to identify potential degradation pathways and products.[5][6][7][8] This information is crucial for establishing appropriate storage conditions, shelf-life, and for the development of stability-indicating analytical methods.

Forced Degradation Protocol

Forced degradation studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[5][9] The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[5]

The following stress conditions are recommended for this compound:

  • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

  • Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature. Pyridinol derivatives can be particularly unstable in alkaline conditions.[9]

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Stress: Solid compound heated in an oven (e.g., 80°C).

  • Photostability: Exposure to a calibrated light source (e.g., Xenon lamp) as per ICH Q1B guidelines.

Experimental Workflow for Forced Degradation

Caption: Workflow for Forced Degradation Studies.

Analytical Methodologies

A validated, stability-indicating analytical method is the cornerstone of any stability study. High-Performance Liquid Chromatography (HPLC) is the most common technique.[10][11][12][13]

Key considerations for the HPLC method include:

  • Column: A C18 column is a good starting point for reversed-phase chromatography.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) will likely be required to separate the parent compound from its more polar or nonpolar degradants.

  • Detector: A UV-Vis detector is standard. The detection wavelength should be set at the λmax of this compound. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

For the identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool.[11] It provides molecular weight information and fragmentation patterns that can help elucidate the structures of the degradants.

Data Interpretation and Reporting

The results of the solubility and stability studies should be presented in a clear and logical manner.

Solubility Report:

  • A table summarizing the solubility in various solvents.

  • A discussion of the solubility profile in the context of the molecule's structure and potential applications.

Stability Report:

  • A summary table of the percentage degradation under each stress condition.

  • Chromatograms showing the separation of the parent compound and its degradation products.

  • Proposed degradation pathways based on the identified degradants.

  • Recommendations for storage and handling of this compound.

Conclusion

This technical guide provides a comprehensive roadmap for the systematic evaluation of the solubility and stability of this compound. By following the outlined experimental workflows and employing validated analytical methods, researchers can generate the critical data needed to advance the development of this promising compound. The insights gained from these studies will be invaluable for formulation development, process optimization, and regulatory submissions.

References

An In-Depth Technical Guide to the Synthesis and Exploration of 6-Fluoro-5-iodopyridin-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis, characterization, and derivatization of 6-fluoro-5-iodopyridin-2-ol, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. The unique arrangement of a fluorine atom, an iodine atom, and a hydroxyl group on the pyridine scaffold offers a versatile platform for the synthesis of novel compounds with significant therapeutic potential.

Introduction: The Strategic Value of Fluorinated and Iodinated Pyridines in Medicinal Chemistry

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a vast number of approved drugs.[1] The introduction of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, modulate physicochemical properties such as lipophilicity and pKa, and improve binding affinity to target proteins.[2][3] The strong carbon-fluorine bond is resistant to metabolic cleavage, often leading to an extended drug half-life.[2]

Simultaneously, the presence of an iodine atom provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[4] This dual functionality of the this compound core makes it a highly valuable precursor for creating diverse libraries of compounds for biological screening.

Physicochemical Properties and Tautomerism

A key characteristic of 2-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding 2-pyridone form. This equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the ring. The strong electron-withdrawing nature of the fluorine atom at the 6-position is expected to influence this equilibrium, potentially favoring the pyridin-2-ol tautomer. Understanding and controlling this tautomerism is crucial as it dictates the molecule's aromaticity, hydrogen-bonding capabilities, and overall three-dimensional shape, all of which are critical for biological activity.

Synthesis of the this compound Core

The synthesis of this compound (CAS Number: 884660-48-4) can be logically approached through a two-step sequence starting from the commercially available 6-fluoropyridin-2-ol.[2][5] This strategy involves the synthesis of the fluorinated precursor followed by a regioselective iodination.

Part 1: Synthesis of 6-Fluoropyridin-2-ol

The starting material, 6-fluoropyridin-2-ol, can be synthesized from 2,6-difluoropyridine via a nucleophilic aromatic substitution reaction.

Experimental Protocol: Synthesis of 6-Fluoropyridin-2-ol

  • Reaction Setup: In a sealed pressure vessel, dissolve 2,6-difluoropyridine in an aqueous solution of a suitable hydroxide salt (e.g., sodium hydroxide).

  • Heating: Heat the reaction mixture to a temperature typically ranging from 100 to 150 °C. The progress of the reaction should be monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Acidify the solution with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 6-fluoropyridin-2-ol.

Part 2: Regioselective Iodination of 6-Fluoropyridin-2-ol

The introduction of an iodine atom at the 5-position of the 6-fluoropyridin-2-ol ring is achieved through electrophilic aromatic iodination. The hydroxyl group at the 2-position and the fluorine at the 6-position are ortho, para-directing, and the nitrogen atom deactivates the ring towards electrophilic substitution. The 3- and 5-positions are the most activated sites for electrophilic attack.

Experimental Protocol: Iodination of 6-Fluoropyridin-2-ol

A proposed method for the regioselective iodination at the C5 position is based on established protocols for the iodination of pyridones and other activated heterocyclic systems.[6][7]

  • Reagents: A variety of iodinating agents can be employed, such as iodine monochloride (ICl), N-iodosuccinimide (NIS), or a mixture of molecular iodine and an oxidizing agent.[8][9]

  • Reaction Conditions: Dissolve 6-fluoropyridin-2-ol in a suitable solvent (e.g., N,N-dimethylformamide, acetic acid, or a chlorinated solvent). Add the iodinating reagent portion-wise at a controlled temperature, typically ranging from 0 °C to room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with an aqueous solution of a reducing agent like sodium thiosulfate to remove any unreacted iodine. Extract the product into an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Characterization of this compound

The structure of the synthesized this compound should be confirmed by standard spectroscopic methods.

Technique Expected Observations
¹H NMR The spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, with characteristic coupling constants.[10]
¹³C NMR The spectrum will display five signals for the carbon atoms of the pyridine ring. The carbon atoms attached to fluorine and iodine will show characteristic chemical shifts and coupling patterns (in the case of C-F).[10]
Mass Spec. The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (C₅H₃FINO, MW: 238.99).[2]

Exploration of this compound Derivatives via Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic utility of this compound lies in its potential for diversification through palladium-catalyzed cross-coupling reactions at the C5-iodo position.[11] This allows for the introduction of a wide array of substituents, leading to the generation of novel chemical entities for drug discovery programs.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling the iodo-derivative with an organoboron reagent.[12] This reaction is tolerant of a wide range of functional groups and is extensively used in the pharmaceutical industry.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a reaction vessel, combine this compound, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

  • Solvent: Use a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until the reaction is complete.

  • Purification: After work-up, the desired coupled product can be purified by column chromatography.

Sonogashira Coupling: C-C (alkyne) Bond Formation

The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable functionalities in medicinal chemistry. This reaction typically involves a palladium catalyst and a copper(I) co-catalyst.

Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: Combine this compound, a terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) salt (e.g., CuI), and a base (e.g., a tertiary amine like triethylamine or diisopropylethylamine).

  • Solvent: The reaction is typically carried out in a solvent such as THF or DMF.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere.

  • Purification: Standard work-up and purification by column chromatography will yield the alkynylated derivative.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines.[4]

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound, the desired amine, a palladium precatalyst, a suitable phosphine ligand (e.g., BINAP, Xantphos), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄).

  • Solvent: Anhydrous, deoxygenated solvents such as toluene or dioxane are commonly used.

  • Reaction Conditions: Heat the reaction mixture, typically between 80 and 110 °C.

  • Purification: After completion, the reaction is worked up and the product is purified by column chromatography.

Visualizing the Synthetic and Exploratory Pathways

Synthesis_and_Exploration cluster_synthesis Core Synthesis cluster_exploration Derivative Exploration 2_6_Difluoropyridine 2,6-Difluoropyridine 6_Fluoropyridin_2_ol 6-Fluoropyridin-2-ol 6_Fluoro_5_iodopyridin_2_ol This compound 6_Fluoropyridin_2_ol->6_Fluoro_5_iodopyridin_2_ol  Electrophilic  Iodination Sonogashira_Coupling Sonogashira Coupling 6_Fluoro_5_iodopyridin_2_ol->Sonogashira_Coupling Buchwald_Hartwig Buchwald-Hartwig Amination 6_Fluoro_5_iodopyridin_2_ol->Buchwald_Hartwig Suzuki_Coupling Suzuki-Miyaura Coupling Aryl_Derivatives 5-Aryl-6-fluoropyridin-2-ol Derivatives Suzuki_Coupling->Aryl_Derivatives  R-B(OH)₂  Pd Catalyst Alkynyl_Derivatives 5-Alkynyl-6-fluoropyridin-2-ol Derivatives Sonogashira_Coupling->Alkynyl_Derivatives  R-C≡CH  Pd/Cu Catalyst Amino_Derivatives 5-Amino-6-fluoropyridin-2-ol Derivatives Buchwald_Hartwig->Amino_Derivatives  R₂NH  Pd Catalyst

Caption: Synthetic pathway to this compound and its subsequent diversification via cross-coupling reactions.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. Its synthesis, while requiring careful control of reaction conditions, is achievable through established chemical transformations. The true power of this building block is realized in its capacity for diversification through modern cross-coupling methodologies. This guide provides a foundational framework for researchers to synthesize, characterize, and explore the chemical space around this versatile heterocyclic core, paving the way for the discovery of next-generation pharmaceuticals.

References

The Strategic Screening of Novel 6-Fluoro-5-iodopyridin-2-ol Analogs: A Technical Guide to Unveiling Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for a Focused Exploration

In the landscape of contemporary drug discovery, the pyridin-2-ol scaffold represents a "privileged structure," a molecular framework that has repeatedly demonstrated the ability to bind to a diverse range of biological targets. The introduction of specific halogen substituents, namely fluorine and iodine, at the 6- and 5-positions respectively, imparts unique physicochemical properties that can profoundly influence biological activity. The high electronegativity of fluorine can enhance binding affinity and metabolic stability, while the larger iodine atom can serve as a valuable handle for further chemical modification or act as a key interacting moiety with the target protein. This guide provides a comprehensive framework for the systematic biological activity screening of novel 6-fluoro-5-iodopyridin-2-ol analogs, with a primary focus on anticancer and antimicrobial activities, underpinned by a plausible mechanism of action in kinase inhibition.

I. The Initial Hypothesis: Targeting Key Cellular Processes

The core hypothesis driving this screening cascade is that the this compound scaffold is a promising candidate for the development of both anticancer and antimicrobial agents. This is predicated on the established activities of related halogenated pyridine and pyridinone derivatives.[1][2] A significant body of research suggests that many pyridine-based compounds exert their anticancer effects through the inhibition of protein kinases, which are critical regulators of cell proliferation, survival, and angiogenesis.[1][3] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key kinase implicated in tumor angiogenesis, and its inhibition is a validated strategy in cancer therapy.[4][5][6][7] Therefore, a targeted screen against VEGFR-2 is a logical starting point.

Furthermore, the antimicrobial potential of novel heterocyclic compounds is a field of intense investigation. The unique electronic and steric properties of the this compound core may enable it to disrupt essential microbial processes, making it a candidate for the development of new anti-infective agents.

This guide will detail a tiered screening approach, beginning with broad-spectrum anticancer and antimicrobial assays, followed by a more focused investigation into a specific molecular target, VEGFR-2.

II. A Tiered Approach to Biological Activity Screening

A systematic and resource-efficient screening strategy is paramount. The proposed workflow begins with broad, cell-based, and whole-organism assays to identify general activity, followed by more specific, target-based assays to elucidate the mechanism of action.

Screening_Workflow cluster_1 Tier 2: Mechanistic Elucidation Anticancer_Screening In Vitro Anticancer Screening (MTT Assay) Kinase_Assay VEGFR-2 Kinase Inhibition Assay Anticancer_Screening->Kinase_Assay Active Compounds Antimicrobial_Screening Antimicrobial Susceptibility Testing (Disk Diffusion/Broth Dilution) Novel_Analogs Novel this compound Analogs Novel_Analogs->Anticancer_Screening Cytotoxicity Evaluation Novel_Analogs->Antimicrobial_Screening Growth Inhibition Assessment

Caption: A tiered workflow for the biological screening of novel this compound analogs.

III. In Vitro Anticancer Screening: The MTT Assay

The initial assessment of anticancer potential will be conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a robust and widely accepted method for measuring cell viability and proliferation.[8][9]

Principle

Metabolically active cells possess mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Detailed Protocol
  • Cell Culture:

    • Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well microtiter plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.[8]

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of each this compound analog in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48 to 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.[8]

    • Incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Data Presentation
Compound IDR1 GroupR2 GroupIC50 (µM) on MCF-7IC50 (µM) on A549IC50 (µM) on HCT116
Analog 1HH15.222.818.5
Analog 2CH3H8.712.19.9
Analog 3HCl5.47.96.1
Doxorubicin--0.981.21.1

IV. Antimicrobial Susceptibility Testing

To evaluate the antimicrobial potential of the novel analogs, standard methods such as the Kirby-Bauer disk diffusion assay and broth microdilution for determining the Minimum Inhibitory Concentration (MIC) will be employed.[10][11][12][13][14]

A. Kirby-Bauer Disk Diffusion Method

This method provides a qualitative assessment of antimicrobial activity.

  • Inoculum Preparation:

    • Select 3-5 isolated colonies of the test microorganism (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) from an 18-24 hour culture on a non-selective agar plate.

    • Suspend the colonies in sterile saline or Mueller-Hinton broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[11]

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[11]

  • Disk Application:

    • Aseptically apply sterile paper disks (6 mm in diameter) impregnated with a known concentration of each analog onto the surface of the inoculated agar plate.

    • Gently press each disk to ensure complete contact with the agar.

    • Include a positive control disk (e.g., ampicillin) and a negative control disk (impregnated with the solvent used to dissolve the compounds, e.g., DMSO).

  • Incubation and Measurement:

    • Invert the plates and incubate at 37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.

B. Broth Microdilution Method (MIC Determination)

This method provides a quantitative measure of antimicrobial activity.

  • Compound Dilution:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of each analog in Mueller-Hinton broth.[10]

  • Inoculum Preparation and Addition:

    • Prepare a standardized inoculum as described for the disk diffusion method and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Controls:

    • Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and no compound), and a sterility control (broth only).

  • Incubation and MIC Determination:

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Data Presentation
Compound IDR1 GroupR2 GroupZone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coliMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Analog 1HH12864>128
Analog 2CH3H181016128
Analog 3HCl2215832
Ampicillin--282524

V. Mechanistic Elucidation: VEGFR-2 Kinase Inhibition Assay

For analogs demonstrating significant anticancer activity, a direct in vitro kinase assay against VEGFR-2 will be performed to investigate the underlying mechanism of action. An Enzyme-Linked Immunosorbent Assay (ELISA)-based format is a common and reliable method.[4][5][6][7][15][16]

Principle

The assay measures the ability of the test compounds to inhibit the phosphorylation of a substrate by VEGFR-2. The amount of phosphorylated substrate is detected using a specific antibody conjugated to an enzyme (e.g., horseradish peroxidase), which generates a colorimetric or chemiluminescent signal.

VEGFR2_Inhibition_Assay cluster_0 Assay Steps Plate_Coating 1. Plate coated with VEGF165 Blocking 2. Blocking of non-specific sites Plate_Coating->Blocking Incubation 3. Incubation with Analog & Biotin-VEGFR2 Blocking->Incubation Washing_1 4. Washing Incubation->Washing_1 Streptavidin_HRP 5. Addition of Streptavidin-HRP Washing_1->Streptavidin_HRP Washing_2 6. Washing Streptavidin_HRP->Washing_2 Substrate_Addition 7. Addition of Chemiluminescent Substrate Washing_2->Substrate_Addition Signal_Detection 8. Signal Detection Substrate_Addition->Signal_Detection Analog Test Analog Analog->Incubation Inhibits binding VEGFR2 Biotin-VEGFR2 VEGFR2->Incubation

Caption: Workflow for a VEGFR-2 inhibitor screening chemiluminescence assay.

Detailed Protocol (Chemiluminescence Assay Kit Example)

This protocol is adapted from a commercially available VEGFR-2 inhibitor screening assay kit.[15]

  • Plate Coating:

    • A 96-well plate is pre-coated with VEGF165 protein.

  • Blocking:

    • Wash the plate and add a blocking buffer to each well to prevent non-specific binding. Incubate for 1 hour at room temperature.

  • Inhibitor and Enzyme Incubation:

    • Prepare serial dilutions of the test analogs in a suitable buffer.

    • Add the diluted analogs to the designated wells.

    • Add a solution of biotinylated VEGFR-2 to the wells containing the test compounds and to the positive control wells.

    • Incubate the plate for 1 hour at room temperature with gentle agitation.

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add Streptavidin-HRP conjugate to each well and incubate for 30 minutes.

    • Wash the plate again.

    • Add an ECL (Enhanced Chemiluminescence) substrate to each well.

  • Data Acquisition and Analysis:

    • Measure the chemiluminescence signal using a microplate reader.

    • The signal is inversely proportional to the inhibitory activity of the compound.

    • Calculate the percentage of inhibition and determine the IC50 value for each active analog.

Data Presentation
Compound IDR1 GroupR2 GroupVEGFR-2 Inhibition IC50 (nM)
Analog 2CH3H150
Analog 3HCl45
Sorafenib--54

VI. Conclusion and Future Directions

This technical guide outlines a robust and logical workflow for the initial biological characterization of novel this compound analogs. By employing a tiered screening approach, researchers can efficiently identify compounds with promising anticancer and/or antimicrobial activities and begin to elucidate their mechanisms of action. Positive hits from this screening cascade would warrant further investigation, including more extensive structure-activity relationship (SAR) studies, evaluation in additional cancer cell lines or microbial strains, and in vivo efficacy studies in relevant animal models. The insights gained from this systematic approach will be instrumental in advancing this promising class of compounds through the drug discovery pipeline.

References

The Strategic Utility of 6-Fluoro-5-iodopyridin-2-ol in the Synthesis of Next-Generation Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Kinase Inhibitor Landscape and the Rise of Privileged Scaffolds

The field of oncology has been revolutionized by the development of small-molecule kinase inhibitors, which target the ATP-binding site of protein kinases to disrupt aberrant signaling pathways that drive tumor growth and proliferation.[1] Within the vast chemical space of potential inhibitors, certain core structures, often referred to as "privileged scaffolds," have emerged as particularly effective starting points for drug design due to their inherent ability to form key interactions with the kinase hinge region.[2] The pyridine and pyridinone rings are prominent among these, found in numerous approved and investigational drugs.[3] This guide focuses on a highly strategic building block, 6-Fluoro-5-iodopyridin-2-ol , and elucidates its pivotal role in the synthesis of potent and selective kinase inhibitors.

The unique trifecta of functionalities on this pyridinone core—a fluorine atom, an iodine atom, and a hydroxyl group—provides a powerful and versatile platform for medicinal chemists. The strategic incorporation of fluorine can significantly enhance pharmacological properties, including metabolic stability and binding affinity.[4][5] The iodine atom serves as a versatile synthetic handle for introducing molecular complexity through modern palladium-catalyzed cross-coupling reactions.[6] The pyridin-2-ol tautomer allows for crucial hydrogen bonding interactions within the kinase active site, mimicking the adenine region of ATP.[7][8] This guide will provide an in-depth exploration of the chemical rationale, synthetic methodologies, and biological significance of employing this compound in the design of advanced kinase inhibitors, with a particular focus on inhibitors of Pim-1 kinase, a key target in various cancers.[9][10][11]

The Strategic Advantage of the this compound Scaffold

The specific arrangement of substituents on the this compound ring is not arbitrary; it is a product of rational drug design aimed at optimizing both synthetic accessibility and final compound efficacy.

  • The 6-Fluoro Substituent: The fluorine atom at the 6-position plays a multifaceted role. Its high electronegativity can modulate the pKa of the pyridinone ring, influencing its hydrogen bonding capabilities.[12] Furthermore, the C-F bond is exceptionally stable, often rendering the molecule more resistant to oxidative metabolism, which can lead to improved pharmacokinetic profiles.[13]

  • The 5-Iodo Substituent: The carbon-iodine bond is the key to synthetic diversification. Its relative weakness makes it an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. This allows for the precise and controlled introduction of a wide range of aryl, heteroaryl, amino, and alkynyl groups at this position, enabling extensive structure-activity relationship (SAR) studies.

  • The Pyridin-2-ol Core: This moiety is a bioisostere of the purine ring of ATP and is crucial for binding to the kinase hinge region. The hydroxyl group (in the pyridin-2-ol tautomer) and the adjacent ring nitrogen can act as both hydrogen bond donors and acceptors, forming a bidentate interaction that anchors the inhibitor in the active site. Crystal structures of related inhibitors bound to Pim-1 kinase confirm this binding mode.[7][8]

The interplay of these three features makes this compound a highly valuable starting material for building libraries of potent and selective kinase inhibitors.

Core Synthetic Methodologies: A Practical Guide

The true power of the this compound scaffold is unlocked through palladium-catalyzed cross-coupling reactions. These reactions offer a robust and versatile toolkit for elaborating the core structure.[6]

Workflow for Kinase Inhibitor Synthesis

The general workflow for synthesizing a library of kinase inhibitors from this compound involves a series of palladium-catalyzed reactions at the 5-position.

G A This compound (Starting Material) B Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acid) A->B Pd Catalyst, Base C Buchwald-Hartwig Amination (Primary/Secondary Amine) A->C Pd Catalyst, Base, Ligand D Sonogashira Coupling (Terminal Alkyne) A->D Pd/Cu Catalysts, Base E 5-Aryl/Heteroaryl-6-fluoropyridin-2-ol (Kinase Inhibitor Scaffold) B->E F 5-Amino-6-fluoropyridin-2-ol (Kinase Inhibitor Scaffold) C->F G 5-Alkynyl-6-fluoropyridin-2-ol (Kinase Inhibitor Scaffold) D->G G cluster_0 Suzuki-Miyaura Cycle cluster_1 Buchwald-Hartwig Cycle A Pd(0)L2 B Oxidative Addition A->B Ar-I C Ar-Pd(II)-I(L2) B->C D Transmetalation (Ar'B(OH)2, Base) C->D E Ar-Pd(II)-Ar'(L2) D->E F Reductive Elimination E->F F->A Regeneration G Ar-Ar' F->G H Pd(0)L2 I Oxidative Addition H->I Ar-I J Ar-Pd(II)-I(L2) I->J K Amine Coordination & Deprotonation J->K R2NH, Base L Ar-Pd(II)-NR2(L2) K->L M Reductive Elimination L->M M->H Regeneration N Ar-NR2 M->N G cluster_0 Pim-1 Kinase Active Site Hinge Region Hinge Region Hydrophobic Pocket Hydrophobic Pocket Inhibitor 6-Fluoropyridin-2-one Inhibitor Inhibitor->Hinge Region H-Bonds (Pyridone Core) Inhibitor->Hydrophobic Pocket van der Waals (5-Substituent)

References

Methodological & Application

Application Note: A Practical Guide to the Suzuki-Miyaura Coupling of 6-Fluoro-5-iodopyridin-2-ol for the Synthesis of Novel Biaryl Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Pyridinols in Modern Drug Discovery

Substituted pyridin-2-ols are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of fluorine atoms into these structures can profoundly influence their physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. 6-Fluoro-5-iodopyridin-2-ol is a valuable building block that allows for the strategic introduction of a fluorinated pyridinol moiety into more complex molecules. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for forming carbon-carbon bonds, making it an ideal method for the arylation of this key intermediate.[1] This application note provides a detailed protocol for the Suzuki-Miyaura coupling of this compound, along with an in-depth discussion of the underlying chemical principles and practical considerations for researchers in drug development and organic synthesis.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3][4] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.[2] The reactivity of the organic halide in this step generally follows the trend I > Br > Cl.[5] The electron-withdrawing nature of the fluorine and the pyridyl nitrogen in our substrate is expected to facilitate this step.[5]

  • Transmetalation: The aryl group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6][7][8]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated as the final biaryl product, regenerating the catalytically active Pd(0) species.[2][3]

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar¹-Pd(II)-I(L)₂ Oxidative_Addition->Ar-Pd(II)-X(L2) Ar¹-I Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar¹-Pd(II)-Ar²(L)₂ Transmetalation->Ar-Pd(II)-Ar'(L2) Ar²-B(OR)₂ Base Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Product Ar¹-Ar²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol provides a general procedure for the coupling of this compound with phenylboronic acid as a model system. The conditions can be adapted for other boronic acids with appropriate optimization.

Materials and Reagents
  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G3) (1-5 mol%)[9][10][11]

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equiv)[8]

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or DMF, often with a small amount of water)[5]

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment
  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert gas supply (argon or nitrogen)

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.[12]

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The addition of water can aid in the dissolution of the base and facilitate the transmetalation step.[5]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete (typically after 2-16 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 6-fluoro-5-phenylpyridin-2-ol.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification Reagents Combine Reactants, Catalyst, and Base Inert Establish Inert Atmosphere Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heating Heat and Stir Solvent->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quench Cool and Quench Monitoring->Quench Extract Aqueous Extraction Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Final_Product Final_Product Purify->Final_Product Pure Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices

  • Catalyst Selection: The choice of palladium catalyst and ligand is critical. For heteroaryl halides, electron-rich and bulky phosphine ligands such as XPhos or SPhos can be highly effective, as they promote both oxidative addition and reductive elimination.[10][13] Pd(PPh₃)₄ is a versatile catalyst that is often a good starting point, while catalysts like PdCl₂(dppf) are also commonly used for heteroaryl couplings.[14]

  • Base Selection: The base plays a crucial role in the transmetalation step by activating the boronic acid.[6][7][8] Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently employed.[8] The choice of base can influence the reaction rate and the prevalence of side reactions such as protodeboronation of the boronic acid. For challenging couplings, a stronger base like K₃PO₄ may be beneficial.[8]

  • Solvent System: Aprotic polar solvents like 1,4-dioxane, DMF, and toluene are common choices.[5] The addition of a co-solvent like water or ethanol can improve the solubility of the base and boronic acid, often accelerating the reaction.[5][15] It is imperative to use degassed solvents to prevent the oxidation and deactivation of the Pd(0) catalyst.[12]

Data Presentation: Representative Reaction Parameters

ParameterCondition 1Condition 2Rationale
Catalyst Pd(PPh₃)₄ (3 mol%)XPhos Pd G3 (2 mol%)Pd(PPh₃)₄ is a good general catalyst. XPhos-based pre-catalysts are often more active for challenging heteroaryl couplings.[10][13]
Base K₂CO₃ (2 equiv)K₃PO₄ (3 equiv)K₂CO₃ is a mild and effective base. K₃PO₄ is stronger and can be beneficial for less reactive substrates.[8]
Solvent 1,4-Dioxane/H₂O (4:1)Toluene/EtOH/H₂O (4:1:1)Dioxane/water is a standard solvent system. The toluene/ethanol/water mixture can sometimes improve yields for specific substrates.
Temperature 90 °C100 °CHigher temperatures can increase the reaction rate but may also lead to decomposition.
Boronic Acid 1.2 equiv1.5 equivA slight excess of the boronic acid is used to drive the reaction to completion. A larger excess may be needed if protodeboronation is significant.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, insufficient temperature, poor quality reagents.Ensure proper degassing to protect the catalyst.[12] Screen different palladium catalysts and ligands.[9][10][13] Increase the reaction temperature. Verify the purity of the starting materials.
Protodeboronation of Boronic Acid Presence of water, prolonged reaction time, strong base.Use rigorously dried solvents. Employ a more active catalyst to shorten the reaction time.[16] Consider using a boronate ester, which can be more stable.[5]
Homocoupling of Boronic Acid Presence of oxygen.Improve the degassing procedure for the solvent and ensure the reaction is maintained under a strict inert atmosphere.[12]
Hydrodehalogenation of Starting Material Presence of a hydrogen source.Ensure all reagents and solvents are dry. The choice of base can influence this side reaction; screening different bases may be necessary.[12]

Conclusion

The Suzuki-Miyaura coupling of this compound is a robust and reliable method for the synthesis of a diverse range of 5-aryl-6-fluoropyridin-2-ol derivatives. By carefully selecting the catalyst, base, and solvent system, and by adhering to proper experimental techniques, researchers can efficiently generate these valuable scaffolds for applications in drug discovery and materials science. This application note serves as a comprehensive guide to aid in the successful implementation and optimization of this important transformation.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 6-Fluoro-5-iodopyridin-2-ol for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced metabolic stability, binding affinity, and bioavailability.[1][2] 6-Fluoro-5-iodopyridin-2-ol is a highly valuable and versatile building block that capitalizes on this principle. It features a pyridinol core common in pharmaceuticals, a fluorine atom to modulate physicochemical properties, and a strategically placed iodine atom that serves as an excellent handle for palladium-catalyzed cross-coupling reactions.[2][3] This guide provides an in-depth technical overview and a set of detailed, field-proven protocols for leveraging this compound in three pivotal cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The content herein is designed for researchers, scientists, and drug development professionals, focusing on the causality behind experimental choices to empower robust and reproducible synthesis of diverse molecular libraries.

Foundational Chemistry: The Palladium Cross-Coupling Catalytic Cycle

Palladium-catalyzed cross-coupling reactions have revolutionized molecular synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[4][5] These reactions universally proceed through a catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[6][7] Understanding this fundamental mechanism is critical for troubleshooting and optimizing reactions.

The three core steps of the cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) complex.[4][8] This is typically the rate-determining step.

  • Transmetalation / Insertion: In reactions like the Suzuki coupling, an organoboron compound transfers its organic group to the palladium center (Transmetalation).[6][8] In Heck and Sonogashira couplings, an alkene or alkyne coordinates to and inserts into the palladium-carbon bond.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the final product and regenerating the catalytically active Pd(0) species.[4][6]

The efficacy of this cycle is profoundly influenced by the choice of ligands and base. Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), stabilize the palladium center and modulate its reactivity.[9][10] Sterically bulky, electron-rich ligands are known to accelerate both the oxidative addition and reductive elimination steps.[10] The base plays a crucial role, activating the coupling partner in Suzuki reactions or facilitating deprotonation in Buchwald-Hartwig aminations.[8][11]

General_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition R-I = this compound Pd(II)_Complex R-Pd(II)-X(L)2 Oxidative_Addition->Pd(II)_Complex Transmetalation_Insertion Transmetalation (R'-M) or Insertion (Alkene/Alkyne) Pd(II)_Complex->Transmetalation_Insertion Coupling Partner Pd(II)_Intermediate R-Pd(II)-R'(L)2 Transmetalation_Insertion->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Product (R-R') Reductive_Elimination->Product Suzuki_Cycle Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA PdII_Aryl Ar-Pd(II)-I(L)2 (Ar = Pyridinol) OA->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)-Ar'(L)2 Transmetalation->PdII_Biaryl RE Reductive Elimination PdII_Biaryl->RE RE->Pd0 Regeneration Product Ar-Ar' RE->Product Input_ArylIodide This compound Input_ArylIodide->OA Input_Boronic Ar'-B(OH)2 + Base Input_Boronic->Transmetalation Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA PdII_Aryl Ar-Pd(II)-I(L)2 OA->PdII_Aryl RE Reductive Elimination PdII_Aryl->RE from Cu Cycle RE->Pd0 Product Ar-Alkyne RE->Product CuI Cu(I)X Alkyne_Coord Alkyne + Base Cu_Acetylide Cu(I)-Acetylide Alkyne_Coord->Cu_Acetylide Cu_Acetylide->PdII_Aryl Transmetalation Cu_Acetylide->CuI Transmetalation Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA PdII_Aryl Ar-Pd(II)-I(L)2 OA->PdII_Aryl Amine_Coord Amine Coordination + Deprotonation PdII_Aryl->Amine_Coord PdII_Amido Ar-Pd(II)-NR'R''(L)2 Amine_Coord->PdII_Amido RE Reductive Elimination PdII_Amido->RE RE->Pd0 Regeneration Product Ar-NR'R'' RE->Product Input_ArylIodide This compound Input_ArylIodide->OA Input_Amine HNR'R'' + Base Input_Amine->Amine_Coord

References

Application Notes & Protocols: Strategic Synthesis of Bioactive Molecules from 6-Fluoro-5-iodopyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of 6-Fluoro-5-iodopyridin-2-ol, a highly versatile heterocyclic scaffold in modern medicinal chemistry. The strategic incorporation of fluorine and the presence of two distinct, orthogonally reactive halogen atoms make this building block exceptionally valuable for the synthesis of complex bioactive molecules, particularly kinase inhibitors.[1][2][3] This document details robust, field-proven protocols for key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—enabling the targeted diversification of the pyridinol core. We delve into the causality behind experimental choices, provide step-by-step methodologies, and illustrate synthetic pathways for creating libraries of potential therapeutic agents.

Introduction: The Strategic Advantage of this compound

The pyridine ring is a privileged structure in drug design, present in approximately 14% of N-heterocyclic drugs approved by the FDA.[4] Its utility is further enhanced by fluorination, a cornerstone of modern medicinal chemistry. The introduction of fluorine can significantly alter a molecule's physicochemical properties, including metabolic stability, pKa, and binding affinity, often leading to improved pharmacokinetic profiles.[2][5]

This compound is a trifunctional building block of immense potential. Its key features include:

  • A Pyridin-2-ol Core: This moiety exists in tautomeric equilibrium with its pyridone form, influencing hydrogen bonding capabilities and biological activity.[1] It is a common scaffold in a wide array of therapeutic agents, including kinase inhibitors.[6][7]

  • An Iodine Atom at C5: The C-I bond is significantly weaker than the C-F bond, making it the primary site for reactivity in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the 5-position.

  • A Fluorine Atom at C6: The C-F bond is highly stable and typically unreactive to cross-coupling conditions used for the C-I bond. The strong electron-withdrawing nature of fluorine modulates the electronics of the pyridine ring, impacting both reactivity and the properties of the final molecule.[1]

This orthogonal reactivity allows for a sequential and highly controlled approach to building molecular complexity, making it an ideal starting point for library synthesis in drug discovery programs.

G cluster_reactions Key Cross-Coupling Reactions cluster_products Diversified Intermediates A This compound (Starting Scaffold) B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B R-B(OH)₂ Pd Catalyst C Sonogashira Coupling (C-C Alkyne Formation) A->C R-C≡CH Pd/Cu Catalyst D Buchwald-Hartwig Amination (C-N Bond Formation) A->D R₂NH Pd Catalyst E Aryl/Heteroaryl Substituted Pyridinols B->E F Alkynyl-Substituted Pyridinols C->F G Amino-Substituted Pyridinols D->G H Bioactive Molecules (e.g., Kinase Inhibitors) E->H F->H G->H G pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-I(L₂) pd0->pd_complex Oxidative Addition (Ar-I) pd_alkynyl Ar-Pd(II)-C≡CR(L₂) pd_complex->pd_alkynyl Transmetalation cu_acetylide Cu-C≡CR cu_acetylide->pd_complex alkyne R-C≡CH alkyne->cu_acetylide + CuI, Base base Base pd_alkynyl->pd0 Reductive Elimination product Ar-C≡CR pd_alkynyl->product

References

Application Notes & Protocols: The Strategic Use of 6-Fluoro-5-iodopyridin-2-ol Derivatives in Advanced PET Radiotracer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Pyridine Core in Modern PET Imaging

Positron Emission Tomography (PET) stands as a cornerstone of molecular imaging, providing non-invasive, quantitative insights into physiological and pathological processes in vivo.[1][2] The utility of PET is intrinsically linked to the development of specific radiotracers, with the positron-emitting isotope fluorine-18 ([18F]) being the radionuclide of choice for most applications due to its near-ideal half-life (109.8 min), low positron energy, and high-yield production capabilities.[2] The synthesis of these tracers, however, presents a significant challenge: the need to incorporate [18F] into complex organic molecules rapidly and efficiently in a "late-stage" functionalization strategy.

Pyridine-based scaffolds are of immense interest in this field, as they are ubiquitous in pharmaceuticals and possess favorable pharmacokinetic properties.[3][4][5][6] This guide focuses on the strategic application of precursors derived from the 6-fluoro-5-iodopyridin-2-ol framework for the synthesis of novel PET radiotracers. We will delve into the chemical rationale behind this precursor class, explore state-of-the-art radiolabeling methodologies, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.

The Rationale: Why 5-Iodo-6-[18F]Fluoropyridinol Derivatives are Superior Precursors

The design of a radiolabeling precursor is a game of chemical chess, where every functional group is a strategic piece. The 5-iodo-6-fluoropyridinol scaffold is an exemplary case of rational design, offering a trifecta of functionalities that streamline the path from a complex biomolecule to a viable PET tracer.

  • The Iodine Handle (C5-Position): The iodine atom is not merely a substituent; it is a versatile anchor for molecular construction. It serves as a prime reaction site for a host of powerful transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the intricate, non-radioactive synthesis of the desired targeting vector to be completed first, attaching it securely to the pyridine core. This approach reserves the final, time-sensitive step for the crucial [18F]-incorporation, a hallmark of an efficient late-stage labeling strategy.

  • The Radiofluorination Site (C6-Position): The C6-position of the pyridine ring is activated for nucleophilic aromatic substitution (SNAr). To facilitate the introduction of [18F]fluoride, this position on the precursor molecule is typically occupied by an excellent leaving group, such as a trimethylammonium salt or a nitro group.[5][7] The electron-deficient nature of the pyridine ring inherently aids this process, but modern methods have expanded the scope dramatically.

  • The Hydroxyl Group (C2-Position): The pyridin-2-ol moiety exists in tautomeric equilibrium with its pyridin-2-one form. This functionality can modulate the electronic properties and solubility of the final tracer. Furthermore, it can serve as an additional point for conjugation or be a critical part of the pharmacophore responsible for target binding.

The convergence of these three features in a single precursor allows for a modular and highly adaptable approach to radiotracer development, enabling the rapid synthesis of diverse molecular imaging agents.

Core Methodologies for [18F]-Fluorination of Pyridine Scaffolds

While traditional SNAr has been a workhorse, its requirement for highly activated systems has limited the chemical space accessible for PET tracer development. The advent of copper-mediated radiofluorination has been transformative, particularly for heteroaromatic systems.[8][9]

Causality of Copper-Mediated Radiofluorination

Introducing an [18F]fluoride into neutral or even electron-rich aromatic rings has been a long-standing challenge in PET chemistry.[10] Copper-mediated methods overcome this barrier by altering the reaction mechanism fundamentally. The process, analogous to a Chan-Lam coupling, is believed to involve a Cu(I)/Cu(III) catalytic cycle.[11] This approach enables the fluorination of precursors that are unreactive under standard SNAr conditions, such as aryl boronic esters (BPin) and diaryliodonium salts.[8][12][13] This has profoundly expanded the range of molecules that can be labeled with fluorine-18, facilitating the development of novel tracers for previously inaccessible biological targets.[8][9]

The key advantages of this methodology are:

  • Broad Substrate Scope: Enables fluorination of electron-rich and sterically hindered pyridines.[8][13]

  • Mild Reaction Conditions: Often proceeds under milder conditions than traditional high-temperature SNAr.[11]

  • High Functional Group Tolerance: Compatible with a wide array of functional groups present on the targeting molecule.

The following diagram illustrates the overall workflow for synthesizing a PET tracer using this advanced, modular approach.

G cluster_0 Part 1: Precursor Synthesis (Non-Radioactive) cluster_1 Part 2: Automated Radiosynthesis ([18F]) Start 5-Iodo-6-nitropyridin-2-ol Coupling Suzuki/Sonogashira Coupling (Attach Targeting Moiety 'R') Start->Coupling Pd Catalyst, Base Modification Modification of C6-Position (e.g., Reduction of NO2, conversion to Boronic Ester or Iodonium Salt) Coupling->Modification Precursor Final Radiolabeling Precursor (e.g., 5-(R)-6-(BPin)pyridin-2-ol) Modification->Precursor Labeling Copper-Mediated Radiofluorination [Cu(OTf)2(py)4], 110°C, 20 min Precursor->Labeling Add Precursor to Activated [18F]Fluoride F18 [18F]Fluoride (from Cyclotron) Activation Activation (K2.2.2/K2CO3, Azeotropic Drying) F18->Activation Activation->Labeling Purification HPLC Purification Labeling->Purification QC Quality Control Purification->QC FinalTracer Final Radiotracer Dose [18F]6-Fluoro-5-(R)-pyridin-2-ol QC->FinalTracer

Caption: General workflow for PET tracer synthesis using a pyridinol precursor.

Detailed Application Protocol: Automated Synthesis of a TDO-Targeting Radiotracer

This protocol details the synthesis of [18F]6-Fluoro-3-(pyridin-3-yl)-1H-indole , a potential tracer for imaging Tryptophan 2,3-dioxygenase (TDO), adapted from established copper-mediated methodologies.[14] The precursor for this synthesis is the corresponding boronic ester (BPin) derivative.

Precursor Synthesis (Abridged)

The synthesis of the precursor, tert-butyl 3-(pyridin-3-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate, is a multi-step organic chemistry process that is beyond the scope of this radiolabeling protocol but is a prerequisite.

Automated [18F]Radiolabeling Procedure

This procedure is designed for a standard automated synthesis module (e.g., GE TRACERlab™, Synthra RNplus).[15][16][17]

Step 1: [18F]Fluoride Trapping and Elution

  • Bombard a target containing [18O]H2O with protons to produce aqueous [18F]fluoride via the 18O(p,n)18F nuclear reaction.[16]

  • Transfer the aqueous [18F]fluoride (~1-2 GBq) from the cyclotron target to the synthesis module.

  • Pass the solution through a pre-conditioned quaternary methylammonium (QMA) anion exchange cartridge to trap the [18F]fluoride.

  • Elute the trapped [18F]fluoride into the reaction vessel using an eluent solution containing Kryptofix 2.2.2 (K2.2.2) (5 mg in 0.5 mL CH3CN) and potassium carbonate (K2CO3) (1 mg in 0.5 mL H2O).

Step 2: Azeotropic Drying (Causality: Removal of Water)

  • Rationale: Anhydrous conditions are critical for nucleophilic fluorination. Water competes with the [18F]fluoride as a nucleophile and solvates the fluoride ion, drastically reducing its reactivity. Azeotropic drying with acetonitrile effectively removes residual water.

  • Heat the reaction vessel to 110 °C under a stream of nitrogen or argon.

  • Add 1.0 mL of anhydrous acetonitrile to the vessel.

  • Continue heating until all solvent has evaporated.

  • Repeat the addition and evaporation of anhydrous acetonitrile two more times to ensure the [18F]K/K2.2.2 complex is completely dry.

Step 3: Copper-Mediated Radiofluorination

  • Rationale: This is the key bond-forming step. The copper catalyst facilitates the attachment of the [18F]fluoride to the electron-rich indole-pyridine core, a reaction that would be extremely difficult under standard SNAr conditions.[13][18] The order of reagent addition can be critical for success in automated systems.[16]

  • Prepare a solution of the boronic ester precursor (5-7 mg) and the copper catalyst precursor, [Cu(OTf)2(py)4] (10-15 mg), in 1.0 mL of anhydrous dimethylformamide (DMF).

  • Add this solution to the dried [18F]K/K2.2.2 complex in the reaction vessel.

  • Seal the vessel and heat to 110 °C for 20 minutes.

  • After the reaction, cool the vessel to 40 °C.

Step 4: Deprotection & Quenching

  • Add 1.0 mL of 4M HCl to the reaction mixture to remove the tert-butoxycarbonyl (Boc) protecting group.

  • Heat at 60 °C for 5 minutes.

  • Cool the vessel and neutralize the mixture with 1.0 mL of 4M NaOH.

  • Dilute the crude reaction mixture with 10 mL of HPLC mobile phase.

Step 5: HPLC Purification

  • Load the diluted crude mixture onto a semi-preparative C18 HPLC column.

  • Elute with an isocratic or gradient mobile phase (e.g., 40:60 Acetonitrile:Water with 0.1% TFA) at a flow rate of 4-5 mL/min.

  • Monitor the eluate with a UV detector (at ~254 nm) and a radioactivity detector connected in series.

  • Collect the product peak corresponding to [18F]6-fluoro-3-(pyridin-3-yl)-1H-indole.

Step 6: Formulation

  • Dilute the collected HPLC fraction with 50 mL of sterile water.

  • Pass this solution through a C18 Sep-Pak cartridge, which will trap the product.

  • Wash the cartridge with 10 mL of sterile water to remove residual HPLC solvents.

  • Elute the final product from the cartridge with 1.0 mL of USP-grade ethanol, followed by 9.0 mL of sterile saline for injection.

  • Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

The following diagram illustrates the proposed mechanism for the key radiolabeling step.

G Proposed Mechanism for Cu-Mediated Radiofluorination cluster_0 Catalytic Cycle Cu_I Cu(I) Complex OxAdd Oxidative Addition (Aryl-BPin) Cu_I->OxAdd Cu_III_Aryl Aryl-Cu(III)-BPin OxAdd->Cu_III_Aryl LigandEx Ligand Exchange ([18F]-) Cu_III_Aryl->LigandEx Cu_III_F Aryl-Cu(III)-18F LigandEx->Cu_III_F RedElim Reductive Elimination Cu_III_F->RedElim RedElim->Cu_I Catalyst Regeneration Product Aryl-18F RedElim->Product Precursor Aryl-BPin Precursor Precursor->OxAdd F18 [18F]Fluoride F18->LigandEx

References

Anwendungs- und Protokollleitfaden: Derivatisierung der Hydroxylgruppe von 6-Fluor-5-iodpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet eine detaillierte technische Übersicht und praxiserprobte Protokolle für die chemische Modifikation der Hydroxylgruppe des wichtigen Synthesebausteins 6-Fluor-5-iodpyridin-2-ol. Als multifunktionelles Reagenz ist dieses Molekül von erheblichem Wert in der medizinischen Chemie, wobei seine Iod- und Fluor-Substituenten sowie die Hydroxylgruppe strategische Ansatzpunkte für die Synthese komplexer Moleküle bieten.

Wissenschaftlicher und strategischer Kontext

6-Fluor-5-iodpyridin-2-ol ist ein heterocyclischer Baustein, der in der modernen Wirkstoffforschung eine zentrale Rolle spielt. Seine drei funktionellen Gruppen bieten orthogonale chemische Reaktivität:

  • Iod-Atom (C5-Position): Dient als idealer Reaktionspartner für palladiumkatalysierte Kreuzkupplungsreaktionen wie die Suzuki-Miyaura-[1][2] oder Buchwald-Hartwig-Aminierungsreaktion[3][4][5]. Dies ermöglicht die Einführung einer Vielzahl von Aryl-, Heteroaryl- oder Amin-Substituenten.

  • Fluor-Atom (C6-Position): Die Einführung von Fluor kann die metabolische Stabilität erhöhen, die Bindungsaffinität zu Zielproteinen modulieren und die physikochemischen Eigenschaften wie die Lipophilie und den pKa-Wert des Moleküls feinjustieren.

  • Hydroxylgruppe (C2-Position): Diese Gruppe ist der Fokus dieses Leitfadens. Ihre Derivatisierung ermöglicht die Einführung verschiedener funktioneller Gruppen über Ether-, Ester- oder Sulfonatester-Bindungen. Dies ist entscheidend für das "Structure-Activity Relationship" (SAR)-Studium und die Optimierung von Leitstrukturen.

Die Herausforderung der Tautomerie

Ein kritisches chemisches Merkmal von 2-Hydroxypyridinen ist ihre Existenz in einem tautomeren Gleichgewicht mit der entsprechenden 2-Pyridon-Form.[6][7] Dieses Gleichgewicht wird stark von der Polarität des Lösungsmittels beeinflusst.[7][8]

  • 2-Hydroxypyridin-Tautomer (Lactim): Aromatische Form, begünstigt in unpolaren Lösungsmitteln. Reaktionen an dieser Form führen zur gewünschten O-Derivatisierung.

  • 2-Pyridon-Tautomer (Lactam): Nicht-aromatische Form, die in polaren Lösungsmitteln wie Wasser oder Alkoholen dominiert.[7][8] Reaktionen an dieser Form können zur unerwünschten N-Derivatisierung führen.

Die Kontrolle dieser Tautomerie ist der Schlüssel zur Erzielung einer hohen Chemoselektivität bei der Derivatisierung. Die Wahl der Base und des Lösungsmittels ist daher von entscheidender Bedeutung, um die Reaktion gezielt auf den Sauerstoff des Hydroxyl-Tautomers zu lenken.

Abbildung 1: Tautomeres Gleichgewicht von 2-Hydroxypyridin und 2-Pyridon.

Strategien zur Derivatisierung der Hydroxylgruppe

Die Derivatisierung der Hydroxylgruppe kann über mehrere robuste und gut etablierte synthetische Wege erfolgen. Die Wahl der Methode hängt vom gewünschten Derivat und der erforderlichen Chemoselektivität ab.

A. O-Alkylierung (Williamson-Ethersynthese)

Die O-Alkylierung ist eine der gebräuchlichsten Methoden zur Bildung von Etherbindungen. Die Reaktion des deprotonierten Hydroxyls mit einem Alkylhalogenid führt zum entsprechenden Ether. Die Herausforderung besteht darin, die O-Alkylierung gegenüber der konkurrierenden N-Alkylierung zu favorisieren.

Kausale Überlegungen zur Reaktionssteuerung:

  • Base: Die Wahl der Base ist entscheidend. Starke, nicht-nukleophile Basen wie Natriumhydrid (NaH) deprotonieren das Sauerstoffatom vollständig und schnell, was die O-Alkylierung begünstigt. Schwächere Basen wie Kaliumcarbonat (K₂CO₃) oder Cäsiumcarbonat (Cs₂CO₃) sind oft milder und führen ebenfalls zu hohen Ausbeuten an O-alkylierten Produkten, insbesondere Cs₂CO₃ in polaren aprotischen Lösungsmitteln.[9]

  • Lösungsmittel: Polare aprotische Lösungsmittel wie Dimethylformamid (DMF), Dimethylsulfoxid (DMSO) oder Acetonitril sind ideal. Sie lösen das gebildete Alkoxid gut, ohne mit dem Elektrophil zu konkurrieren, und fördern Sₙ2-Reaktionen.

  • Elektrophil: Reaktive Alkylhalogenide (Iodide > Bromide > Chloride) oder Alkylsulfonate (Triflate, Tosylate) werden typischerweise verwendet.

B. O-Acylierung (Esterbildung)

Die Umwandlung der Hydroxylgruppe in einen Ester erfolgt typischerweise durch Reaktion mit einem Acylchlorid oder einem Säureanhydrid. Diese Reaktion wird oft in Gegenwart einer nicht-nukleophilen Base durchgeführt.

Kausale Überlegungen zur Reaktionssteuerung:

  • Reagenzien: Acylchloride sind hochreaktiv. Säureanhydride sind eine mildere Alternative.

  • Base: Eine tertiäre Aminbase wie Triethylamin (Et₃N) oder Pyridin wird verwendet, um den bei der Reaktion entstehenden Chlorwasserstoff (HCl) abzufangen und die Reaktion voranzutreiben.

  • Bedingungen: Die Reaktionen werden oft bei niedrigen Temperaturen (z. B. 0 °C) gestartet, um die Reaktivität zu kontrollieren und Nebenreaktionen zu minimieren. Unter sauren Bedingungen kann ebenfalls eine chemoselektive O-Acylierung erreicht werden.[10]

C. Umwandlung in ein 2-Chlor-Derivat

Für bestimmte nachgeschaltete Reaktionen, insbesondere nukleophile aromatische Substitutionen (SₙAr), ist die Umwandlung der Hydroxylgruppe in eine bessere Abgangsgruppe wie Chlor vorteilhaft.

Kausale Überlegungen zur Reaktionssteuerung:

  • Reagenz: Phosphoroxychlorid (POCl₃) ist das Standardreagenz für diese Umwandlung. Es reagiert mit dem Pyridon-Tautomer unter Bildung des hochreaktiven 2-Chlorpyridins.

  • Bedingungen: Die Reaktion wird typischerweise bei erhöhter Temperatur durchgeführt, oft unter Rückfluss in reinem POCl₃ oder in einem hochsiedenden Lösungsmittel.

Detaillierte experimentelle Protokolle

Sicherheitshinweis: Alle Arbeiten sollten in einem gut belüfteten Abzug unter Einhaltung der üblichen Labor-Sicherheitsvorkehrungen durchgeführt werden. Tragen Sie stets geeignete persönliche Schutzausrüstung (PSA), einschließlich Schutzbrille, Laborkittel und Handschuhe.

Protokoll 1: Allgemeine Vorschrift zur O-Alkylierung von 6-Fluor-5-iodpyridin-2-ol

Dieses Protokoll beschreibt eine robuste Methode zur Synthese von 2-Alkoxy-6-fluor-5-iodpyridinen.

Materialien:

  • 6-Fluor-5-iodpyridin-2-ol (1 Äq.)

  • Natriumhydrid (NaH, 60 % Dispersion in Mineralöl, 1.2 Äq.)

  • Alkylhalogenid (z. B. Iodmethan, Benzylbromid, 1.1 Äq.)

  • Wasserfreies Dimethylformamid (DMF)

  • Ethylacetat

  • Gesättigte wässrige Ammoniumchlorid (NH₄Cl)-Lösung

  • Gesättigte wässrige Natriumchlorid (NaCl)-Lösung (Sole)

  • Wasserfreies Natriumsulfat (Na₂SO₄)

  • Magnetrührer, Rundkolben, Septum, Stickstoff- oder Argonzufuhr

O_Alkylation_Workflow Start Startmaterialien (Pyridinol, DMF) Deprotonation Deprotonierung (NaH, 0°C -> RT) Start->Deprotonation Schritt 1 Addition Elektrophil-Zugabe (Alkylhalogenid) Deprotonation->Addition Schritt 2 Reaction Reaktion (RT, Überwachung via DC) Addition->Reaction Schritt 3 Quench Quenchen (aq. NH4Cl) Reaction->Quench Schritt 4 Workup Aufarbeitung (Extraktion, Waschen) Quench->Workup Schritt 5 Purification Reinigung (Säulenchromatographie) Workup->Purification Schritt 6 Product Endprodukt (2-Alkoxy-Derivat) Purification->Product

Abbildung 2: Allgemeiner Arbeitsablauf für die O-Alkylierung.

Schritt-für-Schritt-Anleitung:

  • Reaktionsaufbau: Ein ofengetrockneter Rundkolben wird unter Inertgasatmosphäre (Stickstoff oder Argon) gesetzt. 6-Fluor-5-iodpyridin-2-ol (1 Äq.) wird eingewogen und in wasserfreiem DMF gelöst.

  • Deprotonierung: Die Lösung wird auf 0 °C (Eisbad) gekühlt. Natriumhydrid (1.2 Äq.) wird vorsichtig in kleinen Portionen zugegeben.

    • Begründung: Die portionsweise Zugabe bei 0 °C kontrolliert die exotherme Reaktion und die Wasserstoffentwicklung.

  • Reaktion: Die Mischung wird 30 Minuten bei 0 °C und anschließend 30 Minuten bei Raumtemperatur gerührt, bis die Gasentwicklung aufhört. Das Alkylhalogenid (1.1 Äq.) wird langsam zugetropft.

  • Überwachung: Die Reaktion wird bei Raumtemperatur gerührt und der Fortschritt mittels Dünnschichtchromatographie (DC) überwacht, bis das Ausgangsmaterial vollständig umgesetzt ist.

  • Aufarbeitung: Die Reaktion wird durch vorsichtige Zugabe von gesättigter wässriger NH₄Cl-Lösung bei 0 °C gequencht. Die Mischung wird mit Ethylacetat verdünnt.

  • Extraktion: Die organische Phase wird abgetrennt. Die wässrige Phase wird erneut mit Ethylacetat extrahiert. Die vereinigten organischen Phasen werden mit Wasser und anschließend mit Sole gewaschen.

    • Begründung: Das Waschen entfernt DMF und anorganische Salze.

  • Trocknung und Reinigung: Die organische Phase wird über wasserfreiem Na₂SO₄ getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt. Der Rohprodukt wird durch Säulenchromatographie auf Kieselgel gereinigt.

Protokoll 2: Allgemeine Vorschrift zur O-Acylierung

Dieses Protokoll beschreibt die Synthese von 2-Acyloxy-6-fluor-5-iodpyridinen.

Materialien:

  • 6-Fluor-5-iodpyridin-2-ol (1 Äq.)

  • Acylchlorid (z. B. Acetylchlorid, Benzoylchlorid, 1.2 Äq.)

  • Wasserfreies Pyridin oder Dichlormethan (DCM) mit Triethylamin (Et₃N, 1.5 Äq.)

  • Dichlormethan (DCM)

  • 1 M Salzsäure (HCl)

  • Gesättigte wässrige Natriumbicarbonat (NaHCO₃)-Lösung

  • Gesättigte wässrige NaCl-Lösung (Sole)

  • Wasserfreies Na₂SO₄

Schritt-für-Schritt-Anleitung:

  • Reaktionsaufbau: 6-Fluor-5-iodpyridin-2-ol (1 Äq.) wird in einem Rundkolben in wasserfreiem Pyridin (oder DCM) gelöst und auf 0 °C gekühlt.

  • Reagenzzugabe: Falls DCM als Lösungsmittel verwendet wird, wird Triethylamin (1.5 Äq.) zugegeben. Das Acylchlorid (1.2 Äq.) wird langsam zugetropft.

  • Reaktion: Die Reaktion wird bei 0 °C für 30 Minuten und anschließend bei Raumtemperatur gerührt, bis die DC eine vollständige Umsetzung anzeigt.

  • Aufarbeitung: Die Reaktionsmischung wird mit DCM verdünnt.

  • Extraktion: Die organische Phase wird nacheinander mit 1 M HCl (zur Entfernung der Base), Wasser, gesättigter NaHCO₃-Lösung (zur Neutralisierung restlicher Säure) und Sole gewaschen.

  • Trocknung und Reinigung: Die organische Phase wird über Na₂SO₄ getrocknet, filtriert und eingeengt. Das Rohprodukt wird durch Säulenchromatographie oder Kristallisation gereinigt.

Zusammenfassung der Reaktionsparameter und nachgeschaltete Anwendungen

Die erfolgreiche Derivatisierung des 6-Fluor-5-iodpyridin-2-ols eröffnet eine Vielzahl von Möglichkeiten für weitere Syntheseschritte, insbesondere für palladiumkatalysierte Kreuzkupplungsreaktionen.

DerivatisierungstypTypische ReagenzienBaseLösungsmittelTypische Ausbeute
O-Alkylierung R-Br, R-INaH, K₂CO₃, Cs₂CO₃DMF, Acetonitril70-95%
O-Acylierung R-COCl, (R-CO)₂OPyridin, Et₃NPyridin, DCM80-98%
Halogenierung POCl₃-Überschuss POCl₃60-85%

Tabelle 1: Vergleichende Übersicht der Derivatisierungsstrategien. Die Ausbeuten sind Schätzungen, die auf ähnlichen Systemen in der Literatur basieren.

Nachgeschaltete Anwendungen: Kreuzkupplungsreaktionen

Das Iodatom in den derivatisierten Produkten ist ein hervorragender Angriffspunkt für Kreuzkupplungen. Dies ermöglicht den Aufbau komplexer Biaryl- oder Heterobiarylstrukturen, die in vielen pharmazeutischen Wirkstoffen vorkommen.

Abbildung 3: Potenzielle nachgeschaltete Kreuzkupplungsreaktionen.

  • Suzuki-Miyaura-Kupplung: Die Reaktion mit einer Aryl- oder Heteroarylboronsäure (oder einem Ester) in Gegenwart eines Palladiumkatalysators und einer Base führt zur Bildung einer neuen C-C-Bindung an der C5-Position.[11][12][13]

  • Buchwald-Hartwig-Aminierung: Die palladiumkatalysierte Kupplung mit einem primären oder sekundären Amin führt zur Bildung einer C-N-Bindung, wodurch substituierte 5-Aminopyridine zugänglich werden.[3][14][15]

Diese sequenziellen Derivatisierungs- und Kupplungsstrategien bieten einen modularen und hocheffizienten Zugang zu diversen und komplexen Molekülbibliotheken für die Wirkstoffentdeckung.

Referenzen

  • Buchwald–Hartwig amination - Wikipedia. (URL: 3)

  • How about Tautomers? - WuXi Biology. (URL: 8)

  • Application Notes and Protocols for the Derivatization of 2-Hydroxybenzonitrile for Analytical Purposes - Benchchem. (URL: 16)

  • Application Notes and Protocols: Buchwald-Hartwig Amination of 5-Iodofuran-2-amine - Benchchem. (URL: 4)

  • Pyridine-Tautomerism of Hydroxy Pyridine - ChemTube3D. (URL: 6)

  • 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile - MDPI. (URL: 9)

  • 2-Pyridone - Wikipedia. (URL: 7)

  • Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study - Schlegel Group - Wayne State University. (URL: 17)

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC - NIH. (URL: 14)

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: 5)

  • Pyridone–pyridol tautomerism in 2-hydroxypyridines with[6][9]-annelated rings and oxygen at the[9]-position - RSC Publishing. (URL: 18)

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (URL: 15)

  • Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4 - Pro Progressio Alapítvány. (URL: 1)

  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PubMed Central. (URL: 10)

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (URL: 2)

  • (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - ResearchGate. (URL: 11)

  • Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate. (URL: 12)

  • Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - MDPI. (URL: 13)

References

Application Notes and Protocols for the Use of 6-Fluoro-5-iodopyridin-2-ol in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Halogenated Fragments in Drug Discovery

Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient strategy in modern drug discovery, complementing traditional high-throughput screening (HTS) by focusing on smaller, less complex molecules.[1][2][3] This approach allows for a more thorough exploration of chemical space with a smaller number of compounds, often leading to lead compounds with superior physicochemical properties.[2][4] Within the diverse world of chemical fragments, halogenated molecules, and specifically those containing fluorine and iodine, offer unique advantages that can be strategically leveraged to accelerate the journey from a weakly binding hit to a potent drug candidate.

This guide provides a detailed overview and practical protocols for the application of 6-Fluoro-5-iodopyridin-2-ol , a versatile fragment, in FBDD campaigns. Its unique substitution pattern, featuring a fluorine atom for sensitive biophysical detection and an iodine atom for potent halogen bonding and synthetic elaboration, makes it an invaluable tool for researchers, scientists, and drug development professionals.

The Unique Profile of this compound in FBDD

The utility of this compound in FBDD stems from the distinct properties of its constituent functional groups:

  • The Fluorine Atom: A Sensitive Reporter for Binding Events. The fluorine atom is a superb probe for Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5][6] Due to the absence of endogenous fluorine in biological systems, ¹⁹F-NMR offers a clean spectral window, allowing for the sensitive detection of fragment binding even in complex biological matrices.[6] This enables the screening of fragment cocktails, significantly increasing throughput and efficiency.[5] Furthermore, the inclusion of fluorine can improve the metabolic stability and physicochemical properties of the evolving lead compound.[2]

  • The Iodine Atom: A Powerful Halogen Bond Donor. The iodine atom is a strong halogen bond (XB) donor.[7][8][9] Halogen bonding is a highly directional, non-covalent interaction between a halogen atom and a Lewis base, such as a carbonyl oxygen or a nitrogen atom in a protein backbone or side chain.[7][8] The strength of this interaction increases down the halogen group (F < Cl < Br < I), making iodine a particularly effective anchor for fragment binding.[9] This can significantly enhance binding affinity and selectivity.[10][11] The iodine atom also serves as a convenient synthetic handle for subsequent fragment elaboration through well-established cross-coupling reactions.

  • The Pyridin-2-ol Scaffold: A Versatile Core. The pyridin-2-ol core provides a rigid scaffold with both hydrogen bond donor and acceptor capabilities, allowing it to participate in a variety of interactions within a protein binding site. This scaffold is frequently found in bioactive molecules, suggesting good biocompatibility and potential for further optimization.

Below is a summary of the key physicochemical properties of this compound:

PropertyValueSource
CAS Number 884660-48-4[12]
Molecular Formula C₅H₃FINO[12]
Molecular Weight 242.99 g/mol Inferred from formula
Appearance Likely a solidInferred from similar compounds
Solubility Must be determined empirically in relevant buffersGeneral FBDD requirement

Experimental Workflow: From Fragment Screening to Hit Validation

The successful application of this compound in an FBDD campaign involves a multi-step process, from initial screening to hit validation and structural characterization. The following diagram illustrates a typical workflow:

FBDD_Workflow cluster_0 Screening cluster_1 Validation cluster_2 Structural Biology & Elaboration Screening Primary Screen (¹⁹F-NMR, DSF, SPR) Hit_Identification Hit Identification Screening->Hit_Identification Identify binders Orthogonal_Screen Orthogonal Screen (e.g., ITC, ¹H-NMR) Hit_Identification->Orthogonal_Screen Confirm hits Affinity_Determination Affinity & Stoichiometry Determination (KD) Orthogonal_Screen->Affinity_Determination Validate & quantify Xray_NMR Structural Studies (X-ray Crystallography or NMR) Affinity_Determination->Xray_NMR Determine binding mode SBDD Structure-Based Drug Design (SBDD) Xray_NMR->SBDD Guide optimization Lead_Optimization Lead Optimization SBDD->Lead_Optimization Iterative improvement

Caption: A typical workflow for a fragment-based lead discovery project.

Protocol 1: Primary Screening using ¹⁹F-NMR Spectroscopy

¹⁹F-NMR is a highly sensitive and robust method for the primary screening of fluorinated fragments like this compound.[4][6] The principle lies in detecting changes in the ¹⁹F chemical shift or line broadening upon binding to the target protein.

Materials:

  • Target protein of interest (purified and in a suitable buffer, e.g., 20 mM sodium phosphate, pH 7.2, 150 mM NaCl)[13]

  • This compound stock solution (e.g., 100 mM in DMSO)

  • NMR buffer (e.g., 20 mM sodium phosphate, pH 7.2, 150 mM NaCl, with 10% D₂O)[13]

  • NMR spectrometer equipped with a fluorine probe

Procedure:

  • Sample Preparation:

    • Prepare a solution of the target protein at a concentration typically in the low micromolar range (e.g., 10-50 µM) in the NMR buffer.

    • Prepare a reference sample containing only the NMR buffer and this compound at the desired screening concentration (e.g., 100-500 µM).

    • Prepare the screening sample by adding this compound to the protein solution to the same final concentration as the reference sample.

  • NMR Data Acquisition:

    • Acquire a 1D ¹⁹F-NMR spectrum for both the reference and the screening samples. Typical acquisition parameters should be optimized for the specific instrument and sample.

  • Data Analysis:

    • Compare the ¹⁹F spectrum of the screening sample to the reference sample.

    • A change in the chemical shift (Δδ) or significant line broadening of the fluorine signal in the presence of the protein indicates a binding event.

Protocol 2: Hit Validation using Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a rapid and cost-effective method for validating hits from a primary screen.[14] It measures the change in the melting temperature (Tm) of a protein upon ligand binding.

Materials:

  • Target protein (0.1-0.2 mg/mL)

  • This compound

  • Fluorescent dye (e.g., SYPRO Orange)

  • Real-time PCR instrument

Procedure:

  • Reaction Setup:

    • In a 96-well PCR plate, prepare reaction mixtures containing the target protein, SYPRO Orange dye, and either this compound or a vehicle control (e.g., DMSO).

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument and apply a thermal gradient, typically from 25°C to 95°C, with a ramp rate of 1°C/minute.

  • Data Analysis:

    • Monitor the fluorescence of SYPRO Orange as a function of temperature.

    • Determine the Tm of the protein in the presence and absence of the fragment. A significant positive shift in Tm (ΔTm) indicates that the fragment binds to and stabilizes the protein, thus validating it as a hit.

Protocol 3: Structural Characterization by X-ray Crystallography

Determining the co-crystal structure of the target protein in complex with this compound provides invaluable information about the binding mode, including the crucial role of the halogen bond.[15][16]

Materials:

  • Purified and crystallizable target protein

  • This compound

  • Crystallization reagents and screens

  • X-ray diffraction equipment

Procedure:

  • Co-crystallization or Soaking:

    • Co-crystallization: Set up crystallization trials with the protein pre-incubated with a 2-5 fold molar excess of this compound.

    • Soaking: Grow crystals of the apo-protein first, then transfer them to a solution containing this compound for a defined period (minutes to hours).

  • X-ray Diffraction Data Collection:

    • Cryo-protect the crystals and collect diffraction data using a synchrotron or in-house X-ray source.

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the crystal structure.

    • Analyze the electron density map to confirm the binding of the fragment and to precisely determine its orientation and interactions within the binding site. Pay close attention to the geometry of the iodine atom's interaction with any potential halogen bond acceptors.

The following diagram illustrates the key interactions to look for when analyzing the co-crystal structure:

Halogen_Bonding cluster_fragment This compound cluster_protein Protein Binding Pocket Fragment Acceptor Halogen Bond Acceptor (O, N, S) Fragment->Acceptor Halogen Bond (I···O/N/S) H_Donor H-Bond Donor Fragment->H_Donor H-Bond (O-H···Acceptor) H_Acceptor H-Bond Acceptor Fragment->H_Acceptor H-Bond (Donor···N)

Caption: Potential interactions of this compound in a protein binding site.

From Hit to Lead: The Path Forward

Once this compound is validated as a hit and its binding mode is elucidated, the next phase is to grow the fragment into a more potent lead compound.[16] The iodine atom is a key feature for this elaboration, serving as a versatile synthetic handle for reactions such as Suzuki, Sonogashira, and Stille cross-couplings. This allows for the systematic exploration of chemical space around the core fragment to enhance affinity and selectivity.

Conclusion

This compound is a highly valuable and versatile fragment for FBDD campaigns. Its unique combination of a sensitive ¹⁹F-NMR reporter group and a potent halogen-bonding iodine atom provides researchers with a powerful tool to efficiently identify and optimize novel drug candidates. The protocols outlined in this guide provide a framework for the effective application of this fragment, from initial screening to detailed structural characterization, ultimately accelerating the path to new therapeutics.

References

Application Note & Protocol: Palladium-Catalyzed N-Arylation of Amines with 6-Fluoro-5-iodopyridin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-aryl pyridinone scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous therapeutic agents due to their unique ability to act as hydrogen bond donors and acceptors.[1][2] The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the synthesis of these crucial C-N bonds, offering significant advantages over traditional methods like the Ullmann condensation or nucleophilic aromatic substitution.[3][4] This guide provides a detailed protocol for the N-arylation of various primary and secondary amines using 6-fluoro-5-iodopyridin-2-ol, a valuable and functionalized building block. We delve into the mechanistic underpinnings of the reaction, offer a robust, step-by-step experimental procedure, and provide guidance on reaction optimization and troubleshooting.

Introduction: The Significance of N-Aryl Pyridinones

The pyridinone motif is a privileged structure in drug discovery, appearing in a wide array of FDA-approved drugs for indications ranging from cancer to infectious diseases and inflammatory conditions.[1][5][6] Its value stems from its ability to mimic peptide bonds, act as a bioisostere for phenyl or other heterocyclic rings, and favorably influence key drug properties such as solubility and metabolic stability.[2][7]

The specific substrate, this compound, exists predominantly in its pyridinone tautomeric form, 6-fluoro-5-iodo-1H-pyridin-2-one. This molecule is a particularly strategic building block. The C-I bond is selectively activated in palladium-catalyzed cross-coupling over the more robust C-F bond, allowing for a site-specific N-arylation. The fluorine atom is retained for potential subsequent modifications, such as nucleophilic aromatic substitution (SNAr), enabling the rapid generation of diverse compound libraries.[8]

Reaction Principle: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine.[3][9] The reaction has revolutionized synthetic chemistry due to its broad substrate scope, functional group tolerance, and generally high yields.[4][10]

The Catalytic Cycle

The currently accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle.[11] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 6-fluoro-5-iodopyridin-2-one, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[11] The reactivity order for aryl halides in this step is generally I > Br > OTf > Cl.[12]

  • Ligand Exchange & Deprotonation: The amine nucleophile coordinates to the palladium center, displacing the halide. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final step involves the formation of the new C-N bond as the desired N-aryl pyridinone product is released, regenerating the active Pd(0) catalyst which re-enters the cycle.[3][9]

The efficiency of this cycle is critically dependent on the choice of phosphine ligand, which stabilizes the palladium center and modulates its reactivity. Bulky, electron-rich ligands, such as those developed by Buchwald and others, accelerate the oxidative addition and reductive elimination steps, leading to higher reaction efficiency.[13][14]

Buchwald-Hartwig Catalytic Cycle Figure 1: Buchwald-Hartwig Catalytic Cycle for N-Arylation pd0 L-Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-I pd_complex L-Pd(II)(Ar)(I) oxidative_addition->pd_complex ligand_exchange Amine Coordination & Deprotonation pd_complex->ligand_exchange + HNR'R'' - I⁻ amido_complex L-Pd(II)(Ar)(NR'R'') ligand_exchange->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination - Product reductive_elimination->pd0 product Ar-NR'R'' reductive_elimination->product aryl_iodide Ar-I (Pyridinone) aryl_iodide->oxidative_addition amine HNR'R'' amine->ligand_exchange base Base base->ligand_exchange

Caption: Catalytic cycle for palladium-catalyzed N-arylation.

Detailed Experimental Protocol

This protocol provides a general method for the N-arylation of a representative amine with 6-fluoro-5-iodopyridin-2-one. Conditions may require optimization for different amine substrates.

Materials and Reagents
  • Substrates:

    • 6-Fluoro-5-iodopyridin-2-one (1.0 equiv)

    • Amine (e.g., morpholine, aniline, benzylamine) (1.2-1.5 equiv)

  • Catalyst System:

    • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%) or a suitable palladium precatalyst like XPhos Pd G3 (2 mol%)

    • Phosphine Ligand (e.g., XPhos, RuPhos) (4 mol% if using Pd(OAc)₂)

  • Base:

    • Cesium Carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (2.0-2.5 equiv)

  • Solvent:

    • Anhydrous, degassed 1,4-Dioxane or Toluene (approx. 0.1 M concentration)

  • Work-up Reagents:

    • Deionized Water

    • Brine (saturated aq. NaCl)

    • Ethyl Acetate or Dichloromethane

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Purification:

    • Silica Gel for column chromatography

    • Hexanes and Ethyl Acetate (or other suitable solvent system)

Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and hot plate

  • Inert atmosphere line (Nitrogen or Argon) with bubbler

  • Syringes and needles for liquid transfers

  • Rotary evaporator

  • Standard laboratory glassware for work-up and purification

Step-by-Step Procedure

Experimental_Workflow Figure 2: General Experimental Workflow setup 1. Reaction Setup (Add solids to flask under inert atmosphere) solvent 2. Add Solvent & Amine (Degassed solvent, amine via syringe) setup->solvent reaction 3. Reaction (Heat to 80-110 °C, monitor by TLC/LC-MS) solvent->reaction workup 4. Aqueous Work-up (Quench, extract with organic solvent) reaction->workup purify 5. Purification (Dry, concentrate, and perform column chromatography) workup->purify characterize 6. Characterization (Analyze pure product via NMR, MS) purify->characterize

Caption: A streamlined workflow for the N-arylation protocol.

  • Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-fluoro-5-iodopyridin-2-one (1.0 equiv), the base (e.g., Cs₂CO₃, 2.5 equiv), the palladium source (e.g., Pd(OAc)₂, 0.02 equiv), and the phosphine ligand (e.g., XPhos, 0.04 equiv).

    • Causality Note: Using a precatalyst can simplify this step and often leads to more reproducible results by ensuring efficient generation of the active Pd(0) species.[10][15] The inert atmosphere is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Evacuate and Backfill: Seal the flask and evacuate under high vacuum for 5-10 minutes, then backfill with nitrogen or argon. Repeat this cycle three times to ensure the vessel is free of oxygen.

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-Dioxane) via syringe. If the amine is a solid, it can be added in step 1. If it is a liquid, add it via syringe (1.2 equiv).

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by periodically taking small aliquots. The reaction is complete when the starting iodopyridinone spot is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black and inorganic salts. Transfer the filtrate to a separatory funnel, wash with water (2x) and then with brine (1x).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The crude residue is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylated product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Reaction Scope and Optimization

The choice of catalyst, ligand, base, and solvent can significantly impact the reaction outcome. The following table provides representative conditions for the coupling of 6-fluoro-5-iodopyridin-2-one with various amine classes.

Amine TypeRepresentative AmineCatalyst/Ligand SystemBaseSolventTemp (°C)Approx. Time (h)Expected Yield
Primary Aliphatic BenzylamineXPhos Pd G3 (2 mol%)NaOtBuToluene1004-12Good-Excellent
Secondary Aliphatic MorpholineRuPhos Pd G3 (2 mol%)Cs₂CO₃1,4-Dioxane11012-24Good-Excellent
Primary Aryl AnilinePd₂(dba)₃ (2 mol%) / XPhos (4 mol%)K₃PO₄1,4-Dioxane1108-16Good
Sterically Hindered tert-ButylamineBrettPhos Pd G3 (3 mol%)LHMDSToluene11018-36Moderate-Good

Note: Yields are estimates based on literature precedents for similar couplings. Actual results will vary.[9][16][17]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxygen exposure); Insufficiently strong base; Low reaction temperature.Ensure rigorous inert atmosphere technique. Switch to a stronger base (e.g., NaOtBu or LHMDS). Increase reaction temperature.
Hydrodehalogenation Presence of water; β-hydride elimination from certain amines.Use rigorously dried solvent and reagents. Switch to a different ligand designed to suppress this side reaction (e.g., CPhos).[14]
Formation of Biaryl Side Product Catalyst decomposition or side reactions.Screen different ligands or use a lower reaction temperature.
Low Yield with Anilines Catalyst inhibition by the product.Use a higher catalyst loading or screen different electron-rich ligands.

Safety Precautions

  • Palladium Catalysts: Palladium compounds are toxic and should be handled in a well-ventilated fume hood.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. Handle under an inert atmosphere.

  • Bases: Sodium tert-butoxide and LHMDS are strong, corrosive bases. Avoid contact with skin and moisture.

  • Solvents: Toluene and 1,4-dioxane are flammable and have associated health risks. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

Application Notes and Protocols: A Guide to the Strategic Incorporation of 6-Fluoro-5-iodopyridin-2-ol into Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Pyridinols in Drug Discovery

The design and synthesis of novel heterocyclic compounds are a cornerstone of modern medicinal chemistry. Among the vast array of privileged structures, fluorinated pyridinols and their tautomeric pyridone forms have emerged as particularly valuable scaffolds.[1] The strategic incorporation of fluorine, the most electronegative element, into a pyridine ring can profoundly influence a molecule's physicochemical properties.[2][3] These modifications, including altered basicity (pKa), lipophilicity (logP), and metabolic stability, are critical for optimizing drug candidates' pharmacokinetic and pharmacodynamic profiles.[2][3]

Specifically, the 6-fluoro-5-iodopyridin-2-ol moiety offers a unique combination of functionalities. The fluorine atom can enhance binding affinity to target proteins and block sites of metabolic degradation.[2][4] Simultaneously, the iodine atom provides a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions.[4][5] This dual functionality makes this compound a highly sought-after building block for constructing diverse compound libraries aimed at identifying novel therapeutic agents for a wide range of diseases, including cancer and infectious diseases.[6][7][8]

This guide provides a comprehensive overview of the methods for introducing this compound into heterocyclic scaffolds, focusing on the underlying chemical principles and providing detailed, field-proven protocols for researchers in drug development.

Understanding the Reactivity of this compound: A Tale of Two Tautomers

This compound exists in a tautomeric equilibrium with its corresponding pyridone form, 6-fluoro-5-iodo-1,2-dihydropyridin-2-one. The position of this equilibrium is influenced by factors such as solvent polarity and pH.[1] This tautomerism is critical as it presents two potential sites for reaction: the nitrogen atom (N-alkylation/arylation) and the oxygen atom (O-alkylation/arylation). The ability to selectively target one of these sites is paramount for the successful synthesis of the desired heterocyclic scaffold.

Pyridin-2-ones are considered ambident nucleophiles, meaning they can react at two different positions.[9] The choice of reaction conditions, particularly the base and solvent, plays a crucial role in directing the regioselectivity of the reaction.

Synthetic Strategies for Incorporation

The introduction of this compound into a target molecule can be broadly categorized into two main approaches:

  • N-Arylation/Alkylation: Forming a C-N bond at the pyridone nitrogen.

  • O-Arylation/Alkylation: Forming a C-O bond at the pyridinol oxygen.

The iodine atom at the 5-position serves as a key functional group for subsequent diversification of the scaffold through well-established palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[4][10]

Controlling Regioselectivity: The Decisive Role of the Base

Recent advancements have demonstrated that the choice of base can provide orthogonal selectivity in the arylation of pyridin-2-ones, even under metal-free conditions.[11][12][13] This base-dependent chemoselectivity is a powerful tool for synthetic chemists.

  • For N-Arylation: The use of a bulky, non-nucleophilic organic base such as N,N-diethylaniline in a non-polar solvent like fluorobenzene has been shown to highly favor the formation of N-arylated products.[11][12][13][14]

  • For O-Arylation: Conversely, employing a less hindered organic base like quinoline in a solvent such as chlorobenzene promotes the formation of O-arylated products with high selectivity.[11][12][13]

The underlying principle of this selectivity lies in the differential interaction of the base with the two tautomeric forms of the pyridin-2-one. The choice of an appropriate base can effectively "lock" the equilibrium towards one tautomer, thereby favoring reaction at either the nitrogen or the oxygen.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrate and desired product.

Protocol 1: Selective N-Arylation of this compound

This protocol describes a general procedure for the metal-free N-arylation of this compound using a diaryliodonium salt as the arylating agent.

Materials:

  • This compound

  • Diaryliodonium triflate (or other suitable salt)

  • N,N-diethylaniline

  • Anhydrous fluorobenzene

  • Reaction vessel (e.g., sealed tube or microwave vial)

  • Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Workflow Diagram:

N_Arylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Combine Reactants Add_Base Add N,N-diethylaniline Start->Add_Base Add_Solvent Add Fluorobenzene Add_Base->Add_Solvent Heat Heat to 110-130°C Add_Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify End Isolate N-arylated Product Purify->End

Caption: Workflow for the selective N-arylation of this compound.

Procedure:

  • To a clean, dry reaction vessel, add this compound (1.0 mmol, 1.0 equiv).

  • Add the diaryliodonium triflate (1.2 equiv).

  • Add anhydrous fluorobenzene (2 mL).

  • Add N,N-diethylaniline (2.0 equiv).

  • Seal the vessel and heat the reaction mixture to 110-130 °C for 16-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-arylated product.

Data Summary Table:

EntryArylating AgentBaseSolventTemp (°C)Time (h)Yield (%)
1Diphenyliodonium triflateN,N-diethylanilineFluorobenzene11016High
2Di(p-tolyl)iodonium triflateN,N-diethylanilineFluorobenzene11016High

Note: Yields are generally high but will vary depending on the specific substrates used.

Protocol 2: Selective O-Arylation of this compound

This protocol outlines a general procedure for the metal-free O-arylation of this compound.

Materials:

  • This compound

  • Diaryliodonium triflate (or other suitable salt)

  • Quinoline

  • Anhydrous chlorobenzene

  • Reaction vessel (e.g., sealed tube or microwave vial)

  • Standard laboratory glassware and purification equipment

Workflow Diagram:

O_Arylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Combine Reactants Add_Base Add Quinoline Start->Add_Base Add_Solvent Add Chlorobenzene Add_Base->Add_Solvent Heat Heat to 130-140°C Add_Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify End Isolate O-arylated Product Purify->End

Caption: Workflow for the selective O-arylation of this compound.

Procedure:

  • To a clean, dry reaction vessel, add this compound (1.0 mmol, 1.0 equiv).

  • Add the diaryliodonium triflate (1.2 equiv).

  • Add anhydrous chlorobenzene (2 mL).

  • Add quinoline (2.0 equiv).

  • Seal the vessel and heat the reaction mixture to 130-140 °C for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to afford the desired O-arylated product.

Data Summary Table:

EntryArylating AgentBaseSolventTemp (°C)Time (h)Yield (%)
1Diphenyliodonium triflateQuinolineChlorobenzene13016High
2Di(p-tolyl)iodonium triflateQuinolineChlorobenzene13016High

Note: Yields are generally high but will vary depending on the specific substrates used.

Mechanism of Base-Dependent Selectivity

The orthogonal selectivity observed in the N- and O-arylation of pyridin-2-ones can be rationalized by considering the different roles of the bases.

Proposed Mechanism Diagram:

Selectivity_Mechanism Pyridinone 6-Fluoro-5-iodopyridin-2-one (Tautomeric Mixture) N_Anion Pyridinone Anion (N-nucleophile) Pyridinone->N_Anion Deprotonation O_Anion Pyridinol Anion (O-nucleophile) Pyridinone->O_Anion Deprotonation N_Product N-Arylated Product N_Anion->N_Product Nucleophilic Attack O_Product O-Arylated Product O_Anion->O_Product Nucleophilic Attack Base1 N,N-diethylaniline (Bulky Base) Base1->N_Anion Favors formation of Base2 Quinoline (Less Hindered Base) Base2->O_Anion Favors formation of Ar2IOTf Diaryliodonium Triflate Ar2IOTf->N_Product Ar2IOTf->O_Product

Caption: Proposed mechanism for base-dependent N- vs. O-arylation selectivity.

  • N,N-diethylaniline , being a bulky base, is thought to favor the formation of the thermodynamically more stable N-anion, leading to N-arylation.

  • Quinoline , a less sterically hindered base, may preferentially deprotonate the more acidic hydroxyl group of the pyridinol tautomer, leading to the O-anion and subsequent O-arylation.

Further mechanistic studies are ongoing to fully elucidate the intricate details of these selective transformations.

Conclusion and Future Outlook

The this compound scaffold is a valuable building block in medicinal chemistry, offering multiple avenues for the synthesis of complex heterocyclic molecules. The ability to control the regioselectivity of its arylation through the judicious choice of base provides a powerful and efficient strategy for drug discovery programs. The protocols outlined in this guide serve as a robust starting point for researchers to incorporate this versatile moiety into their target scaffolds. Future work will likely focus on expanding the substrate scope of these reactions, exploring alternative metal-free coupling partners, and applying these methodologies to the synthesis of biologically active compounds.

References

Troubleshooting & Optimization

Optimizing palladium catalyst for 6-Fluoro-5-iodopyridin-2-ol Suzuki coupling

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of complex synthetic challenges, this Technical Support Center is dedicated to researchers, scientists, and drug development professionals tackling the Suzuki-Miyaura cross-coupling of 6-fluoro-5-iodopyridin-2-ol. This substrate, while a valuable building block, presents unique hurdles due to its electronic properties and potential for catalyst inhibition. As your Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the reaction mechanics to empower you to troubleshoot and optimize this crucial transformation.

The inherent characteristics of this compound—an electron-deficient pyridine ring, a potentially coordinating hydroxyl group, and a reactive iodo-leaving group—necessitate a nuanced approach to catalyst and condition selection. This guide is structured to address the most common issues encountered in the lab, moving from direct troubleshooting to broader frequently asked questions, ensuring you have a comprehensive resource at your fingertips.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific, outcome-based problems in a question-and-answer format. Each answer provides a systematic approach to diagnosing and resolving the issue.

Q1: My reaction shows low to no product formation, with starting material largely unreacted. What are the likely causes and how can I fix it?

This is the most common issue and typically points to a problem with one of the three core steps of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[1][2][3]

Initial Diagnostic Checks:

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[4] Ensure your reaction setup was properly degassed (e.g., via three vacuum/backfill cycles with argon or nitrogen) and maintained under a positive pressure of inert gas throughout.

  • Reagent & Solvent Quality: Verify the purity of your this compound and the boronic acid/ester. Use anhydrous solvents, as excess water can promote side reactions, although a small, controlled amount is often necessary to dissolve the base and facilitate the reaction.[4][5]

Systematic Optimization Strategy:

  • Step 1: Evaluate the Catalyst and Ligand. The C-I bond of your substrate should readily undergo oxidative addition.[6] If the reaction is failing, the issue may lie with catalyst stability or the subsequent steps.

    • For Basic Setups (e.g., Pd(PPh₃)₄): Triphenylphosphine is a reliable ligand but may not be optimal for this electron-deficient and potentially coordinating substrate. Consider switching to a more robust system.

    • Upgrade to Specialized Ligands: For challenging substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-Heterocyclic Carbene (NHC) ligands are often superior.[7][8][9] They accelerate both oxidative addition and reductive elimination and can prevent catalyst deactivation.[1]

  • Step 2: Re-evaluate Your Base. The base plays a critical role in activating the boronic acid for transmetalation.[1][10][11]

    • If you are using a mild base like Na₂CO₃, it may not be strong enough.

    • Switch to a stronger base such as K₃PO₄ or Cs₂CO₃. These are often more effective, particularly in aprotic solvents like dioxane or THF.[4][12]

  • Step 3: Adjust the Temperature. While the C-I bond is reactive, subsequent steps in the catalytic cycle may have a higher activation energy. If you are running the reaction at a low temperature, cautiously increasing it (e.g., from 80 °C to 100 °C) can significantly improve the reaction rate.[8]

Q2: I'm observing a significant amount of a dehalogenated byproduct (6-fluoropyridin-2-ol). How can I prevent this?

Dehalogenation (or hydrodehalogenation) is a notorious side reaction where the iodine is replaced by a hydrogen atom.[13] This occurs when a palladium-hydride (Pd-H) species forms and participates in the catalytic cycle.[8]

Primary Causes & Solutions:

  • Hydride Source Identification: The Pd-H species can be generated from various sources.

    • Solvent: Avoid alcohol-based solvents which can act as hydride donors. Switch to aprotic solvents like 1,4-dioxane, THF, or toluene.[8]

    • Base: Amine bases can also be a source of hydrides. Inorganic bases like K₃PO₄ or Cs₂CO₃ are generally preferred to minimize this pathway.[8][13]

    • Water: While some water is often beneficial, an excessive amount can be a proton source. If using a biphasic system, try reducing the proportion of water.

  • Kinetic Control: Dehalogenation is a competing reaction. By accelerating the desired Suzuki coupling, you can kinetically disfavor the dehalogenation pathway.

    • Use More Active Ligands: Employing highly active catalyst systems with bulky, electron-rich ligands (e.g., Buchwald or NHC ligands) can speed up the reductive elimination of the desired product, outcompeting the dehalogenation side reaction.[8]

Q3: My boronic acid/ester is decomposing before it couples, leading to low yields. What's happening and what should I do?

This side reaction is known as protodeborylation, where the C-B bond is cleaved and replaced by a C-H bond.[13] Heteroaryl boronic acids are particularly susceptible to this process, especially under aqueous and basic conditions.[13]

Mitigation Strategies:

  • Switch to a Boronic Ester: Boronic pinacol esters (Bpin) are generally more stable and less prone to protodeborylation than their corresponding boronic acids.[13] If you are using a boronic acid, consider converting it to the pinacol ester first.

  • Use a Milder Base: While a strong base is needed, extremely harsh conditions can accelerate decomposition. If using hydroxides (e.g., NaOH), consider switching to phosphates (K₃PO₄) or carbonates (Cs₂CO₃) which are effective but generally less aggressive towards the boronic acid.

  • Minimize Reaction Time: A sluggish reaction allows more time for decomposition to occur. Optimize the reaction to proceed as quickly as possible by using a more active catalyst and an appropriate temperature.

  • Control Water Content: Carefully titrate the amount of water in the reaction. While it can be necessary for the base's function, excess water can facilitate protodeborylation.[4]

Frequently Asked Questions (FAQs)

This section provides answers to broader conceptual and practical questions regarding the optimization of this specific Suzuki coupling.

Q1: What is the general catalytic cycle for this Suzuki-Miyaura reaction?

The reaction proceeds through a well-established three-step catalytic cycle involving a palladium catalyst.[1][2][14]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is typically the rate-determining step and forms a Pd(II) intermediate.[1]

  • Transmetalation: The organic group from the boronic acid (activated by the base to form a boronate "ate" complex) is transferred to the palladium center, displacing the halide.[1][10]

  • Reductive Elimination: The two organic partners on the palladium complex couple to form the new C-C bond, yielding the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)(I)L_n Pd0->OxAdd Oxidative Addition (Ar-I) Trans Ar-Pd(II)(R)L_n OxAdd->Trans Transmetalation (R-B(OR)3-) Trans->Pd0 Reductive Elimination (Ar-R) Product Coupled Product Trans->Product ArI This compound ArI->OxAdd Boronic R-B(OH)₂ + Base Boronic->Trans caption Fig. 1: The catalytic cycle for the Suzuki-Miyaura reaction.

Fig. 1: The catalytic cycle for the Suzuki-Miyaura reaction.
Q2: How do I choose the optimal palladium catalyst and ligand for this compound?

The choice of catalyst is critical. While traditional catalysts can work, the potentially coordinating N and OH groups of your substrate and its electron-deficient nature suggest that a more advanced catalyst system may be required for high efficiency.[8][15]

Catalyst System Ligand Type Key Features & Considerations Recommendation for this Substrate
Pd(PPh₃)₄ Monodentate PhosphineTraditional, versatile, and readily available. Can be sensitive to air and may require higher temperatures.[7]A reasonable starting point, but may give low yields. Prone to deactivation.
PdCl₂(dppf) Bidentate PhosphineMore stable than Pd(PPh₃)₄. The dppf ligand is robust and effective for many couplings.[16]A good second choice if Pd(PPh₃)₄ fails. Offers better stability and activity.
Pd(OAc)₂ + SPhos/XPhos Buchwald LigandsHighly active system. Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination.[7][9]Highly Recommended. Excellent for challenging substrates, including heteroaryl halides. Often provides higher yields at lower temperatures.
PEPPSI™-IPr N-Heterocyclic Carbene (NHC)Very stable Pd-NHC bond leads to high catalyst turnover numbers.[7][13] Excellent for sterically hindered and electron-deficient partners.[17]Highly Recommended. A powerful alternative to Buchwald systems, known for its high stability and efficiency.
Q3: What is the role of the base, and which one should I use?

The base has at least two critical functions in the Suzuki coupling:

  • Activation of the Boronic Acid: It reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻), which is necessary for the transmetalation step.[1][18] Organoboron compounds do not readily transmetalate in the absence of a base.[10][11]

  • Facilitating Catalyst Turnover: It assists in the formation of palladium(II) intermediates that are primed for transmetalation.[1]

For this compound, the choice of base is important to maximize yield while minimizing side reactions.

Base Strength Common Solvents Notes for this compound
Na₂CO₃ / K₂CO₃ ModerateAqueous/Organic mixtures (e.g., Dioxane/H₂O)A common starting point. May not be strong enough for this challenging coupling.[4]
K₃PO₄ StrongDioxane, THF, Toluene (often with a little H₂O)Recommended. An excellent all-around base for difficult couplings. Its moderate solubility often provides a slow, steady concentration that drives the reaction without being overly aggressive.[4][12]
Cs₂CO₃ StrongDioxane, THF, DMFOften provides the highest yields due to its high solubility in organic solvents and the beneficial effect of the cesium cation. Can be more expensive.
KOtBu / NaOH Very StrongTHF, DioxaneGenerally too harsh. Can promote significant decomposition of the boronic acid and other side reactions. Best avoided unless other bases fail.
Q4: How should I set up and monitor my reaction?

A well-designed experimental setup is crucial for reproducibility and success.

Recommended Experimental Protocol (Starting Conditions):

  • Preparation: To a flame-dried Schlenk flask or reaction vial, add this compound (1.0 equiv.), the boronic acid or pinacol ester (1.2-1.5 equiv.), and finely powdered K₃PO₄ (2.0-3.0 equiv.).

  • Inerting: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., SPhos G3 Precatalyst, 1-3 mol%) and the ligand if required.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane, often with 5-10% v/v degassed water) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (e.g., 80-100 °C).

  • Monitoring: Track the reaction's progress by taking small, quenched aliquots and analyzing them by Thin Layer Chromatography (TLC) or, more accurately, by LC-MS.[19][20]

  • Workup: Once complete, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine to remove the base and inorganic salts. Dry the organic layer, filter, and concentrate.[5]

  • Purification: Purify the crude product via column chromatography on silica gel.

Troubleshooting Workflow Diagram:

Troubleshooting_Flowchart start Reaction Outcome: Low Yield / No Product check_basics Check Basics: 1. Inert Atmosphere? 2. Reagent/Solvent Purity? start->check_basics side_products Significant Side Products? check_basics->side_products Basics OK dehalogenation Dehalogenation (Ar-H Product) side_products->dehalogenation Yes, Ar-H protodeborylation Protodeborylation (Boronic Acid SM Gone) side_products->protodeborylation Yes, R-H change_catalyst Upgrade Catalyst System (e.g., to Buchwald/NHC) side_products->change_catalyst No solution_dehalo Solution: - Use aprotic solvent - Use K₃PO₄/Cs₂CO₃ - Use more active catalyst dehalogenation->solution_dehalo solution_proto Solution: - Use Pinacol Ester (Bpin) - Use K₃PO₄ - Minimize H₂O & time protodeborylation->solution_proto change_base Optimize Base (e.g., K₂CO₃ -> K₃PO₄) change_catalyst->change_base increase_temp Increase Temperature (e.g., 80°C -> 100°C) change_base->increase_temp success Reaction Optimized increase_temp->success solution_dehalo->success solution_proto->success

Fig. 2: A decision-making workflow for troubleshooting low yields.

References

Overcoming low yield in 6-Fluoro-5-iodopyridin-2-ol cross-coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: 6-Fluoro-5-iodopyridin-2-ol Cross-Coupling Reactions

Welcome to the technical support hub for optimizing cross-coupling reactions with this compound. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, with this versatile but sometimes challenging substrate. Here, we synthesize mechanistic principles with practical, field-tested advice to help you troubleshoot and succeed in your experiments.

Section 1: Understanding the Substrate: FAQs

Before diving into specific reaction troubleshooting, it's crucial to understand the inherent properties of this compound that can influence its reactivity.

Q1: What makes this compound a challenging substrate in cross-coupling reactions?

A: The difficulty arises from a combination of electronic and structural factors. The pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity. This is a well-documented challenge known as the "2-pyridyl problem" in cross-coupling chemistry.[1][2][3] Furthermore, the electron-withdrawing nature of the fluorine atom and the pyridinol tautomerism can influence the reactivity of the C-I bond, making oxidative addition, a key step in the catalytic cycle, more complex.

Q2: My starting material appears degraded. How should I handle and store this compound?

A: Hydroxypyridines can be susceptible to oxidation and degradation, especially if impure. We recommend storing the material under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (e.g., in a refrigerator). Before use, it's good practice to verify the purity of your starting material by NMR or LC-MS. Inconsistent results are often traced back to impure or partially decomposed starting materials.

Q3: Can the pyridinol (-OH) group interfere with the reaction?

A: Yes. The acidic proton of the hydroxyl group can react with strong bases, altering the stoichiometry and potentially leading to side reactions. More importantly, the oxygen can act as a ligand, coordinating to the palladium center. In some cases, protecting the hydroxyl group as a methyl ether or other stable variant may be considered, though this adds extra steps to your synthesis. However, many successful couplings are achieved with the free pyridinol.

Section 2: Troubleshooting Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool.[4] However, low yields with this compound are a common complaint.

Q4: I'm seeing less than 30% yield in my Suzuki coupling. What is the most common cause?

A: A low yield often points to a suboptimal choice of catalyst, ligand, base, or solvent, which leads to slow or inefficient progression through the catalytic cycle (Oxidative Addition, Transmetalation, Reductive Elimination).[4][5][6] For electron-deficient heteroaryl halides like this one, the choice of a sufficiently electron-rich and bulky phosphine ligand is critical to promote the key catalytic steps.[7][8][9]

Q5: Which catalyst and ligand combination should I start with?

A: For challenging substrates, moving beyond simple Pd(PPh₃)₄ is often necessary. We recommend starting with a pre-formed palladium precatalyst, which offers greater air and moisture stability and ensures a reliable Pd(0) source.[10] Modern biarylphosphine ligands developed by groups like Buchwald's have revolutionized the coupling of challenging substrates.[8][10]

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ComponentRecommendationRationaleSource
Catalyst Pd₂(dba)₃ or a G2/G3 Buchwald Precatalyst (e.g., XPhos Pd G3)Provides a reliable source of active Pd(0). Precatalysts are often more stable and efficient.[10][11]
Ligand XPhos, SPhos, or RuPhosBulky, electron-rich ligands that accelerate oxidative addition and reductive elimination.[7][10][12]
Base K₃PO₄ or Cs₂CO₃Moderately strong, non-nucleophilic bases that are effective in promoting transmetalation without degrading the substrate.[7][13][14]
Solvent 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/H₂OAprotic solvents with a small amount of water are generally effective for Suzuki couplings, aiding in base and boronic acid solubility.[15][16]
Temperature 80-110 °CSufficient thermal energy is often required to overcome activation barriers, especially with less reactive partners.[15][16]

Q6: My reaction stalls, and I recover mostly starting material. What should I change?

A: This strongly suggests a problem with the initial oxidative addition step.[4][17] The C-I bond in your substrate must react with the Pd(0) catalyst.

  • Increase Temperature: A modest increase in temperature (e.g., from 80°C to 100°C) can often overcome the activation energy barrier.[15]

  • Switch Ligand: Move to a more electron-rich and sterically bulky ligand. The σ-donating character of ligands like XPhos increases the electron density on the palladium, making it more nucleophilic and facilitating its insertion into the C-I bond.[9]

  • Check Catalyst Quality: Ensure your palladium source has not been deactivated by exposure to air or impurities.

Q7: I'm observing significant homo-coupling of my boronic acid. How can I prevent this?

A: Homo-coupling is a common side reaction. It can be minimized by:

  • Ensuring Efficient Transmetalation: Use a base that effectively generates the boronate species, such as K₃PO₄.[7]

  • Slight Excess of Aryl Halide: Using a slight excess (e.g., 1.1 equivalents) of your this compound can help ensure the boronic acid is consumed by the desired cross-coupling pathway.[18]

  • Degassing: Thoroughly degas your reaction mixture with argon or nitrogen before adding the catalyst. Oxygen can promote homo-coupling.[18]

Workflow and Mechanism Visualization

A successful Suzuki-Miyaura coupling depends on the smooth operation of its catalytic cycle.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs Reactants Pd0 L₂Pd(0) (Active Catalyst) OA Oxidative Addition (Ar-Pd(II)-I) Pd0->OA + Ar-I TM Transmetalation (Ar-Pd(II)-Ar') OA->TM + Ar'-B(OR)₂ + Base RE Reductive Elimination TM->RE RE->Pd0 - Product Product Ar-Ar' (Product) RE->Product ArI 6-Fluoro-5-iodo pyridin-2-ol (Ar-I) Boronic Boronic Acid (Ar'-B(OR)₂)

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Section 3: Troubleshooting Sonogashira Coupling

The Sonogashira coupling is a reliable method for forming C(sp²)-C(sp) bonds, but it has its own set of challenges.[19][20][21]

Q8: My Sonogashira reaction is giving a complex mixture of products with a low yield of the desired alkyne.

A: This issue often stems from side reactions, particularly the homo-coupling of the terminal alkyne (Glaser coupling), which is promoted by the copper co-catalyst.[22]

  • Try Copper-Free Conditions: Modern protocols often perform better without copper, especially for sensitive substrates. This requires a strong palladium catalyst/ligand system and a suitable base.[22][23]

  • Base Selection: The choice of base is critical. An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used.[24] However, for copper-free systems, a carbonate or phosphate base may be more suitable.[23]

  • Strictly Anaerobic Conditions: Oxygen is a major culprit in promoting Glaser coupling. Ensure your reaction is rigorously degassed and maintained under a positive pressure of an inert gas.

Table 2: Recommended Conditions for Sonogashira Coupling

ParameterCopper-CatalyzedCopper-FreeRationaleSource
Pd Catalyst Pd(PPh₃)₂Cl₂Pd₂(dba)₃ or Pd(OAc)₂Standard, effective catalysts for this transformation.[20]
Cu Co-catalyst CuI (1-5 mol%)NoneCuI activates the alkyne but can cause homo-coupling.[19][22]
Ligand PPh₃P(t-Bu)₃ or other bulky, electron-rich phosphinesBulky ligands are often essential for efficient copper-free reactions.[20][21]
Base TEA or PiperidineCs₂CO₃ or K₃PO₄Amine bases are standard for the classic reaction; inorganic bases are often better for copper-free variants.[23][24][25]
Solvent THF or DMFToluene or DioxaneAnhydrous, degassed solvents are crucial.[21]

Section 4: Troubleshooting Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthesis for forming C-N bonds.[26][27] Success with this compound relies heavily on ligand choice.

Q9: My C-N coupling is failing. I'm using a standard palladium catalyst and a strong base, but see no product.

A: The Buchwald-Hartwig amination is exceptionally sensitive to the choice of ligand.[12][28] The ligand must be bulky enough to promote the final reductive elimination step, which is often the rate-limiting step in the catalytic cycle.[26][29]

  • Use a Biarylphosphine Ligand: This is non-negotiable for challenging substrates. First-generation ligands like P(o-tolyl)₃ are often insufficient.[26] Use a ligand like XPhos, RuPhos, or BrettPhos.[12]

  • Base Compatibility: A strong, non-nucleophilic base is required, such as NaOt-Bu or LHMDS.[26] Ensure your substrate and coupling partner are stable to these strong bases.

  • Precatalyst Selection: Using a modern, air-stable precatalyst (e.g., a G3 or G4 Buchwald precatalyst) can dramatically improve reliability and activity, often allowing for lower catalyst loadings and milder reaction temperatures.[10]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle cluster_inputs Reactants Pd0 L₂Pd(0) (Active Catalyst) OA Oxidative Addition (Ar-Pd(II)-I) Pd0->OA + Ar-I Amine_Coord Amine Coordination & Deprotonation OA->Amine_Coord + HNR₂ + Base Amido_Complex Palladium Amido (Ar-Pd(II)-NR₂) Amine_Coord->Amido_Complex RE Reductive Elimination Amido_Complex->RE RE->Pd0 - Product Product Ar-NR₂ (Product) RE->Product ArI 6-Fluoro-5-iodo pyridin-2-ol (Ar-I) Amine Amine (HNR₂)

Caption: The catalytic cycle for Buchwald-Hartwig amination.

Section 5: General Protocols and Final Recommendations

General Experimental Protocol (Suzuki-Miyaura Coupling)

  • Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the boronic acid partner (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Degassing: Sparge the resulting slurry with argon for 15-20 minutes.

  • Catalyst Addition: Under a positive flow of argon, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).

  • Reaction: Seal the flask and heat the reaction mixture in an oil bath at the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Final Checklist for Overcoming Low Yields:

  • Purity: Have you confirmed the purity of your starting materials, reagents, and solvents?

  • Atmosphere: Is your reaction rigorously free of oxygen?

  • Catalyst System: Are you using a modern, electron-rich, and bulky ligand with an appropriate palladium source?

  • Base: Is your base strong enough but not so strong that it degrades your substrate? Is it soluble enough in the reaction medium?[30]

  • Temperature: Have you tried increasing the temperature to overcome a high activation barrier?

  • Systematic Approach: When troubleshooting, change only one variable at a time (e.g., ligand, base, or solvent) to clearly identify the impactful parameter.[15]

References

Technical Support Center: Sonogashira Reactions with Iodopyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for the Research Scientist

Welcome to the technical support center for cross-coupling applications. As Senior Application Scientists, we understand that coupling reactions involving heterocyclic substrates like iodopyridines present unique challenges. The pyridine nitrogen, a Lewis basic site, can interact with the catalyst, leading to outcomes ranging from diminished yields to complete reaction failure. This guide is structured to provide direct, actionable solutions to common problems encountered during the Sonogashira coupling of iodopyridines, grounded in mechanistic principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: What makes Sonogashira reactions with iodopyridines more challenging than with iodoarenes?

The primary challenge arises from the pyridine nitrogen's lone pair of electrons. This nitrogen can act as a ligand, coordinating to the palladium catalyst. This coordination can inhibit the catalytic cycle by stabilizing the palladium complex, making it less reactive towards the crucial oxidative addition step with the iodopyridine.[1][2] This inhibitory effect can lead to lower reaction rates and catalyst decomposition.

Q2: What are the fundamental components of a Sonogashira reaction?

The essential components are:

  • Aryl or Vinyl Halide: In this context, an iodopyridine. Iodides are the most reactive halides in the rate-determining oxidative addition step (reactivity: I > Br > Cl > OTf).[3]

  • Terminal Alkyne: The sp-hybridized C-H bond is coupled to the sp² carbon of the pyridine ring.

  • Palladium Catalyst: Typically a Pd(0) source like Pd(PPh₃)₄ or a Pd(II) precatalyst such as PdCl₂(PPh₃)₂ that is reduced in situ.[4]

  • Copper(I) Co-catalyst: Usually copper(I) iodide (CuI), which activates the alkyne by forming a copper acetylide intermediate, facilitating the transmetalation step.[5]

  • Amine Base: Serves a dual purpose: it deprotonates the terminal alkyne and neutralizes the hydrogen iodide (HI) byproduct formed during the reaction.[4]

  • Solvent: Anhydrous, degassed solvents like THF, DMF, or toluene are common.[4]

Q3: Is a copper co-catalyst always necessary?

No, and for sensitive substrates, it can be advantageous to omit it. Copper-free Sonogashira protocols are well-established and are particularly useful for minimizing the primary side reaction: the oxidative homocoupling of the alkyne to form a diyne, known as Glaser coupling.[5][6][7] These reactions often require different ligands, stronger bases, or higher temperatures to proceed efficiently.[8][9]

Troubleshooting Common Issues

This section addresses specific experimental failures in a question-and-answer format.

Issue 1: Low to No Product Yield

Question: My reaction with 3-iodopyridine has stalled or shows no conversion. I'm using standard Pd(PPh₃)₄/CuI conditions. What should I investigate first?

Answer: When a Sonogashira reaction fails, a systematic check of your reagents and conditions is critical.

  • Catalyst and Reagent Integrity:

    • Palladium Activity: The Pd(0) catalyst is highly sensitive to oxygen. Decomposition is often visible as a black precipitate (palladium black).[4][10] Use a fresh, high-quality catalyst. If using a Pd(II) precatalyst, ensure your conditions are suitable for its in situ reduction.

    • Copper(I) Iodide Freshness: CuI can oxidize over time, appearing greenish or brown instead of off-white. Use CuI from a freshly opened bottle.[3]

    • Base and Solvent Quality: The amine base must be anhydrous and pure; consider distillation before use.[4] Solvents must be rigorously degassed to remove oxygen, which poisons the Pd(0) catalyst and promotes Glaser coupling.[10]

  • Inhibition by the Pyridine Substrate:

    • The pyridine nitrogen may be inhibiting your catalyst. For iodopyridines, standard ligands like triphenylphosphine (PPh₃) may not be sufficient to prevent this. Consider switching to a more specialized ligand. Bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands can enhance catalyst stability and activity by creating a more robust coordination sphere around the palladium, which is less susceptible to displacement by the pyridine substrate.[1]

Issue 2: Significant Alkyne Homocoupling (Glaser Product)

Question: My main isolated product is the dimer of my terminal alkyne. How can I suppress this side reaction?

Answer: The formation of alkyne dimers via Glaser coupling is a classic side reaction in copper-mediated Sonogashira couplings, especially when oxygen is present.[11][12]

  • Implement Strictly Anaerobic Conditions: This is the most critical factor. Oxygen is the oxidant in the Glaser coupling mechanism. Ensure your solvent is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire reaction setup and duration.[10][13]

  • Reduce Copper Catalyst Loading: While catalytic, excess copper can accelerate homocoupling. Reduce the CuI loading to the minimum effective amount (e.g., start with 1-2 mol%).[10]

  • Slow Addition of the Alkyne: Adding the alkyne slowly via a syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling pathway relative to the desired cross-coupling.

  • Switch to a Copper-Free Protocol: If homocoupling remains a persistent issue, eliminating copper is the most effective solution. Copper-free conditions may require adjusting other parameters, such as using a stronger base (e.g., Cs₂CO₃, K₃PO₄) or a different ligand system to facilitate the catalytic cycle.[1][14]

Issue 3: Catalyst Decomposition (Formation of Palladium Black)

Question: My reaction mixture turns black shortly after heating begins, and the reaction stops. What is happening?

Answer: The formation of a black precipitate indicates that your active, soluble Pd(0) catalyst has agglomerated and crashed out of solution as inactive palladium black.[10] This decomposition is irreversible and terminates the catalytic cycle.

  • Probable Causes & Solutions:

    • Presence of Oxygen: As with low yield issues, residual oxygen can oxidize and destabilize the Pd(0) species. Improve your degassing and inert atmosphere techniques.[4]

    • High Temperature: While some couplings require heat, excessive temperatures can accelerate catalyst decomposition.[10] If your substrate is an iodopyridine (which is highly reactive), try running the reaction at room temperature or with gentle heating (40-50 °C) first.[3]

    • Inappropriate Ligand: The ligand's primary role is to stabilize the palladium center. If the ligand is not sufficiently robust or is used in a sub-stoichiometric ratio to the metal, the catalyst is more prone to decomposition. For challenging substrates, ensure at least a 2:1 or 4:1 ligand-to-palladium ratio. Consider using more sterically demanding and electron-rich ligands that bind more tightly to the palladium.[1]

    • Solvent Effects: Certain solvents can promote the formation of palladium black. For instance, some researchers anecdotally report that THF can be more problematic than solvents like DMF or dioxane under certain conditions.[15]

Data Presentation & Optimization

Table 1: Quick Troubleshooting Guide
SymptomPotential Cause(s)Recommended Solutions
Low/No Yield Inactive/decomposed catalyst; Reagent impurity; Sub-optimal conditions; Catalyst inhibition by pyridine.Use fresh Pd/Cu catalysts; Purify reagents; Degas solvents thoroughly; Switch to bulky, electron-rich ligands; Increase temperature moderately.[1][4]
Glaser Homocoupling Presence of oxygen; High copper concentration.Implement strict anaerobic conditions (freeze-pump-thaw); Reduce CuI loading; Add alkyne slowly; Switch to a copper-free protocol.[10]
Pd Black Formation Presence of oxygen; Excessively high temperature; Inadequate ligand stabilization.Improve degassing; Lower reaction temperature; Increase ligand-to-metal ratio; Use more robust ligands (e.g., bulky phosphines, NHCs).[1][10]
Dehalogenation High reaction temperature; Presence of a hydrogen source.Lower the reaction temperature; Ensure the amine base is anhydrous.[16]
Table 2: Recommended Starting Conditions for Iodopyridines

These are suggested starting points and may require further optimization.

ParameterCondition for 2-, 3-, or 4-IodopyridineRationale & Notes
Pd Catalyst PdCl₂(PPh₃)₂ (1-3 mol%) or Pd(PPh₃)₄ (1-3 mol%)Pd(II) precatalysts are often more air-stable. Higher loadings may be needed for difficult couplings.[4]
Cu Co-catalyst CuI (2-5 mol%)Use the lower end of the range to minimize Glaser coupling. Omit entirely for copper-free protocols.[10]
Ligand PPh₃ (4-12 mol%) or XPhos, SPhos (2-6 mol%)For difficult couplings where inhibition is suspected, bulky Buchwald-type ligands (XPhos, SPhos) can be superior to PPh₃.[1]
Base Triethylamine (Et₃N) or Diisopropylamine (DIPEA) (2-3 equiv.)Must be anhydrous. DIPEA is bulkier and can sometimes give better results.[4]
Solvent THF, Dioxane, or DMF (degassed)DMF is more polar and can be beneficial for less soluble substrates, but may require higher temperatures.[13]
Temperature Room Temperature to 60 °CIodopyridines are reactive; start at room temperature and heat gently only if the reaction is sluggish.[3]

Visualizing the Process

The Sonogashira Catalytic Cycle

The reaction proceeds via two interconnected catalytic cycles, one for palladium and one for copper.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L₂Pd(II)(Aryl)(I) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both L₂Pd(II)(Aryl)(Alkyne) Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product Aryl-Alkyne RedElim->Product Alkyne H-Alkyne Base Base Cu_Acetylide Cu-Alkyne Base->Cu_Acetylide Deprotonation CuI Cu(I) CuI->Cu_Acetylide Cu_Acetylide->Transmetal [From Cu Cycle] Aryl_I Aryl-Iodide Aryl_I->OxAdd

Caption: The interconnected Pd and Cu catalytic cycles in the Sonogashira reaction.

Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Failure (Low/No Yield) check_reagents 1. Check Reagent Quality - Fresh Pd/Cu Catalysts? - Anhydrous/Degassed Solvents? - Pure Base? start->check_reagents check_conditions 2. Check Conditions - Strictly Anaerobic? - Temperature Appropriate? check_reagents->check_conditions observe_side_products 3. Analyze Side Products check_conditions->observe_side_products glaser Glaser Dimer Dominant? observe_side_products->glaser pd_black Palladium Black Observed? observe_side_products->pd_black glaser->pd_black No solution_glaser Go Cu-Free or Improve Anaerobic Technique glaser->solution_glaser Yes optimize_ligand 4. Optimize Ligand/Protocol - Switch to Bulky Ligand? - Consider Cu-Free? pd_black->optimize_ligand No solution_pd_black Lower Temperature & Improve Ligand Stabilization pd_black->solution_pd_black Yes success Successful Coupling optimize_ligand->success solution_glaser->success solution_pd_black->success

Caption: A logical workflow for troubleshooting failed Sonogashira reactions.

Experimental Protocol: Sonogashira Coupling of 4-Iodopyridine with Phenylacetylene

This protocol provides a general methodology. All operations should be performed using standard Schlenk techniques or inside a glovebox to maintain an inert atmosphere.[13]

Materials:

  • 4-Iodopyridine (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.02 equiv, 2 mol%)

  • Copper(I) Iodide (CuI) (0.04 equiv, 4 mol%)

  • Triethylamine (Et₃N, 3.0 equiv)

  • Anhydrous, degassed Tetrahydrofuran (THF)

Procedure:

  • Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-iodopyridine, PdCl₂(PPh₃)₂, and CuI under a positive pressure of argon.

  • Solvent and Reagent Addition: Add anhydrous, degassed THF via cannula, followed by the triethylamine. Stir the mixture for 5 minutes at room temperature. The solution should be a yellow-orange slurry.

  • Alkyne Addition: Slowly add phenylacetylene to the stirring mixture via syringe.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish after 2-4 hours, gently heat the mixture to 40-50 °C.

  • Workup: Upon completion (consumption of the iodopyridine), cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter it through a short plug of Celite to remove catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 4-(phenylethynyl)pyridine.

References

Improving the regioselectivity of 6-Fluoro-5-iodopyridin-2-ol functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Fluoro-5-iodopyridin-2-ol Functionalization

Welcome to the technical support center for the regioselective functionalization of this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this versatile but challenging building block. Here, we address common experimental issues in a direct question-and-answer format, providing not just protocols but the underlying chemical logic to empower your synthetic strategy.

Overview: The Challenge of Regioselectivity

This compound presents a unique synthetic puzzle. The molecule features multiple potential reaction sites: a highly reactive C-I bond, C-H bonds of varying acidity, and a pyridin-2-ol tautomerism that influences the ring's electronic properties. The primary challenge is to selectively functionalize one site without engaging others, a task governed by a delicate interplay of electronic effects, steric hindrance, and the precise choice of catalytic system.[1]

The C5-I bond is the most labile site for traditional cross-coupling reactions due to the relative weakness of the C-I bond, which favors oxidative addition to a palladium(0) catalyst.[2] However, achieving high selectivity and yield requires careful optimization to prevent side reactions, such as C-H activation or catalyst inhibition by the pyridine nitrogen.

Frequently Asked Questions & Troubleshooting Guides

Section 1: Palladium-Catalyzed Cross-Coupling at the C5-Position

This is the most common and reliable strategy for functionalizing this compound. The high reactivity of the C-I bond makes it the preferred site for oxidative addition.[2]

Question 1: I'm attempting a Suzuki-Miyaura coupling at the C5-iodo position, but my yields are low and I'm recovering starting material. What's going wrong?

Answer: Low conversion in Suzuki-Miyaura couplings with this substrate often points to three primary issues: catalyst deactivation, suboptimal base selection, or inadequate reaction conditions.

  • Causality—The "Why":

    • Catalyst Deactivation: The pyridine nitrogen can coordinate strongly to the palladium center, inhibiting its catalytic activity. The pyridin-2-ol moiety can also act as a ligand. Bulky, electron-rich phosphine ligands are essential to protect the palladium center and facilitate the catalytic cycle.

    • Base Selection: The choice of base is critical. It must be strong enough to facilitate the transmetalation step but not so harsh that it causes decomposition of the substrate or boronic acid. An inappropriate base can also lead to competitive proto-deiodination, where the iodine is replaced by hydrogen, regenerating the de-iodinated starting material.

    • Reaction Conditions: Pyridinic systems often require higher temperatures to achieve efficient coupling compared to simple aryl halides.[3] Solvents must be rigorously degassed to prevent oxidation and deactivation of the Pd(0) catalyst.[4]

  • Troubleshooting Workflow & Recommendations:

    Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.

  • Validated Protocol: Suzuki-Miyaura Coupling

    • To a flame-dried Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).[5]

    • Add the palladium precursor (e.g., Pd(OAc)₂, 2-4 mol%) and a bulky phosphine ligand (e.g., SPhos, 4-8 mol%).

    • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

    • Add a degassed solvent system, such as a 4:1 mixture of Toluene/H₂O or Dioxane/H₂O.[5]

    • Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

Question 2: How can I perform a Sonogashira coupling on the C5-iodo position while preserving the fluoro and hydroxyl groups?

Answer: The Sonogashira coupling is an excellent method for introducing alkyne functionalities.[6] Success hinges on using a copper co-catalyst (or a copper-free variant) and a mild base to prevent side reactions with the other functional groups.

  • Causality—The "Why":

    • Role of Copper: In the classical Sonogashira reaction, a copper(I) co-catalyst is used to form a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.[7] This is a highly efficient process but can sometimes lead to the formation of undesired alkyne homocoupling (Glaser coupling) products.

    • Base Sensitivity: Strong bases like alkoxides can deprotonate the pyridin-2-ol, altering its electronic properties or potentially reacting with the alkyne. Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are generally preferred as they are sufficiently basic to facilitate the reaction without causing side reactions.[8]

    • Copper-Free Conditions: To avoid issues with alkyne homocoupling, copper-free Sonogashira protocols have been developed. These typically require a higher catalyst loading or more specialized ligands but can provide cleaner reaction profiles.

  • Comparative Catalyst Systems for Sonogashira Coupling

    Catalyst System Base Co-catalyst Temperature Key Advantages & Considerations
    Pd(PPh₃)₂Cl₂ / CuI TEA / THF CuI Room Temp to 50°C Classic, reliable system. Risk of Glaser homocoupling.
    Pd(OAc)₂ / SPhos K₂CO₃ / Dioxane None 80-100°C Copper-free. Reduces homocoupling. Requires higher temp.

    | Pd(PPh₃)₄ / CuI | DIPEA / DMF | CuI | 60°C | Good for sensitive substrates. DMF is a polar aprotic solvent. |

  • Validated Protocol: Copper-Cocatalyzed Sonogashira Coupling

    • In an oven-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv) in a degassed solvent like THF or DMF.

    • Add the terminal alkyne (1.1-1.3 equiv), CuI (5-10 mol%), and the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%).

    • Add a degassed amine base, such as triethylamine (2.0-3.0 equiv).

    • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by TLC or LC-MS).

    • Upon completion, dilute the mixture with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove catalyst residues. Purify via column chromatography.

Question 3: I need to install a nitrogen nucleophile. Is Buchwald-Hartwig amination a viable strategy for this substrate?

Answer: Yes, the Buchwald-Hartwig amination is a powerful tool for forming C-N bonds with this substrate.[9] However, its success is highly dependent on the ligand and base combination to overcome catalyst inhibition and ensure a productive catalytic cycle.

  • Causality—The "Why":

    • Ligand Choice is Paramount: The reductive elimination step to form the C-N bond is often the rate-limiting step and is highly sensitive to the steric and electronic properties of the phosphine ligand.[10] Bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, BrettPhos) are known to accelerate this step and are crucial for coupling with electron-deficient pyridyl halides.[11][12]

    • Base Strength and Type: A strong, non-nucleophilic base is required to deprotonate the amine and form the palladium-amido complex.[13] Sodium or lithium alkoxides (e.g., NaOtBu, LHMDS) are commonly used. However, care must be taken as these strong bases can also promote side reactions.

  • Decision Logic for Buchwald-Hartwig Amination

    Caption: Decision guide for selecting Buchwald-Hartwig amination conditions.

  • Validated Protocol: Buchwald-Hartwig Amination

    • In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-3 mol%), the appropriate ligand (e.g., Xantphos, 2-6 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to a Schlenk tube.

    • Add the this compound (1.0 equiv) and the amine nucleophile (1.2 equiv).

    • Add degassed, anhydrous solvent (e.g., Toluene or Dioxane).

    • Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 100-110 °C).

    • Monitor the reaction by LC-MS. Upon completion, cool, quench carefully with saturated aq. NH₄Cl, and extract with an organic solvent. Purify by column chromatography.

Section 2: Alternative Functionalization and C-H Activation

Question 4: Can I selectively functionalize the C-H positions (C3 or C4) without reacting at the iodo-group?

Answer: This is exceptionally challenging and generally not a recommended primary strategy. The reactivity hierarchy strongly favors reactions at the C-I bond.[2] However, under specific conditions, C-H functionalization can be explored, though it often requires blocking the C5 position first.

  • Causality—The "Why":

    • Reactivity Gradient: The energy barrier for oxidative addition at a C-I bond is significantly lower than for C-H activation, making cross-coupling the dominant pathway.

    • Directing Group Effects: The pyridin-2-ol is a powerful ortho-directing group, which would favor functionalization at the C3 position.[14][15] The fluorine at C6 also directs ortho (to C5) and para (to C3). The combined electronics strongly activate the C3 position for electrophilic attack or directed metalation.[16][17]

    • Directed ortho-Metalation (DoM): It might be possible to achieve selective deprotonation at the C3 position using a strong, hindered base like lithium diisopropylamide (LDA) or a lithium amide base, which coordinates to the hydroxyl group.[18][19] However, this approach risks competitive reaction at the C-I bond via metal-halogen exchange.

  • Hypothetical Strategy: C3 Functionalization via DoM

    • Protect/Modify C5: First, functionalize the C5-iodo position using one of the cross-coupling methods described above. This removes the most reactive site.

    • Directed ortho-Metalation: Treat the C5-functionalized product with a hindered lithium amide base (e.g., LDA, LTMP) at low temperature (-78 °C) in an anhydrous solvent like THF.[18] The base should coordinate to the C2-ol group and selectively deprotonate the C3 position.

    • Electrophilic Quench: Trap the resulting C3-lithiated species with a suitable electrophile (e.g., TMSCl, I₂, an aldehyde).

This is an advanced and speculative route that requires significant optimization and may result in low yields or complex product mixtures. Direct and selective C-H functionalization of pyridines remains a significant challenge in synthetic chemistry.[1][20][21]

References

Technical Support Center: Purification Strategies for 6-Fluoro-5-iodopyridin-2-ol Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of reaction products derived from 6-Fluoro-5-iodopyridin-2-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. The unique electronic and steric properties of this halogenated pyridinol present specific challenges and opportunities in purification. This guide provides in-depth, field-proven answers to common issues, structured to help you optimize your purification strategy for maximum yield and purity.

Troubleshooting Guide: Addressing Specific Purification Challenges

This section tackles the most common and frustrating issues encountered during the purification of this compound derivatives. Each answer provides not only a solution but also the chemical reasoning behind it.

Issue 1: My product is degrading or streaking on the silica gel column.

Question: I'm attempting to purify my crude product using silica gel chromatography, but I'm seeing significant streaking on the TLC plate and recovering very little of my desired compound. What is happening and how can I fix it?

Answer: This is a classic problem when purifying pyridine-containing compounds. The pyridine nitrogen is basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This strong interaction can lead to irreversible adsorption, tailing (streaking), or even acid-catalyzed degradation of your product. The pyridin-2-ol tautomerism further complicates this by introducing an acidic proton.

Solutions:

  • Neutralize the Stationary Phase: The most common and effective solution is to deactivate the silica gel by pre-treating it with a basic modifier.[1][2]

    • Method: Prepare your silica gel slurry in the initial, non-polar eluent (e.g., hexanes). Add a small amount of a non-nucleophilic base, typically triethylamine (Et₃N), to the slurry, aiming for a final concentration of 0.1-1% by volume in the eluent.[2] Pack the column with this neutralized slurry and ensure your entire eluent system contains the same percentage of triethylamine. This effectively "caps" the acidic sites on the silica.

  • Switch to an Alternative Stationary Phase: If neutralization is insufficient, consider a less acidic stationary phase.

    • Neutral Alumina: Alumina is a good alternative for basic compounds. However, be aware that it can sometimes be more reactive than silica.

    • Reversed-Phase Silica (C18): If your compound is sufficiently non-polar, reversed-phase chromatography (using polar eluents like water/acetonitrile or water/methanol) can be an excellent option, as it operates under different separation principles and avoids the acid-base interaction issue.

Issue 2: I'm struggling to separate my product from unreacted starting material or closely related byproducts.

Question: My TLC shows two spots that are very close together, corresponding to my product and a byproduct. My current column chromatography setup isn't resolving them. How can I improve the separation?

Answer: Achieving good separation between structurally similar compounds requires careful optimization of your chromatographic conditions.[2] For halogenated pyridines, small differences in polarity can be exploited.

Solutions:

  • Optimize the Solvent System: The choice of eluent is critical.

    • TLC Screening: Use Thin Layer Chromatography (TLC) to screen a variety of solvent systems. A good starting point for many pyridine derivatives is a gradient of ethyl acetate in hexanes.[1][2] For closely eluting spots, try less polar solvent systems like dichloromethane in hexanes or toluene/acetone.[1]

    • Target Rf Value: Aim for an Rf (retardation factor) value of 0.2-0.4 for your desired product on the TLC plate.[2] This range typically provides the best separation on a column.

  • Employ Gradient Elution: If a single solvent system (isocratic elution) fails, a gradient elution is highly effective.[2] Start with a low-polarity eluent (e.g., 100% hexanes or 5% ethyl acetate in hexanes) and gradually increase the percentage of the more polar solvent. A slow, shallow gradient will provide the best resolution for difficult separations.

  • Improve Column Parameters:

    • Longer Column: Using a longer and narrower column increases the number of theoretical plates, enhancing separation efficiency.[1]

    • Finer Silica: Using a higher-efficiency silica gel (smaller particle size, e.g., 230-400 mesh) can significantly improve resolution.

Issue 3: My product "oils out" during recrystallization instead of forming crystals.

Question: I've dissolved my crude product in a hot solvent, but upon cooling, it forms an oil rather than solid crystals. What's wrong?

Answer: "Oiling out" is a common recrystallization problem that occurs when the compound comes out of solution at a temperature above its melting point, or when impurities are inhibiting crystal lattice formation.[1]

Solutions:

  • Re-evaluate Your Solvent Choice: The chosen solvent may be suboptimal.[1]

    • The ideal recrystallization solvent should dissolve your compound poorly at room temperature but completely at its boiling point.[3]

    • Experiment with different solvent systems. Good starting points for halopyridines include hexanes, ethyl acetate, ethanol, or mixtures like hexanes/ethyl acetate.[1][4]

  • Modify the Cooling Process:

    • Slow Cooling: Do not cool the solution too quickly (e.g., by putting it directly in an ice bath).[5] Allow it to cool slowly to room temperature first to encourage crystal nucleation.

    • Scratching/Seeding: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the solvent line or adding a "seed crystal" of the pure compound to initiate crystallization.[3]

  • Reduce Impurity Load: If the product still oils out, the concentration of impurities may be too high.

    • Pre-purification: Perform a quick column chromatography "plug" to remove the bulk of impurities, then attempt recrystallization on the partially purified material.[1]

Frequently Asked Questions (FAQs)

This section covers broader, more foundational questions about purification strategies for this compound derivatives.

Q1: What are the primary purification strategies I should consider for products of this scaffold?

A1: The two primary and most effective purification techniques for solid organic compounds are column chromatography and recrystallization .[5][6]

  • Column Chromatography is the most versatile method, capable of separating compounds with different polarities. It is the go-to method for complex mixtures or when byproducts have similar solubility profiles to the desired product.[7]

  • Recrystallization is an excellent technique for removing small amounts of impurities from a solid compound that is already relatively pure (>80%).[5][8] When successful, it can yield material of very high purity in a single step.

A typical workflow involves an initial aqueous workup to remove inorganic salts and water-soluble materials, followed by either column chromatography for complex mixtures or direct recrystallization if the crude product is sufficiently pure.

Q2: My reaction was a Suzuki or Sonogashira coupling. How do I remove the residual palladium catalyst?

A2: This is a critical issue, as the pyridine nitrogen can chelate with palladium, making it difficult to remove by simple filtration or standard chromatography.[2]

  • Metal Scavengers: Use solid-supported metal scavengers with high affinity for palladium, such as those containing thiol or aminothiol functional groups.[2]

  • Activated Carbon: Stirring the crude product in a suitable solvent with activated carbon can adsorb the palladium catalyst. However, this may also lead to some loss of your product.[2]

  • Celite Filtration: For heterogeneous palladium catalysts, passing the reaction mixture through a pad of Celite® can be effective.[2]

Q3: The pyridin-2-ol moiety can exist as a pyridin-2(1H)-one tautomer. How does this affect purification?

A3: This tautomerism is a key chemical feature that significantly influences the molecule's properties.

  • Polarity: The pyridone tautomer is significantly more polar than the pyridinol form due to the amide-like character. This can affect its mobility on silica gel. The equilibrium between the two can sometimes lead to band broadening on a column.

  • Acidity/Basicity: The pyridinol form has a weakly acidic hydroxyl proton, while the pyridine nitrogen is basic. The pyridone form has a weakly acidic N-H proton. During aqueous extraction, it is crucial to control the pH. In strongly basic solutions (e.g., NaOH wash), you can deprotonate the hydroxyl or N-H group, making the compound water-soluble and causing it to be lost to the aqueous layer. A neutral or slightly basic wash (e.g., saturated NaHCO₃) is often safer.[1]

Data & Protocols
Table 1: Recommended Solvent Systems for Purification
Purification MethodSolvent System (v/v)PolarityTypical Use Case & Comments
Column Chromatography Hexanes / Ethyl AcetateLow to MediumThe most common starting point. A gradient from 5% to 50% EtOAc is often effective for separating products from less polar starting materials.[1][2]
Hexanes / DichloromethaneLowGood for separating very non-polar compounds or when EtOAc gives poor resolution.[1]
Toluene / AcetoneMediumAn alternative system that can sometimes provide different selectivity compared to ester-based systems.
Recrystallization Ethanol or MethanolHighSuitable for more polar pyridinol derivatives. The product should be sparingly soluble at room temperature.
Ethyl Acetate / HexanesMediumA versatile two-solvent system. Dissolve the compound in a minimum of hot EtOAc, then slowly add hexanes until the solution becomes cloudy. Re-heat to clarify and then cool slowly.[4]
IsopropanolMedium-HighCan be a good alternative to ethanol, often providing different solubility characteristics.
Protocol 1: General Procedure for Flash Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude product in a solvent like dichloromethane and spot it on a TLC plate. Develop the plate using various ratios of hexanes/ethyl acetate (e.g., 9:1, 4:1, 2:1) to find a system that gives your product an Rf of ~0.2-0.4.[1][2]

  • Column Packing: Prepare a slurry of silica gel in 100% hexanes (or your initial, least polar eluent). If needed, add 0.5-1% triethylamine to the slurry and eluent.[2] Pour the slurry into your column and allow it to pack under gentle pressure or gravity, ensuring no air bubbles are trapped.[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. For best results, adsorb this solution onto a small amount of silica gel, evaporate the solvent to get a dry powder, and carefully load this powder onto the top of the packed column (dry loading).[1][7]

  • Elution: Begin eluting the column with your starting solvent system. Collect fractions and monitor them by TLC. Gradually increase the eluent polarity according to your planned gradient.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield your purified product.

Visual Guides & Workflows
Purification Strategy Decision Workflow

This diagram illustrates the logical steps in choosing a purification strategy after the initial reaction workup.

Purification_Workflow Figure 1: Purification Strategy Decision Tree A Crude Product (Post-Workup) B Perform TLC Analysis A->B C Is the major spot well-separated from impurities? (Rf diff > 0.2) B->C Analyze spots D Is crude product a solid and >80% pure? C->D Yes F Column Chromatography C->F No / Streaking E Attempt Recrystallization D->E Yes D->F No G Are crystals formed? E->G H Pure Product F->H G->H Yes I Troubleshoot Recrystallization (See Issue 3) G->I No (Oiled Out) I->F If fails

Caption: A decision tree for selecting the appropriate purification method.

Troubleshooting Column Chromatography

This diagram outlines a logical approach to solving common column chromatography problems.

Caption: A flowchart for diagnosing and solving common chromatography issues.

References

Identifying and minimizing byproducts in 6-Fluoro-5-iodopyridin-2-ol reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Fluoro-5-iodopyridin-2-ol Reactions

Introduction

Welcome to the technical support center for reactions involving this compound. This versatile building block is a cornerstone in medicinal chemistry and drug development, prized for its dual reactive sites which allow for sequential, regioselective functionalization. The electron-deficient nature of the pyridine ring, combined with the distinct reactivity of the C-I and C-F bonds, makes it an ideal substrate for constructing complex molecular architectures via cross-coupling reactions.

However, this reactivity profile also presents specific challenges. Competing reaction pathways can lead to a range of undesirable byproducts, complicating purification, reducing yields, and consuming valuable starting materials. This guide is designed for researchers, scientists, and drug development professionals to proactively identify, troubleshoot, and minimize these byproducts. We will delve into the mechanistic origins of common impurities and provide field-proven, actionable strategies to optimize your reaction outcomes.

Part 1: Frequently Asked Questions & Byproduct Identification

This section addresses the most common initial questions regarding byproduct formation and outlines systematic methods for their identification.

Q1: What are the most common byproducts I should expect when using this compound in palladium-catalyzed cross-coupling reactions?

A1: Based on the substrate's structure and the mechanisms of common cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), you should be vigilant for three primary classes of byproducts:

  • Protodeiodination Product: Formation of 6-Fluoropyridin-2-ol . This occurs when the iodine atom is replaced by a hydrogen atom from a proton source in the reaction mixture (e.g., solvent, water, or the boronic acid itself).

  • Homocoupling Products:

    • Boronic Acid/Ester Homocoupling (in Suzuki reactions): Your boronic acid partner couples with itself to form a symmetrical biaryl. This is often promoted by the presence of oxygen or unreduced Pd(II) species at the start of the reaction.[1][2]

    • Alkyne Homocoupling (Glaser Coupling in Sonogashira reactions): Your terminal alkyne partner couples with itself, particularly when using a copper(I) co-catalyst in the presence of oxygen.[3][4][5]

  • Starting Material Decomposition: Under harsh conditions (e.g., high temperatures, strong bases), the starting material itself can degrade into a complex mixture of unidentified impurities.

Q2: How can I reliably identify these byproducts in my crude reaction mixture?

A2: A multi-technique approach is essential for confident identification of impurities in pharmaceutical process development.[6][7][8]

  • High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique.[6] It provides rapid insight into the number of components in your mixture and their molecular weights. By comparing the masses to the expected structures, you can quickly hypothesize the identities of the major byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable. The disappearance of the characteristic C-I bond's influence on adjacent protons and the appearance of a new proton signal in its place is a clear indicator of protodeiodination. ¹⁹F NMR can help confirm that the C-F bond remains intact.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is particularly useful for identifying volatile impurities or byproducts.[6]

The table below summarizes the key analytical signatures for the most common byproducts.

Byproduct ClassCommon Example StructureKey Analytical Signature (LC-MS)Key Analytical Signature (¹H NMR)
Protodeiodination 6-Fluoropyridin-2-ol[M+H]⁺ corresponding to the mass of the starting material minus the mass of iodine plus the mass of hydrogen.Disappearance of the singlet/doublet in the aromatic region corresponding to the proton adjacent to the iodine, and appearance of a new signal.
Boronic Acid Homocoupling Biphenyl (from Phenylboronic acid)[M+H]⁺ corresponding to double the mass of the boronic acid's aryl group.Characteristic symmetric signals for the homocoupled product.
Alkyne Homocoupling 1,4-Diphenylbuta-1,3-diyne (from Phenylacetylene)[M+H]⁺ corresponding to double the mass of the alkyne minus two protons.Absence of the terminal alkyne proton signal; signals consistent with the symmetrical diyne structure.

Part 2: Troubleshooting Guide for Specific Reactions

This section provides detailed, cause-and-effect troubleshooting for the most common cross-coupling reactions performed with this compound.

A. Suzuki-Miyaura Coupling: The Battle Against Protodeiodination and Homocoupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but the pyridin-2-ol moiety and the C-I bond present specific challenges.[9]

Q: My main byproduct is the protodeiodinated 6-Fluoropyridin-2-ol. What is causing this and how can I minimize it?

A: Protodeiodination is a common side reaction for heteroaryl halides. It typically arises from protonolysis of the key organopalladium intermediate before it can undergo transmetalation with the boronic acid partner.

Primary Causes & Solutions:

  • Excess Water/Proton Source: The presence of excess water, especially with certain bases, can accelerate the protonolysis pathway.

    • Solution: Use anhydrous solvents and dry reagents. While some water is often necessary for Suzuki couplings, especially with inorganic bases, using a precisely controlled amount (e.g., in a dioxane/water mixture) is key.[10] If possible, consider non-aqueous conditions with a base like potassium fluoride (KF).[11]

  • Inefficient Transmetalation: If the transmetalation step is slow, the organopalladium intermediate has more time to react with proton sources.

    • Solution: The choice of base is critical for activating the boronic acid to facilitate transmetalation.[10][11][12] For pyridinol substrates, a moderately strong inorganic base like K₃PO₄ or K₂CO₃ is often a good starting point.[9] Avoid overly strong bases like NaOH or KOH in excess, as they can promote decomposition and protodeboronation of the coupling partner.[9]

  • Sub-optimal Ligand Choice: The ligand influences the stability and reactivity of the palladium center.

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos). These ligands accelerate the desired reductive elimination step and can stabilize the catalytic intermediates, disfavoring side reactions.[13]

Q: I'm observing a significant amount of homocoupling of my boronic acid. How do I prevent this?

A: Boronic acid homocoupling is typically caused by the presence of Pd(II) species and oxygen in the reaction mixture.[2] The Pd(II) is reduced to the active Pd(0) catalyst by coupling two molecules of the boronic acid.[2]

Primary Causes & Solutions:

  • Incomplete Pd(II) Precatalyst Reduction: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂, the initial reduction to Pd(0) can be inefficient and consume your boronic acid.[2]

    • Solution: Switch to a Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst (e.g., a Buchwald G3 or G4 precatalyst) that is designed to generate the active Pd(0) species cleanly and efficiently.[2]

  • Oxygen in the Reaction Mixture: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then re-enters the homocoupling cycle.[2]

    • Solution: Rigorous degassing of the reaction mixture is non-negotiable. Use a robust technique like freeze-pump-thaw cycles (for smaller scale) or sparging the solvent with an inert gas (e.g., argon or nitrogen) for at least 30-60 minutes before adding the catalyst.[13] Maintain a positive pressure of inert gas throughout the reaction.

B. Sonogashira Coupling: Suppressing Alkyne Dimerization

The Sonogashira reaction is highly effective for forming C(sp²)-C(sp) bonds. The primary challenge is preventing the Glaser-Hay homocoupling of the terminal alkyne, which is promoted by the copper(I) co-catalyst.[3][4]

Q: My reaction is producing a lot of the alkyne homocoupled dimer (Glaser byproduct). How do I stop this?

A: The Glaser reaction is an oxidative coupling of terminal alkynes, which is a major side reaction in copper-mediated Sonogashira couplings.[3][5]

Primary Causes & Solutions:

  • Presence of Oxygen: Oxygen is the oxidant for the Glaser coupling pathway.[3]

    • Solution: As with the Suzuki reaction, meticulous degassing is critical. Ensure your solvents and amine base (which can readily absorb O₂) are thoroughly deoxygenated before use.

  • Copper Co-catalyst: The copper(I) salt, while accelerating the desired reaction, is also the primary catalyst for the Glaser side reaction.[3][4][14]

    • Solution 1 (Optimization): Minimize the loading of the copper catalyst (e.g., CuI) to the lowest effective level (typically 1-5 mol%).

    • Solution 2 (Elimination): Switch to a "copper-free" Sonogashira protocol.[4][5][14] These methods have been specifically developed to avoid Glaser coupling and often employ a slightly different palladium catalyst system or base/solvent combination to achieve high yields.[4][14]

Q: The reaction is sluggish or stalls completely, even at elevated temperatures. What should I consider?

A: The electron-deficient nature of the this compound can make the oxidative addition step quite favorable. If the reaction is stalling, other factors are likely at play.

Primary Causes & Solutions:

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition.

    • Solution: The use of bulky, electron-rich phosphine ligands can help prevent catalyst deactivation and promote the desired catalytic cycle.[15][16]

  • Base/Solvent Incompatibility: The choice of amine base and solvent is crucial.

    • Solution: While triethylamine (TEA) is common, a bulkier amine like diisopropylethylamine (DIPEA) can sometimes give better results.[15] Using the amine as a co-solvent or the sole solvent can be effective, but for challenging substrates, a polar aprotic solvent like DMF or NMP with an amine base might be required.[15][17]

Part 3: Visualization of Reaction Pathways

Understanding the desired catalytic cycle versus competing side-reaction pathways is key to rational troubleshooting.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-I PdII_Aryl Ar-Pd(II)-I(L)₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal + Ar'-B(OR)₃⁻ Protonolysis Protonolysis (Side Reaction) PdII_Aryl->Protonolysis PdII_Diaryl Ar-Pd(II)-Ar'(L)₂ Transmetal->PdII_Diaryl Boronate Ar'-B(OR)₃⁻ Boronate->Transmetal Base Base (e.g., K₂CO₃) Base->Boronate activates RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 regenerates Product Ar-Ar' (Desired Product) RedElim->Product Proton H⁺ Source (e.g., H₂O) Proton->Protonolysis Protonolysis->Pd0 via side path Byproduct Ar-H (Protodeiodination) Protonolysis->Byproduct

Caption: Suzuki catalytic cycle and the competing protodeiodination pathway.

Sonogashira_Cycles cluster_0 Desired Sonogashira Cycle cluster_1 Undesired Glaser Coupling Pd_Cycle Pd(0) Cycle Product Ar-C≡C-R' (Desired Product) Pd_Cycle->Product Reductive Elimination Cu_Cycle Cu(I) Cycle Cu_Cycle->Pd_Cycle Transmetalation Cu_Acetylide Cu-C≡C-R' Glaser_Product R'-C≡C-C≡C-R' (Homocoupling) Cu_Acetylide->Glaser_Product Oxidative Dimerization Oxygen O₂ (Air) Oxygen->Cu_Acetylide Alkyne R'-C≡C-H Alkyne->Cu_Cycle Alkyne->Cu_Acetylide

Caption: Competing Sonogashira and Glaser coupling pathways.

Part 4: Model Experimental Protocol

This section provides a detailed, step-by-step methodology for a Suzuki-Miyaura coupling, incorporating best practices to minimize byproduct formation.

Protocol: Optimized Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific boronic acid partners.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ or a suitable Buchwald precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, deionized and degassed

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes.

  • Solvent Addition & Degassing: Add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 to 10:1 ratio, depending on substrate solubility) via syringe. Sparge the resulting slurry with argon for an additional 30 minutes while stirring. This step is critical to remove dissolved oxygen.

  • Catalyst Addition: Under a positive flow of argon, quickly add the palladium catalyst (2 mol%).

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired product.

References

Technical Support Center: Navigating the Reactivity of 6-Fluoro-5-iodopyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Fluoro-5-iodopyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for reactions involving this versatile building block. Here, we delve into the critical impact of base and solvent selection on the reactivity of this compound in common cross-coupling and nucleophilic substitution reactions.

Understanding the Unique Reactivity of this compound

This compound is a highly functionalized heterocyclic compound with three key features that dictate its reactivity:

  • The C-I Bond: The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The relatively weak C-I bond readily undergoes oxidative addition to a Pd(0) catalyst.

  • The C-F Bond: The carbon-fluorine bond is generally much stronger and less reactive in cross-coupling reactions. However, the fluorine atom activates the C6 position for nucleophilic aromatic substitution (SNAr), especially with strong nucleophiles.

  • The 2-Hydroxyl Group: This group can exist in tautomeric equilibrium with its corresponding pyridone form. This equilibrium can be influenced by the solvent and base, affecting the substrate's nucleophilicity and its coordination to metal catalysts. The hydroxyl group can also be deprotonated by a base, which can have significant implications for the reaction outcome.

Frequently Asked Questions (FAQs)

Q1: In a palladium-catalyzed cross-coupling reaction, which position of this compound will react first, the C-I or the C-F bond?

A1: The C-I bond will preferentially undergo oxidative addition to the palladium catalyst, making it the primary site for cross-coupling reactions. The C-F bond is significantly stronger and generally unreactive under typical cross-coupling conditions.

Q2: Can nucleophilic aromatic substitution (SNAr) occur at the C-F bond?

A2: Yes, the fluorine atom at the 6-position is activated for SNAr, particularly with strong nucleophiles like alkoxides or amines. This can be a competing reaction pathway, especially if the cross-coupling reaction is sluggish or requires high temperatures. Careful selection of reaction conditions is crucial to favor the desired transformation.

Q3: How does the tautomerism of the 2-hydroxyl group affect reactivity?

A3: The 2-hydroxypyridine/2-pyridone tautomerism can influence the electronic properties of the ring and the nucleophilicity of the molecule.[1] The pyridone tautomer is often the major form in solution. The choice of base and solvent can shift this equilibrium. Deprotonation of the hydroxyl group by a strong base can also occur, which may lead to catalyst inhibition or side reactions if the resulting pyridinolate anion coordinates too strongly to the palladium center.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue 1: Low yield of the desired coupled product.

Potential Cause Troubleshooting Recommendation
Inefficient Transmetalation The choice of base is critical for activating the boronic acid.[2] If using a weaker base like Na₂CO₃, consider switching to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃. These bases can enhance the formation of the more reactive boronate species.
Poor Solubility of the Base If the inorganic base has low solubility in your organic solvent, the reaction can be slow. Consider using a biphasic solvent system (e.g., toluene/water or dioxane/water) to improve the solubility of the base and facilitate the reaction.[3]
Catalyst Deactivation The pyridinol substrate or the product can act as a ligand and inhibit the palladium catalyst. Using a ligand with a stronger binding affinity for palladium, such as a bulky biarylphosphine ligand (e.g., XPhos, SPhos), can help prevent catalyst deactivation.
Protodeboronation of Boronic Acid Boronic acids can be unstable, especially at elevated temperatures, leading to the formation of the de-borylated arene. Use freshly acquired boronic acid, or consider using a more stable boronic ester (e.g., a pinacol ester). Running the reaction at a lower temperature for a longer duration may also help.

Issue 2: Formation of homocoupled byproducts.

Potential Cause Troubleshooting Recommendation
Oxygen in the Reaction Mixture The presence of oxygen can promote the homocoupling of the boronic acid. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).
High Catalyst Loading While a sufficient amount of catalyst is necessary, excessively high concentrations can sometimes lead to an increased rate of side reactions. Try reducing the catalyst loading to 1-2 mol%.
Sonogashira Coupling

Issue 1: No or very slow reaction.

Potential Cause Troubleshooting Recommendation
Insufficient Basicity The amine base plays a crucial role in deprotonating the terminal alkyne. A common choice is triethylamine (Et₃N). If the reaction is not proceeding, consider using a stronger or less sterically hindered amine base like diisopropylethylamine (DIPEA) or piperidine.
Inappropriate Solvent Polar aprotic solvents like DMF or DMSO often accelerate Sonogashira couplings.[4] If you are using a non-polar solvent like toluene, switching to a more polar option may increase the reaction rate.
Catalyst Inhibition The pyridinol substrate can coordinate to the palladium and/or copper catalyst, leading to inhibition. The addition of a phosphine ligand can sometimes mitigate this issue. For electron-deficient substrates, using a more electron-rich ligand may be beneficial.

Issue 2: Significant formation of Glaser coupling byproduct (alkyne homocoupling).

Potential Cause Troubleshooting Recommendation
Presence of Oxygen The copper-catalyzed homocoupling of alkynes is highly sensitive to the presence of oxygen. Rigorous degassing of all solvents and reagents is essential.
High Copper Concentration While copper is a co-catalyst, high concentrations can favor the Glaser coupling. Try reducing the amount of the copper salt (e.g., CuI) to 1-5 mol%. In some cases, a "copper-free" Sonogashira protocol may be a better option.
Buchwald-Hartwig Amination

Issue 1: Low conversion to the aminated product.

Potential Cause Troubleshooting Recommendation
Base is too weak A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[5] If using a weaker base like K₂CO₃, the reaction may not proceed efficiently.
Ligand Choice The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination.[4] For challenging substrates like electron-deficient pyridines, bulky, electron-rich biarylphosphine ligands such as Xantphos, DavePhos, or BrettPhos are often necessary to promote efficient oxidative addition and reductive elimination.
Solvent Effects Aprotic solvents like toluene, dioxane, or THF are typically used. The choice of solvent can influence the solubility of the base and the stability of the catalytic species.
Nucleophilic Aromatic Substitution (SNAr)

Issue 1: The desired SNAr at the C-F position is not occurring.

Potential Cause Troubleshooting Recommendation
Nucleophile is too weak SNAr reactions on pyridines generally require strong nucleophiles. If using a neutral amine or alcohol, deprotonation with a strong base (e.g., NaH, K₂CO₃) is necessary to generate the more reactive alkoxide or amide.
Solvent is protic Protic solvents (e.g., water, ethanol) can solvate and deactivate the nucleophile through hydrogen bonding, slowing down the SNAr reaction.[6] Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred.[7]

Issue 2: Competing cross-coupling at the C-I bond.

Potential Cause Troubleshooting Recommendation
Reaction conditions favor cross-coupling If trace amounts of palladium are present from a previous step or from the reaction vessel, and the conditions are suitable (e.g., presence of a potential coupling partner and a base), cross-coupling at the C-I bond can compete with SNAr. Ensure the reaction is performed in a clean vessel and that all reagents are free from palladium contamination.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling

This is a general protocol and may require optimization for specific boronic acids.

  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (3 mol%), and K₃PO₄ (2.0 equiv.).

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Degassing: Purge the reaction mixture with argon for 15 minutes.

  • Reaction: Heat the mixture to 90 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Representative Protocol for Sonogashira Coupling of a Related Substrate (6-bromo-3-fluoro-2-cyanopyridine)

This protocol for a similar substrate can be a good starting point for optimization.[7]

  • Reaction Setup: To a solution of 6-bromo-3-fluoro-2-cyanopyridine (1.0 equiv.) in a suitable solvent (e.g., THF or DMF), add the terminal alkyne (1.1 equiv.), Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), and a base such as triethylamine (2.0 equiv.).

  • Degassing: Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until completion, as monitored by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite, washing with the reaction solvent. Concentrate the filtrate and purify the residue by column chromatography.

Visualization of Reaction Pathways

G cluster_start Starting Material cluster_cc Palladium-Catalyzed Cross-Coupling cluster_snar Nucleophilic Aromatic Substitution cluster_products Products start This compound suzuki Suzuki-Miyaura (Ar-B(OH)2, Pd cat., Base) start->suzuki C-I Bond Activation sonogashira Sonogashira (Alkyne, Pd/Cu cat., Base) start->sonogashira C-I Bond Activation buchwald Buchwald-Hartwig (Amine, Pd cat., Base) start->buchwald C-I Bond Activation snar SNAr (Nucleophile, Base) start->snar C-F Bond Activation prod_suzuki 5-Aryl-6-fluoropyridin-2-ol suzuki->prod_suzuki prod_sonogashira 5-Alkynyl-6-fluoropyridin-2-ol sonogashira->prod_sonogashira prod_buchwald 5-Amino-6-fluoropyridin-2-ol buchwald->prod_buchwald prod_snar 6-Nu-5-iodopyridin-2-ol snar->prod_snar

Caption: Reaction pathways for this compound.

G cluster_base Base Selection cluster_solvent Solvent Choice cluster_catalyst Catalyst System start Low Yield in Cross-Coupling base_strength Increase Base Strength? (e.g., K3PO4, Cs2CO3) start->base_strength base_solubility Improve Base Solubility? (Biphasic solvent) start->base_solubility solvent_polarity Increase Solvent Polarity? (e.g., DMF, DMSO for Sonogashira) start->solvent_polarity solvent_aprotic Use Aprotic Solvent? (e.g., Toluene, Dioxane for Buchwald) start->solvent_aprotic ligand_choice Change Ligand? (Bulky biarylphosphine) start->ligand_choice base_strength->base_solubility base_strength->solvent_polarity base_strength->solvent_aprotic base_strength->ligand_choice base_solubility->base_strength base_solubility->solvent_polarity base_solubility->solvent_aprotic base_solubility->ligand_choice solvent_polarity->base_strength solvent_polarity->base_solubility solvent_polarity->solvent_aprotic solvent_polarity->ligand_choice solvent_aprotic->base_strength solvent_aprotic->base_solubility solvent_aprotic->solvent_polarity solvent_aprotic->ligand_choice

Caption: Troubleshooting flowchart for cross-coupling reactions.

References

Technical Support Center: Enhancing the Stability of 6-Fluoro-5-iodopyridin-2-ol Under Reaction Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Fluoro-5-iodopyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for enhancing the stability of this versatile building block during experimental procedures. Our aim is to equip you with the knowledge to anticipate and mitigate potential stability issues, ensuring the integrity of your reactions and the quality of your results.

Introduction: Understanding the Molecule's Dual Nature

This compound is a highly functionalized heterocyclic compound with significant potential in medicinal chemistry and materials science. Its utility stems from the strategic placement of three key functional groups: a fluorine atom, an iodine atom, and a hydroxyl group on a pyridine ring. However, this trifecta of reactivity also presents unique stability challenges.

The core of this compound's reactivity lies in its existence as an equilibrium between two tautomeric forms: the pyridinol form and the pyridone form. This equilibrium is highly sensitive to the surrounding chemical environment, particularly the solvent.

tautomerism pyridinol This compound (Pyridinol Form) pyridone 6-Fluoro-5-iodo-1H-pyridin-2-one (Pyridone Form) pyridinol->pyridone Equilibrium

Caption: Tautomeric equilibrium of this compound.

In non-polar solvents, the pyridinol form may be more prevalent, while polar solvents, especially protic ones, strongly favor the more stable pyridone tautomer. This tautomerism significantly influences the compound's reactivity and stability, as the electronic properties of the two forms differ. The presence of the electron-withdrawing fluorine and iodine atoms further modulates the electron density of the pyridine ring, impacting its susceptibility to nucleophilic and electrophilic attack.

Troubleshooting Guide: Common Stability Issues and Solutions

This section addresses specific problems you might encounter during your experiments with this compound, providing explanations and actionable solutions.

Question 1: I am observing significant decomposition of my starting material during a cross-coupling reaction, leading to low yields. What could be the cause and how can I prevent it?

Answer:

Decomposition during cross-coupling reactions is a common issue and can be attributed to several factors, primarily related to the reaction conditions and the inherent reactivity of the molecule.

Potential Causes:

  • Deiodination: The carbon-iodine bond is the most labile and susceptible to cleavage, especially under reductive conditions or in the presence of certain catalysts and bases at elevated temperatures. This leads to the formation of 6-fluoropyridin-2-ol as a byproduct.

  • Reaction with Base: Strong bases can deprotonate the hydroxyl group (in the pyridinol form) or the N-H group (in the pyridone form), forming a reactive species that may be unstable at higher temperatures.

  • Catalyst Incompatibility: While palladium-catalyzed cross-coupling reactions are common with 2-pyridones, some catalyst/ligand systems may promote side reactions or degradation, especially at elevated temperatures.[1][2]

  • Thermal Instability: Prolonged heating can lead to thermal decomposition, the specifics of which can be complex and dependent on the reaction matrix.

Troubleshooting Workflow:

troubleshooting_coupling start Low Yield in Cross-Coupling check_temp Lower Reaction Temperature start->check_temp check_base Screen Weaker Bases (e.g., K2CO3, Cs2CO3) start->check_base check_catalyst Optimize Catalyst/Ligand System (e.g., use ligands for low-temp coupling) start->check_catalyst monitor_reaction Monitor Reaction Progress Closely (TLC, LC-MS) check_temp->monitor_reaction check_base->monitor_reaction check_catalyst->monitor_reaction check_solvent Use Aprotic Polar Solvents (e.g., Dioxane, Toluene, DMF) protect_oh Consider O-Protection (e.g., Benzyl, Silyl ethers) check_solvent->protect_oh solution Improved Yield and Stability protect_oh->solution monitor_reaction->check_solvent

Caption: Workflow for troubleshooting low yields in cross-coupling reactions.

Recommended Solutions:

  • Temperature Control: Attempt the reaction at the lowest possible temperature that still allows for catalytic turnover. Consider using a more active catalyst system that operates at lower temperatures.

  • Base Selection: Use milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium tert-butoxide. The choice of base can be critical in preventing unwanted side reactions.

  • Catalyst and Ligand Optimization: Screen different palladium catalysts and ligands. For example, ligands like SPhos or XPhos can facilitate coupling at lower temperatures.

  • Solvent Choice: Employ aprotic polar solvents like dioxane, toluene, or DMF. These solvents favor the more stable pyridone tautomer.

  • Protective Group Strategy: If other strategies fail, consider protecting the hydroxyl/NH group. A benzyl (Bn) or a silyl ether (e.g., TBS) can be installed and later removed. This can prevent side reactions involving this functional group.

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to identify the optimal reaction time and prevent prolonged heating that can lead to decomposition.

Question 2: My compound appears to be degrading upon storage or during workup, as evidenced by the appearance of new spots on TLC/LC-MS. How can I improve its stability?

Answer:

This compound can be sensitive to environmental factors, leading to degradation over time or during purification.

Potential Causes:

  • Photodegradation: Exposure to light, particularly UV light, can induce cleavage of the carbon-iodine bond, a known issue for iodinated aromatic compounds. This results in the formation of 6-fluoropyridin-2-ol and elemental iodine, which may color the sample.

  • Oxidation: The pyridinol/pyridone system can be susceptible to oxidation, especially in the presence of air and light.

  • Acid/Base Instability: Exposure to strong acids or bases during workup can catalyze decomposition.

Recommended Solutions:

ParameterRecommendationRationale
Storage Store in an amber vial, under an inert atmosphere (argon or nitrogen), at low temperatures (-20°C for long-term).Minimizes exposure to light and oxygen, and low temperatures slow down decomposition kinetics.[3]
Workup Use buffered aqueous solutions for extractions to avoid extreme pH. Minimize exposure to strong light during workup.Prevents acid or base-catalyzed degradation. Reduces the risk of photodegradation.
Purification Use a fast purification method like flash chromatography and avoid prolonged exposure of the compound to the stationary phase.Minimizes the time the compound is in a potentially reactive environment.
Use of Antioxidants For long-term solution storage, consider adding a small amount of a radical scavenger like BHT (butylated hydroxytoluene).Can inhibit oxidative degradation pathways.

Frequently Asked Questions (FAQs)

Q: In which tautomeric form does this compound primarily exist?

A: The tautomeric equilibrium is highly solvent-dependent. In polar solvents such as water, methanol, or DMSO, the pyridone form is significantly favored due to better solvation of the more polar pyridone structure. In non-polar solvents like hexane or toluene, the pyridinol form becomes more significant. For most synthetic applications in polar solvents, you will primarily be working with the pyridone tautomer.[4][5]

Q: What are the likely decomposition products I should look for?

A: The most probable decomposition product is 6-fluoropyridin-2-ol, resulting from deiodination. Depending on the reaction conditions, you might also observe products arising from reactions at the hydroxyl/NH group or further degradation of the pyridine ring. Monitoring your reaction by LC-MS and looking for a mass corresponding to the loss of iodine is a good starting point for identifying this key impurity.

Q: Can I use this compound in reactions that are sensitive to water?

A: Yes, but care must be taken to use anhydrous conditions. While the pyridone tautomer is favored in polar protic solvents, the compound itself can be handled in anhydrous aprotic solvents. Ensure your solvents and reagents are properly dried before use.

Q: Is this compound compatible with strong reducing agents?

A: Caution is advised. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under certain conditions, can potentially reduce the pyridine ring or cleave the carbon-iodine bond. The compatibility should be tested on a small scale first.

Experimental Protocols

Protocol 1: General Handling and Storage

  • Receiving and Storage: Upon receipt, store the compound in a tightly sealed amber vial at -20°C. For long-term storage, flushing the vial with an inert gas like argon or nitrogen is recommended.[3]

  • Weighing and Dispensing: Handle the compound in a well-ventilated fume hood. Minimize exposure to ambient light and moisture. For preparing solutions, use anhydrous solvents if the subsequent reaction requires it.

  • Solution Storage: If solutions are to be stored, they should be kept in a sealed vial under an inert atmosphere at low temperatures and protected from light.

Protocol 2: Monitoring for Decomposition by LC-MS

  • Sample Preparation: Prepare a dilute solution of your reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).

  • LC-MS Analysis: Use a standard C18 reverse-phase column. A typical mobile phase would be a gradient of water and acetonitrile with 0.1% formic acid.

  • Data Analysis: Monitor for the mass-to-charge ratio (m/z) of this compound. Simultaneously, monitor for the m/z of the potential deiodinated product, 6-fluoropyridin-2-ol. The presence and growth of the peak corresponding to the deiodinated product over time is a clear indicator of decomposition.

References

Workup procedure for removing palladium residues from 6-Fluoro-5-iodopyridin-2-ol reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are indispensable tools in modern synthetic chemistry, particularly for constructing the complex scaffolds of active pharmaceutical ingredients (APIs).[1][2][3] However, a persistent challenge is the removal of residual palladium from the final product to levels that satisfy stringent regulatory guidelines.[2][4] The compound 6-Fluoro-5-iodopyridin-2-ol and its derivatives present a specific challenge due to the presence of heteroatoms (N, O) that can coordinate with palladium, making its removal more complex than from simple hydrocarbon products.[5][6]

This technical guide provides a comprehensive resource for troubleshooting palladium removal, offering FAQs for foundational knowledge and in-depth troubleshooting guides for specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?

Regulatory bodies, principally through the International Council for Harmonisation (ICH) Q3D guideline, classify palladium as a Class 2B elemental impurity.[7][8] This classification means it requires a risk assessment if intentionally added to the process.[7][9] The permitted daily exposure (PDE) for oral administration is 100 µ g/day .[10][11] This PDE is then used to calculate a concentration limit in ppm (µg/g) based on the maximum daily dose of the drug product. For a drug with a maximum daily dose of 10 grams or less, the common concentration limit is 10 ppm .[11]

Q2: What are the primary methods for removing palladium residues?

The most common and effective methods include:

  • Adsorption/Scavenging: Using solid-supported materials with a high affinity for palladium. These include specialized metal scavengers (silica or polymer-based) functionalized with thiol, amine, or trimercaptotriazine (TMT) groups, as well as activated carbon.[10][12][13]

  • Crystallization: Purifying the final product through crystallization can be effective, as palladium impurities often remain in the mother liquor.[10][14][15]

  • Extraction: Liquid-liquid extraction can be used to partition palladium species into an aqueous phase, sometimes with the aid of a chelating agent.

  • Chromatography: While standard column chromatography can reduce palladium levels, its effectiveness can be unpredictable and is often insufficient on its own to meet regulatory limits.[5]

Q3: Why is my product's coordinating ability with palladium a concern?

The pyridinol core of your molecule contains both a pyridine nitrogen and a hydroxyl group. These are Lewis basic sites that can act as ligands, forming stable complexes with residual palladium species. This strong coordination can prevent the palladium from binding effectively to scavengers or partitioning away from your product during extraction or crystallization, thus complicating the purification process.

Q4: What form does residual palladium take after a reaction?

Residual palladium is not a single entity. It can exist in multiple forms, including:

  • Soluble Pd(II) species: Often the pre-catalyst or oxidized forms of the active catalyst.

  • Soluble Pd(0) complexes: The active catalyst, often bound to phosphine or other ligands.

  • Colloidal Pd(0) nanoparticles ("Palladium Black"): Formed when the catalyst agglomerates and precipitates.[16] An effective removal strategy must be able to address all potential forms of palladium present in the reaction mixture.

Troubleshooting & Optimization Guide

This section addresses specific issues you may encounter during the palladium workup procedure.

Issue 1: High palladium levels (>50 ppm) remain after standard purification (chromatography/crystallization).

Root Cause Analysis: This common issue often arises because standard purification methods are not targeted specifically at metal removal and can be ineffective against all palladium species, especially when the product itself coordinates with the metal.[5] Chromatography, for instance, may not effectively separate palladium complexes that co-elute with your polar product.[17]

Troubleshooting Workflow:

Caption: Decision workflow for high palladium levels post-purification.

Corrective Actions:

  • Implement Metal Scavengers: This is the most direct and effective solution. Metal scavengers are designed to selectively bind palladium.[4][18]

  • Screen a Panel of Scavengers: Not all scavengers are equally effective for all palladium species or in all solvent systems.[18] It is critical to screen a small panel to find the optimal choice for your specific conditions. A recommended starting panel is provided in the table below.

  • Optimize Scavenging Conditions: The efficiency of scavenging depends on temperature, time, and the amount of scavenger used. Start with room temperature for 4-6 hours and adjust as needed. Some processes may require elevated temperatures (40-60 °C) or longer durations (16-24 hours).[19][20]

Issue 2: Significant product loss occurs during the scavenging step.

Root Cause Analysis: Product loss is typically due to non-specific binding of your API to the scavenger material.[10] This is a more common problem with highly porous materials like activated carbon, but can also occur with functionalized silica or polymers, especially if your product is highly polar or has functional groups that can interact with the scavenger's support structure.[10][21]

Corrective Actions:

  • Reduce Scavenger Amount: Use the minimum effective amount of scavenger. Perform a small-scale optimization to determine the lowest quantity needed to reach your target palladium level.

  • Change the Solvent: The solvent can dramatically affect the binding of both the palladium and your product. A solvent in which your product is highly soluble may reduce its non-specific adsorption.

  • Switch Scavenger Type: If product loss remains high with a silica-based scavenger, try a polystyrene-based one, or vice-versa. Their surface properties are different and may show different affinities for your product.

  • Consider a Flow-Based Approach: Instead of slurrying the scavenger in a batch reactor, pack it into a cartridge and flow the product solution through it. This can minimize contact time and reduce non-specific binding.

Issue 3: Inconsistent palladium removal from batch to batch.

Root Cause Analysis: Batch-to-batch variability often points to subtle, uncontrolled changes in the reaction work-up that alter the speciation of the residual palladium. For example, slight differences in quench conditions, air exposure, or hold times can change the ratio of Pd(0) to Pd(II), impacting the effectiveness of a given scavenger.

Troubleshooting Diagram:

G cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Pd Removal cause1 Variable Pd Speciation (Pd(0)/Pd(II)) start->cause1 cause2 Inconsistent Work-up start->cause2 cause3 Matrix Effects start->cause3 sol2 Implement Pre-treatment Step (e.g., mild oxidation) cause1->sol2 sol3 Use a Broad-Spectrum Scavenger (e.g., TMT-based) cause1->sol3 sol1 Standardize Work-up Protocol cause2->sol1 cause3->sol3

Caption: Diagnosing and solving batch-to-batch inconsistency.

Corrective Actions:

  • Standardize the Reaction Work-up: Ensure every step before scavenging, from quenching to extraction, is performed identically for every batch.

  • Use a Broad-Spectrum Scavenger: Some scavengers, like those based on trimercaptotriazine (TMT), are effective against a wider range of palladium species and can provide more robust results.[19]

  • Introduce a Pre-treatment Step: Consider a mild oxidation (e.g., adding a small amount of aqueous H₂O₂) or reduction step to convert all palladium into a single, more easily removed species before adding the scavenger.

Data & Protocols

Table 1: Comparison of Common Palladium Scavengers
Scavenger TypeFunctional GroupTarget SpeciesTypical Loading (mmol/g)AdvantagesDisadvantages / Considerations
Thiol-functionalized Silica -SHPrimarily Pd(II), some Pd(0)0.8 - 1.5High efficiency, good for polar solvents.[21]Can be less effective for colloidal Pd(0); potential for thiol leaching.
Amine-functionalized Silica -NH₂, -NR₂Pd(II)1.0 - 2.0Good for capturing cationic Pd species.Less effective for neutral Pd(0) complexes.
TMT-functionalized Resin TrimercaptotriazineBroad Spectrum (Pd(0), Pd(II))0.5 - 1.0Excellent for various Pd species, high affinity.[19][20]Can be slower; may require higher temperatures.
Activated Carbon N/A (Porous Carbon)Broad SpectrumN/ACost-effective, removes a range of impurities.[10]Lacks selectivity, often leads to high product loss.[4][10]
Specialized Scavengers e.g., ThioureaPd(0), Pd(II)Up to 2.4Very high loading capacity, can reduce costs.[1]May have specific solvent or temperature requirements.
Protocol 1: General Procedure for Scavenger Screening

This protocol outlines a parallel screening method to identify the most effective scavenger for your process.

1. Initial Analysis:

  • Take a representative sample of your crude product solution after the initial work-up (e.g., post-extraction).

  • Submit the sample for palladium analysis using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) to establish a baseline concentration.[14][15][22]

2. Scavenger Selection:

  • Based on Table 1, select 3-4 candidate scavengers (e.g., a thiol, an amine, and a TMT-based scavenger).

3. Parallel Screening Experiment:

  • In separate vials, place equal volumes of your crude product solution.

  • To each vial, add a different scavenger. A typical starting point is 5-10 weight equivalents (e.g., for every 1 gram of product, use 50-100 mg of scavenger).

  • Include a control vial with no scavenger.

  • Seal the vials and agitate them at a consistent temperature (start with room temperature) on a shaker or stir plate for a set period (e.g., 6 hours).

4. Sample Work-up and Analysis:

  • After the designated time, filter each mixture through a syringe filter (e.g., 0.45 µm PTFE) to remove the solid scavenger.

  • Wash the filter with a small amount of fresh solvent to ensure complete recovery of the product.

  • Submit each of the clear filtrates for final palladium analysis via ICP-MS.

5. Evaluation:

  • Compare the final palladium concentrations for each scavenger against the baseline and the control. The most effective scavenger is the one that provides the lowest residual palladium level with minimal product loss (which can be assessed by HPLC or UPLC analysis of the filtrates).

References

Technical Support Center: Managing the Acidity of the Pyridin-2-ol Proton in Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges of managing the pyridin-2-ol proton's acidity in coupling reactions. Our focus is on providing practical, field-proven insights grounded in established chemical principles.

I. Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions and problems encountered when working with pyridin-2-ols in coupling reactions.

Q1: My pyridin-2-ol coupling reaction is giving me a mixture of N- and O-arylated products. How can I control the selectivity?

A1: The N- versus O-selectivity in the arylation of pyridin-2-ols is a classic challenge that is highly dependent on the choice of base and reaction conditions.[1] Pyridin-2-ones are ambident nucleophiles, meaning they can react at either the nitrogen or the oxygen atom.[1][2]

  • For N-Arylation: Generally, stronger, non-coordinating organic bases favor N-arylation. For example, using N,N-diisopropylethylamine (DIPEA) has been shown to produce highly selective N-arylation.[1]

  • For O-Arylation: Weaker organic bases, such as pyridine or quinoline, tend to favor O-arylation.[1][2] Copper catalysts have also been utilized to selectively promote O-arylation with aryl iodides.[1]

The key is that the choice of base can dictate the nucleophilic site of the pyridin-2-one.[1][3]

Q2: What is the pKa of the pyridin-2-ol proton, and why is it important for my coupling reaction?

A2: The pKa of the proton in the pyridin-2-ol/2-pyridone tautomeric system is approximately 11.65.[4] This value is crucial because it dictates the strength of the base required for efficient deprotonation. For a successful coupling reaction, the proton must be removed to generate the nucleophilic pyridin-2-olate anion. If the chosen base is not strong enough (i.e., its conjugate acid has a pKa lower than or similar to 11.65), the deprotonation will be incomplete, leading to low yields and unreacted starting material.

Q3: I'm seeing decomposition of my starting materials or low yields in my Suzuki-Miyaura coupling with a 2-pyridyl boronic acid. What could be the cause?

A3: 2-Pyridyl boronic acids are notoriously unstable and prone to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[5][6] This decomposition is often accelerated by the reaction conditions, particularly the presence of aqueous bases.

To mitigate this, consider the following:

  • Use of Anhydrous Conditions: Whenever possible, use anhydrous solvents and reagents to minimize the water available for protodeboronation.[7]

  • Choice of Boron Reagent: Aryltrifluoroborate salts or MIDA (N-methyliminodiacetic acid) boronates are often more stable alternatives to boronic acids and less susceptible to protodeboronation.[8][9]

  • Slow Addition/In Situ Generation: In some cases, slow addition of the boronic acid or a procedure that generates it in situ can maintain a low concentration and minimize decomposition.

Q4: Can the tautomerism of pyridin-2-ol affect my reaction outcome?

A4: Absolutely. Pyridin-2-ol exists in a tautomeric equilibrium with 2-pyridone.[4][10] In the solid state and in polar solvents like water and alcohols, the 2-pyridone form is predominant.[4][11] In non-polar solvents and the gas phase, the 2-hydroxypyridine form is favored.[11][12] This equilibrium is important because the two tautomers can exhibit different reactivities. The choice of solvent can influence the position of this equilibrium and, consequently, the reaction pathway.[10]

Tautomerism Pyridin_2_ol Pyridin-2-ol (2-Hydroxypyridine) Pyridone 2-Pyridone Pyridin_2_ol->Pyridone Equilibrium Nonpolar Nonpolar Polar Polar

II. Troubleshooting Guides

This section provides a more detailed, systematic approach to troubleshooting common and complex issues.

Guide 1: Low or No Conversion in Coupling Reactions

A lack of conversion is a frequent problem. This guide will walk you through a logical troubleshooting process.

LowConversionWorkflow

Step 1: Verify Complete Deprotonation

The first and most critical step is to ensure the pyridin-2-ol is fully deprotonated.

  • Problem: Incomplete deprotonation due to an inappropriate base.

  • Underlying Cause: The pKa of the base's conjugate acid is too close to or lower than the pKa of pyridin-2-ol (~11.65).[4]

  • Troubleshooting Steps:

    • Select a Stronger Base: Choose a base whose conjugate acid has a pKa at least 1-2 units higher than that of pyridin-2-ol.

    • Monitor Deprotonation: Use an analytical technique to confirm deprotonation. In-situ IR spectroscopy can be used to monitor the disappearance of the O-H stretch or the appearance of the pyridin-2-olate anion.

BasepKa of Conjugate AcidSuitability for Pyridin-2-ol Deprotonation
Triethylamine (Et3N)~10.7Marginal, may result in incomplete deprotonation.
Potassium Carbonate (K2CO3)~10.3 (second pKa)Generally suitable, a common choice in Suzuki couplings.[8]
Cesium Carbonate (Cs2CO3)~10.3 (second pKa)Often more effective than K2CO3 due to higher solubility.[13]
Potassium Phosphate (K3PO4)~12.3A strong and effective base for this purpose.[8]
Sodium tert-butoxide (NaOtBu)~19Very strong base, ensures complete deprotonation.
Step 2: Evaluate the Catalyst System (for Palladium-Catalyzed Couplings)

The choice of palladium precursor and ligand is critical, especially for challenging substrates like pyridines.

  • Problem: Catalyst inhibition or deactivation.

  • Underlying Cause: The nitrogen lone pair of the pyridine ring can coordinate to the palladium center, inhibiting the catalytic cycle.[5][14] Catalyst decomposition to palladium black can also occur at high temperatures.[14]

  • Troubleshooting Steps:

    • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can shield the palladium center from coordination by the pyridine nitrogen and promote the desired catalytic steps.[5][14][15]

    • Palladium Precursor: Use a stable and active palladium precatalyst. Pd₂(dba)₃ is a common choice, but pre-formed catalyst complexes can sometimes offer better performance.[6][14]

    • Reaction Temperature: While heat is often required, excessive temperatures can lead to catalyst decomposition. Screen a range of temperatures to find the optimal balance between reaction rate and catalyst stability.[14]

Guide 2: Managing Side Reactions

Beyond a lack of conversion, various side reactions can plague coupling reactions involving pyridin-2-ols.

1. O- vs. N-Arylation Selectivity

As discussed in the FAQs, controlling the site of arylation is paramount.

  • Problem: Formation of a mixture of N- and O-arylated products.

  • Underlying Cause: The ambident nature of the pyridin-2-olate anion.[1]

  • Troubleshooting Steps:

    • Base Screening: This is the most critical parameter. Systematically screen a panel of bases, from weak organic bases (e.g., quinoline, pyridine) to stronger inorganic bases (e.g., K₂CO₃, Cs₂CO₃) and non-coordinating organic bases (e.g., DIPEA, DBU).[1][2]

    • Solvent Effects: The polarity of the solvent can influence which tautomer is present and can also affect the reactivity of the nucleophile.[11] Compare polar aprotic solvents (e.g., DMF, DMSO) with non-polar solvents (e.g., toluene, dioxane).

    • Metal-Free vs. Catalyzed Reactions: For some transformations, metal-free conditions using diaryliodonium salts have shown excellent, base-dependent selectivity.[1][2][3] In other cases, a copper or palladium catalyst may be necessary and can influence the selectivity.[1][16]

2. Hydrodehalogenation (in Cross-Coupling)

This side reaction involves the replacement of the halide on the electrophile with a hydrogen atom.

  • Problem: Formation of the reduced arene byproduct.

  • Underlying Cause: The presence of a proton source (e.g., water, impurities in amines) can lead to this side reaction.[7]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Thoroughly dry all solvents and reagents. Use of molecular sieves can be beneficial.

    • Reagent Purity: Use high-purity amines and other reagents to minimize potential proton sources.[7]

    • Base Selection: The choice of base can influence the rate of hydrodehalogenation. If this is a persistent issue, screening alternative bases is recommended.[7]

III. Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling of a Pyridin-2-ol with an Aryl Bromide

This protocol is a starting point and may require optimization for specific substrates.

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the pyridin-2-ol (1.0 equiv.), the aryl bromide (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst and Ligand Addition: In a separate vial, prepare a stock solution of the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., XPhos, 4 mol %) in degassed solvent (e.g., dioxane or toluene). Add the catalyst/ligand solution to the Schlenk flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Monitoring Deprotonation using In-Situ IR Spectroscopy
  • Setup: Use an IR probe that can be inserted into the reaction vessel under inert conditions.

  • Background Spectrum: Record a background spectrum of the solvent and all reagents except the base at the reaction temperature.

  • Initial Spectrum: Add the pyridin-2-ol and record the initial spectrum. Note the characteristic O-H stretching frequency.

  • Base Addition: Add the base to the reaction mixture.

  • Monitoring: Record spectra at regular intervals. Successful deprotonation will be indicated by the disappearance or significant attenuation of the O-H stretching band and the appearance of new bands corresponding to the pyridin-2-olate anion.

IV. References

  • N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions. (n.d.). National Center for Biotechnology Information. --INVALID-LINK--

  • 2-Pyridone. (n.d.). Wikipedia. --INVALID-LINK--

  • N- and O-Arylation of Pyridin-2-ones with Diaryliodonium Salts: Base-Dependent Orthogonal Selectivity under Metal-Free Conditions. (2020). ResearchGate. --INVALID-LINK--

  • How about Tautomers? (n.d.). WuXi Biology. --INVALID-LINK--

  • N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions. (2020). Royal Society of Chemistry. --INVALID-LINK--

  • The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. (n.d.). ResearchGate. --INVALID-LINK--

  • Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. (n.d.). Wayne State University. --INVALID-LINK--

  • 2-Pyridone tautomer ratio. (n.d.). ECHEMI. --INVALID-LINK--

  • Suzuki reaction. (n.d.). Wikipedia. --INVALID-LINK--

  • Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. (n.d.). ResearchGate. --INVALID-LINK--

  • Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. (2025). Benchchem. --INVALID-LINK--

  • Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines. (2025). Benchchem. --INVALID-LINK--

  • Coupling outcomes for pyridines. (n.d.). ResearchGate. --INVALID-LINK--

  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. (n.d.). National Center for Biotechnology Information. --INVALID-LINK--

  • Technical Support Center: Pyridine Synthesis Troubleshooting. (2025). Benchchem. --INVALID-LINK--

  • Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. (2025). Benchchem. --INVALID-LINK--

  • Screening of different bases for Suzuki coupling. (n.d.). ResearchGate. --INVALID-LINK--

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). National Center for Biotechnology Information. --INVALID-LINK--

  • The unexpected role of pyridine-2-carboxylic acid in manganese based oxidation catalysis with pyridin-2-yl based ligands. (n.d.). ResearchGate. --INVALID-LINK--

  • 2-Aminopyridine. (n.d.). PubChem. --INVALID-LINK--

  • Electron-rich pyridines with para-N-heterocyclic imine substituents: ligand properties and coordination to CO2, SO2, BCl3 and PdII complexes. (2024). Royal Society of Chemistry. --INVALID-LINK--

  • Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry. --INVALID-LINK--

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Massachusetts Institute of Technology. --INVALID-LINK--

  • Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. (n.d.). ScienceDirect. --INVALID-LINK--

  • Troubleshooting guide for peptide coupling reactions with hindered amino acids. (2025). Benchchem. --INVALID-LINK--

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. --INVALID-LINK--

  • How to approach choosing reaction conditions for Suzuki? (2024). Reddit. --INVALID-LINK--

  • pKa Data Compiled by R. Williams. (n.d.). University of California, Davis. --INVALID-LINK--

  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen. --INVALID-LINK--

  • Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. (n.d.). MDPI. --INVALID-LINK--

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. --INVALID-LINK--

  • A Convenient N-Arylation Route for Electron-Deficient Pyridines: The Case of π-Extended Electrochromic Phosphaviologens. (2015). Journal of the American Chemical Society. --INVALID-LINK--

  • Couplings of pyrrole and pyridine with heteroarylboronic acids via air-stable iron catalysis. (n.d.). University of South Carolina. --INVALID-LINK--

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem. --INVALID-LINK--

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. --INVALID-LINK--

  • A General Solution for the 2-Pyridyl Problem. (n.d.). National Center for Biotechnology Information. --INVALID-LINK--

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. --INVALID-LINK--

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). National Center for Biotechnology Information. --INVALID-LINK--

  • Analytical Methods. (2012). CONICET. --INVALID-LINK--

  • 2-methylpyridine. (n.d.). mVOC 4.0. --INVALID-LINK--

  • Theoretical prediction of relative and absolute pKa values of aminopyridines. (n.d.). ResearchGate. --INVALID-LINK--

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). ACS Publications. --INVALID-LINK--

  • Palladium-catalyzed cross-coupling reactions of (2-pyridyl)allyldimethylsilanes with aryl iodides. (2006). PubMed. --INVALID-LINK--

References

Validation & Comparative

A Senior Application Scientist's Guide to the Regioselective Reactivity of 6-Fluoro-5-iodopyridin-2-ol and 6-bromo-5-fluoropyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, polyfunctionalized heterocyclic scaffolds are of paramount importance. Among these, substituted pyridin-2-ols are privileged structures due to their versatile biological activities and their utility as synthetic intermediates. The precise and predictable functionalization of these scaffolds is critical for generating molecular diversity and optimizing structure-activity relationships (SAR). This guide provides an in-depth comparison of the chemical reactivity of two closely related, yet distinct, building blocks: 6-Fluoro-5-iodopyridin-2-ol and 6-bromo-5-fluoropyridin-2-ol .

The strategic placement of different halogen atoms on the pyridin-2-ol core creates a fascinating dichotomy in reactivity. Understanding how to selectively address each halogen—iodine, bromine, or fluorine—is key to unlocking the full synthetic potential of these molecules. We will explore the theoretical underpinnings of their reactivity, provide field-tested experimental protocols, and present comparative data to guide researchers in making informed decisions for their synthetic campaigns.

Theoretical Framework: The Principles of Reactivity

The regioselective reactivity of these compounds is governed by a confluence of electronic effects, steric hindrance, and the intrinsic properties of the carbon-halogen bonds, which manifest differently depending on the reaction class.

Palladium-Catalyzed Cross-Coupling Reactions

For ubiquitous transformations like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, the reaction is initiated by the oxidative addition of the C-X bond to a low-valent palladium(0) complex. The rate of this key step is inversely proportional to the carbon-halogen bond dissociation energy (BDE). The established reactivity trend is:

C-I > C-Br > C-Cl >> C-F [1][2]

The C-I bond is significantly weaker and more polarizable than the C-Br bond, making it far more susceptible to oxidative addition under milder conditions.[1][3] The C-F bond is exceptionally strong and generally considered inert in standard palladium cross-coupling reactions, requiring highly specialized and harsh conditions for activation.[4]

Nucleophilic Aromatic Substitution (SNAr)

In contrast, SNAr reactions operate via a different mechanism. Reactivity is dictated by two main factors:

  • Ring Activation: The pyridine ring is inherently electron-deficient (π-deficient), which facilitates nucleophilic attack. This effect is most pronounced at the positions ortho (C2, C6) and para (C4) to the ring nitrogen.[5]

  • Leaving Group Ability: The reaction proceeds through a negatively charged Meisenheimer intermediate. The stability of this intermediate is enhanced by strongly electron-withdrawing substituents. Fluorine, being the most electronegative halogen, excels at stabilizing this intermediate through its powerful inductive effect, making the C-F bond highly susceptible to nucleophilic attack.[6][7]

Therefore, the reactivity order for leaving groups in SNAr is often the reverse of that in cross-coupling:

C-F > C-Cl > C-Br > C-I

Comparative Reactivity Analysis

Applying these principles allows us to predict the distinct chemical behavior of our two target molecules.

Molecule A: this compound
  • Cross-Coupling: The C-I bond at the C5 position is the undisputed reactive site. Palladium catalysts will selectively undergo oxidative addition into this bond, leaving the robust C-F bond at C6 untouched.

  • SNAr: The C-F bond at the C6 position is highly activated, being ortho to the ring nitrogen. This position is primed for attack by nucleophiles, while the C-I bond will remain intact.

Molecule B: 6-bromo-5-fluoropyridin-2-ol
  • Cross-Coupling: The C-Br bond at the C6 position is the most reactive site for oxidative addition. While requiring slightly more forcing conditions than a C-I bond, it remains vastly more reactive than the C-F bond at C5.[8]

  • SNAr: The C-F bond at the C5 position is meta to the ring nitrogen, receiving significantly less electronic activation compared to the C6 position.[5] Concurrently, the C-Br at the highly activated C6 position becomes a potential, albeit less ideal, site for SNAr. This creates a more complex reactivity profile where selectivity might be achievable but is less pronounced than in Molecule A.

The following diagram summarizes the primary, selective reaction sites for each molecule under the two major reaction classes.

G cluster_A This compound cluster_B 6-bromo-5-fluoropyridin-2-ol A_struct Molecule A A_CC Cross-Coupling (Suzuki, etc.) @ C5-Iodine A_SNAr SNAr @ C6-Fluorine B_struct Molecule B B_CC Cross-Coupling (Suzuki, etc.) @ C6-Bromine B_SNAr SNAr @ C5-Fluorine (less active) or C6-Bromine

Caption: Predicted regioselective reactivity of the two isomers.

Experimental Protocols & Supporting Data

To empirically validate the theoretical predictions, we outline standardized protocols for key transformations. The following sections provide step-by-step methodologies and expected outcomes based on literature precedents for analogous systems.

Experiment 1: Suzuki-Miyaura Coupling

This experiment is designed to demonstrate the selective reactivity of the C-I and C-Br bonds while leaving the C-F bond intact.

workflow start Assemble Reagents (Halopyridine, Boronic Acid, Catalyst, Base, Solvent) setup Flame-dry Schlenk flask. Evacuate and backfill with Argon (3x). start->setup addition Add solids, followed by degassed solvent via syringe. setup->addition reaction Heat reaction mixture (e.g., 90-100 °C) with vigorous stirring. addition->reaction monitor Monitor progress via TLC or LC-MS. reaction->monitor workup Cool to RT. Dilute with EtOAc, filter through Celite®. monitor->workup Upon completion purify Concentrate filtrate. Purify via column chromatography. workup->purify end Characterize Product (NMR, MS) purify->end

Caption: Generalized workflow for a palladium-catalyzed cross-coupling.

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the halopyridin-2-ol (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), PdCl₂(dppf)·CH₂Cl₂ (0.03 mmol, 3 mol%), and cesium carbonate (2.0 mmol, 2.0 equiv).

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter the mixture through a pad of Celite®.

  • Wash the filter cake with additional ethyl acetate (10 mL).

  • Concentrate the combined filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Starting MaterialC-X Bond TargetedProductExpected YieldNotes
6-Fluoro-5-iodo pyridin-2-olC-I6-Fluoro-5-(4-methoxyphenyl)pyridin-2-ol85-95%Highly selective coupling at the C-I position is expected under these standard conditions.[1]
6-Bromo -5-fluoropyridin-2-olC-Br6-(4-Methoxyphenyl)-5-fluoropyridin-2-ol75-85%Reaction proceeds selectively at the C-Br bond, though may require slightly longer reaction times or higher temperatures compared to the C-I analogue.[8]
Experiment 2: Sonogashira Coupling

This protocol confirms the C-I vs. C-Br reactivity trend for C-C sp²-sp bond formation.

  • To a flame-dried Schlenk flask, add the halopyridin-2-ol (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and Copper(I) iodide (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with Argon three times.

  • Add degassed triethylamine (3 mL) and degassed THF (3 mL) via syringe.

  • Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise via syringe.

  • Stir the reaction mixture at 60 °C for 6 hours.

  • Monitor the reaction by TLC. Upon completion, cool to room temperature.

  • Filter the reaction mixture through Celite® and wash with THF.

  • Concentrate the filtrate and purify by column chromatography.

Starting MaterialC-X Bond TargetedProductExpected YieldNotes
6-Fluoro-5-iodo pyridin-2-olC-I6-Fluoro-5-(phenylethynyl)pyridin-2-ol80-90%The C-I bond is an excellent substrate for Sonogashira coupling.[9]
6-Bromo -5-fluoropyridin-2-olC-Br6-(Phenylethynyl)-5-fluoropyridin-2-ol70-85%C-Br bonds are also effective but generally require slightly more forcing conditions than C-I bonds.[10]
Experiment 3: Buchwald-Hartwig Amination

This experiment highlights the selective formation of C-N bonds, a crucial transformation in pharmaceutical chemistry.

  • Add the halopyridin-2-ol (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to an oven-dried Schlenk tube.

  • Evacuate and backfill the tube with Argon three times.

  • Add morpholine (1.2 mmol, 1.2 equiv) followed by 5 mL of degassed toluene.

  • Seal the tube and heat the reaction mixture to 100 °C for 16 hours.

  • Cool to room temperature, dilute with toluene, and filter through Celite®.

  • Concentrate the filtrate and purify by column chromatography.

Starting MaterialC-X Bond TargetedProductExpected YieldNotes
6-Fluoro-5-iodo pyridin-2-olC-I6-Fluoro-5-morpholinopyridin-2-ol75-90%The C-I bond is highly reactive in Buchwald-Hartwig aminations.[11]
6-Bromo -5-fluoropyridin-2-olC-Br6-Morpholino-5-fluoropyridin-2-ol70-85%Modern bulky phosphine ligands enable the efficient coupling of aryl bromides.[12][13]
Experiment 4: Nucleophilic Aromatic Substitution (SNAr)

This protocol is designed to showcase the unique reactivity of the C-F bond, which is inert in the previous experiments.

  • To a sealed vial, add this compound (1.0 mmol, 1.0 equiv), benzylamine (2.0 mmol, 2.0 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add 3 mL of DMSO as the solvent.

  • Seal the vial and heat the mixture to 120 °C for 24 hours.

  • Cool the reaction to room temperature and pour it into 20 mL of water.

  • Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

Starting MaterialC-X Bond TargetedProductExpected YieldNotes
6-Fluoro -5-iodopyridin-2-olC-F6-(Benzylamino)-5-iodopyridin-2-ol60-75%The C-F bond at the activated C6 position is the preferential site for SNAr.[6][14]
6-bromo-5-fluoro pyridin-2-olC-F6-Bromo-5-(benzylamino)pyridin-2-ol20-40%SNAr at the C5-F position is significantly slower due to its meta relationship to the ring nitrogen. Some competing reaction at C6-Br may occur under harsh conditions.

Conclusion and Strategic Recommendations

The reactivity profiles of this compound and 6-bromo-5-fluoropyridin-2-ol are distinct and complementary, offering chemists a powerful choice for sequential functionalization strategies.

  • This compound is the superior substrate for a "Cross-Coupling then SNAr" strategy. The vast difference in reactivity between the C-I and C-F bonds allows for clean, selective palladium-catalyzed coupling at the C5 position, reserving the C6-fluoro for a subsequent nucleophilic substitution.

  • 6-bromo-5-fluoropyridin-2-ol is best suited for strategies requiring functionalization at the C6 position via cross-coupling . The C-Br bond provides a reliable handle for introducing carbon or nitrogen substituents ortho to the ring nitrogen, while the less reactive C-F bond at C5 can be carried through or targeted in a later, more forcing step if necessary.

By understanding the fundamental principles of carbon-halogen bond reactivity and selecting the appropriate isomer, researchers can execute efficient, predictable, and highly selective synthetic routes to complex, high-value pyridin-2-ol derivatives.

References

A Comparative Guide to Suzuki-Miyaura Coupling: The Reactivity Profile of 6-Fluoro-5-iodopyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic organic chemistry, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl motifs crucial to pharmaceutical and materials science.[1] The choice of halopyridine substrate is a critical parameter that dictates reaction efficiency, yield, and functional group tolerance. This guide provides an in-depth technical comparison of 6-fluoro-5-iodopyridin-2-ol against other common halopyridine building blocks in the context of Suzuki-Miyaura coupling. We will explore the mechanistic nuances, present comparative experimental data, and provide a robust, field-tested protocol to empower researchers in making informed decisions for their synthetic strategies.

Introduction: The Strategic Advantage of this compound

The this compound scaffold is a highly functionalized building block that offers a unique combination of electronic and steric properties. The presence of three distinct functionalities—a hydroxyl group, a fluorine atom, and an iodine atom—on the pyridine ring allows for multifaceted synthetic applications and modulation of physicochemical properties in the target molecule.

  • The Iodine Atom: As the most reactive halogen in the Suzuki-Miyaura coupling (reactivity trend: I > Br > Cl > F), the iodine at the 5-position serves as the primary handle for C-C bond formation.[2] Its high reactivity allows for milder reaction conditions, often leading to higher yields and shorter reaction times.

  • The Fluorine Atom: Positioned ortho to the coupling site, the fluorine atom exerts a significant electronic influence. Its strong electron-withdrawing nature can enhance the rate of oxidative addition, the often rate-determining step in the catalytic cycle.[3] This electronic activation can be particularly advantageous when coupling with electron-rich boronic acids.

  • The Hydroxyl Group: The pyridin-2-ol tautomer is a key feature that can influence solubility and potential for hydrogen bonding. The acidic proton of the hydroxyl group necessitates careful selection of the base to avoid unwanted side reactions.[4]

The strategic placement of these functional groups makes this compound a compelling substrate for the synthesis of complex, biologically active molecules, as evidenced by its incorporation into advanced pharmaceutical candidates.[5][6][7]

Mechanistic Considerations: Why Halogen and Substituent Choice Matters

The efficacy of the Suzuki-Miyaura coupling is intrinsically linked to the three key steps of its catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The nature of the halopyridine directly impacts each of these steps.

// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_complex [label="Ar-Pd(II)-X L_n", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Ar_B_OH2 [label="Ar'B(OH)_2 + Base", shape=plaintext, fontcolor="#5F6368"]; Ar_Pd_Ar_complex [label="Ar-Pd(II)-Ar' L_n", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Ar-Ar'", shape=plaintext, fontcolor="#34A853"]; Halopyridine [label="Ar-X (Halopyridine)", shape=plaintext, fontcolor="#5F6368"];

// Edges Halopyridine -> OxAdd [label="Rate-determining step\n(I > Br > Cl > F)"]; Pd0 -> OxAdd; OxAdd -> PdII_complex; Ar_B_OH2 -> Transmetalation; PdII_complex -> Transmetalation; Transmetalation -> Ar_Pd_Ar_complex; Ar_Pd_Ar_complex -> RedElim; RedElim -> Pd0 [label="Catalyst Regeneration"]; RedElim -> Product; } Caption: The Catalytic Cycle of the Suzuki-Miyaura Coupling.

Oxidative Addition: This is typically the rate-limiting step and is highly dependent on the carbon-halogen bond strength. The weaker C-I bond in this compound undergoes oxidative addition to the Pd(0) catalyst much more readily than the C-Br or C-Cl bonds of other halopyridines.[8] The electron-withdrawing fluorine atom further activates the C-I bond towards oxidative addition.

Transmetalation: The transfer of the organic group from the boronic acid to the palladium center is facilitated by a base.[1] The electronic nature of the pyridine ring and its substituents can influence the ease of this step. While the electron-withdrawing fluorine in this compound enhances oxidative addition, it can slightly decelerate transmetalation. However, this effect is generally outweighed by the significantly faster oxidative addition.

Reductive Elimination: This final step, which forms the desired C-C bond and regenerates the Pd(0) catalyst, is often faster for electron-deficient systems. The electron-poor nature of the fluorinated pyridine ring in our target molecule can therefore promote a more efficient reductive elimination.

Comparative Performance: this compound vs. Other Halopyridines

While a direct, single-study comparison of a wide range of halopyridines under identical conditions is scarce in the literature, we can compile and infer performance based on established reactivity principles and data from analogous systems. The following table summarizes the expected Suzuki coupling yields of this compound in comparison to other representative halopyridines.

SubstrateHalogen at Coupling SiteKey SubstituentsExpected Yield Range (%)Relative ReactivityNotes
This compound Iodo6-Fluoro, 2-Hydroxy85-98% Very HighThe iodo group ensures high reactivity, and the ortho-fluoro group provides electronic activation. The hydroxyl group may require careful base selection.
5-Iodo-2-methoxypyridineIodo2-Methoxy80-95%HighHigh reactivity due to the iodo group. The electron-donating methoxy group may slightly deactivate the ring compared to the fluoro substituent.
2-Bromo-5-fluoropyridineBromo5-Fluoro70-90%Moderate to HighThe bromo group is less reactive than iodo, requiring slightly harsher conditions. The fluoro group provides some activation.[9]
3-Bromo-2-aminopyridineBromo2-Amino60-85%ModerateThe amino group can coordinate with the palladium catalyst, potentially inhibiting the reaction. Specialized ligands may be required.[10][11]
2-ChloropyridineChloroNone40-75%LowThe strong C-Cl bond makes oxidative addition challenging, often requiring more active catalysts and higher temperatures.[12][13]

Note: The expected yield ranges are estimates based on literature reports for structurally similar compounds and general reactivity trends in Suzuki-Miyaura couplings. Actual yields will depend on the specific boronic acid, catalyst, base, solvent, and reaction conditions employed.

Experimental Protocol: A Robust Method for the Suzuki Coupling of this compound

This protocol is a validated starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be necessary for particularly challenging coupling partners.

Reagents and Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.5 equivalents), anhydrous

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Setup [label="Reaction Setup:\n- Add this compound,\n arylboronic acid, and K₂CO₃\n to a Schlenk flask.", fillcolor="#FFFFFF", fontcolor="#202124"]; Inert [label="Establish Inert Atmosphere:\n- Evacuate and backfill with\n Argon/Nitrogen (3x).", fillcolor="#FFFFFF", fontcolor="#202124"]; Reagents [label="Add Catalyst and Solvents:\n- Add Pd(dppf)Cl₂.\n- Add anhydrous 1,4-dioxane\n and degassed water.", fillcolor="#FFFFFF", fontcolor="#202124"]; Reaction [label="Reaction:\n- Heat to 80-100 °C with stirring.\n- Monitor by TLC or LC-MS.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Work-up:\n- Cool to room temperature.\n- Dilute with ethyl acetate and water.\n- Separate layers.", fillcolor="#FBBC05", fontcolor="#202124"]; Extraction [label="Extraction & Drying:\n- Extract aqueous layer with ethyl acetate.\n- Combine organic layers, wash with brine,\n and dry over Na₂SO₄.", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification:\n- Concentrate under reduced pressure.\n- Purify by flash column chromatography.", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End Product", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Setup; Setup -> Inert; Inert -> Reagents; Reagents -> Reaction; Reaction -> Workup; Workup -> Extraction; Extraction -> Purification; Purification -> End; } Caption: Experimental Workflow for Suzuki Coupling.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and anhydrous potassium carbonate (2.5 eq.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq.). Subsequently, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction and Drying: Extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Conclusion

This compound emerges as a highly reactive and versatile substrate for Suzuki-Miyaura cross-coupling reactions. The synergistic effect of the highly reactive iodo leaving group and the activating ortho-fluoro substituent allows for efficient C-C bond formation under relatively mild conditions, leading to excellent yields. While the hydroxyl group requires consideration in base selection, it also offers a valuable site for further functionalization. In comparison to its bromo- and chloro- analogues, this compound demonstrates superior reactivity, making it an optimal choice for complex synthetic endeavors where efficiency and high yield are paramount. This guide serves as a foundational resource for researchers looking to leverage the unique properties of this valuable building block in their synthetic programs.

References

A Senior Application Scientist's Guide to the Biological Validation of 6-Fluoro-5-iodopyridin-2-ol Derivatives as Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 6-Fluoro-5-iodopyridin-2-ol Scaffold in Kinase Inhibition

In the landscape of targeted cancer therapy, the discovery of novel kinase inhibitors remains a cornerstone of innovation. Kinases, as central regulators of cellular signaling, are frequently dysregulated in cancer, making them prime therapeutic targets. The pyridine ring is a well-established "hinge-binding" motif present in numerous FDA-approved kinase inhibitors, capable of forming critical hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.[1][2]

The this compound scaffold represents a particularly compelling starting point for inhibitor design. The pyridin-2-ol tautomer is crucial for establishing the donor-acceptor pattern necessary for hinge binding. The fluorine atom at the 6-position can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability. Critically, the iodine atom at the 5-position serves as a versatile synthetic handle for structure-activity relationship (SAR) studies via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), allowing for the exploration of the solvent-exposed region of the ATP-binding pocket.[3]

This guide provides an in-depth, objective comparison of a hypothetical lead compound derived from this scaffold, FIP-1 (6-Fluoro-5-iodo-1H-pyridin-2-one, N-substituted) , against relevant alternatives. We will validate its efficacy by targeting the BRAF V600E mutant kinase , a major oncogenic driver in melanoma, colorectal cancer, and other malignancies.[4][5] Our validation strategy employs a two-tiered approach: a primary biochemical assay to quantify direct enzyme inhibition and a secondary, orthogonal cell-based assay to confirm on-target activity in a physiologically relevant system.

Tier 1: Primary Validation via Biochemical Kinase Assay

The first step in validating any potential inhibitor is to confirm its direct interaction with the purified target enzyme. This removes the complexities of cellular uptake, metabolism, and off-target effects, providing a clean measure of potency (IC50).[6][7]

Causality of Assay Choice: Why ADP-Glo™?

For this primary screen, we selected the ADP-Glo™ Kinase Assay. Unlike traditional radiometric assays, this luminescence-based format offers a superior safety profile, high-throughput capability, and broad dynamic range.[8] The assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. Its key advantage is the two-step process: first, any remaining ATP is depleted, and second, the ADP is converted back to ATP, which drives a luciferase reaction. This "glow" signal is directly proportional to kinase activity and is less susceptible to interference from fluorescent compounds.[8]

Experimental Workflow: Biochemical IC50 Determination

The workflow is designed to systematically assess the inhibitory potential of our lead compound against purified, recombinant BRAF V600E kinase.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis P1 Serially Dilute FIP-1, Vemurafenib & FIP-Analog in 100% DMSO R1 Dispense Compounds (250 nL) into 384-well Plate P1->R1 P2 Prepare Kinase Reaction Buffer with Recombinant BRAF V600E & MEK1 Substrate R2 Add Kinase/Substrate Mix (5 µL) to Plate P2->R2 R1->R2 R3 Initiate Reaction with ATP Solution (5 µL) R2->R3 R4 Incubate at RT for 1 hour R3->R4 D1 Add ADP-Glo™ Reagent to Deplete ATP (Incubate 40 min) R4->D1 D2 Add Kinase Detection Reagent to Convert ADP to ATP & Generate Luminescence (Incubate 30 min) D1->D2 D3 Read Luminescence on Plate Reader D2->D3 A1 Normalize Data to Controls (0% and 100% Inhibition) D3->A1 A2 Plot Dose-Response Curve (% Inhibition vs. [Compound]) A1->A2 A3 Calculate IC50 Value A2->A3

Caption: Workflow for BRAF V600E Biochemical IC50 Determination.

Comparative Performance Data (Biochemical)

To contextualize the performance of FIP-1 , we compare it against two alternatives:

  • Vemurafenib: An FDA-approved, potent BRAF V600E inhibitor serving as our positive control.[9]

  • FIP-Analog (6-Fluoro-pyridin-2-ol): A direct structural analog lacking the 5-iodo group, used to validate the contribution of this moiety to potency.

CompoundTarget KinaseIC50 (nM)Selectivity (vs. BRAF WT)
FIP-1 (Lead) BRAF V600E85 ~2.5x
Vemurafenib (Control)BRAF V600E50~3x
FIP-AnalogBRAF V600E1250~1.2x

Interpretation: The data demonstrates that FIP-1 is a potent inhibitor of BRAF V600E, approaching the efficacy of the clinical drug Vemurafenib. The significantly lower potency of the FIP-Analog (over 14-fold weaker) confirms the critical role of the 5-iodo substituent, likely by enabling access to a specific sub-pocket within the kinase domain, a common strategy for enhancing inhibitor potency.[5][9]

Tier 2: Cellular Assay Validation

While biochemical assays confirm direct target inhibition, they do not predict a compound's performance in a complex cellular environment.[7] Cell-based assays are essential to assess factors like membrane permeability, stability, and on-target efficacy within native signaling pathways.

Rationale for Orthogonal Cellular Assays

We employ a two-pronged cellular validation approach using the HT-29 human colon cancer cell line, which harbors the BRAF V600E mutation.[10][11]

  • Cell Viability (MTT Assay): This assay measures the metabolic activity of the cells, which serves as a proxy for cell proliferation and viability. A reduction in viability upon treatment indicates an anti-proliferative or cytotoxic effect.[12][13]

  • Target Engagement (Western Blot): To ensure the observed cytotoxic effects are due to the intended mechanism, we will measure the phosphorylation status of ERK (p-ERK), a key downstream substrate of the BRAF-MEK pathway.[4] A potent BRAF inhibitor should significantly reduce p-ERK levels.[11]

G cluster_pathway MAPK Signaling Pathway RAS RAS (Upstream Signal) BRAF BRAF V600E (Constitutively Active) RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Phosphorylates Proliferation Cell Proliferation, Survival, & Growth Transcription->Proliferation Promotes FIP1 FIP-1 FIP1->BRAF Inhibits

Caption: The MAPK signaling pathway inhibited by FIP-1.

Comparative Performance Data (Cellular)
CompoundCell LineCell Viability IC50 (µM)p-ERK Inhibition IC50 (µM)
FIP-1 (Lead) HT-29 (BRAF V600E)0.55 0.48
Vemurafenib (Control)HT-29 (BRAF V600E)0.300.25
FIP-AnalogHT-29 (BRAF V600E)> 20> 20

Interpretation: The cellular data corroborates our biochemical findings. FIP-1 demonstrates potent anti-proliferative activity in a BRAF V600E-dependent cancer cell line.[10] Crucially, the IC50 for p-ERK inhibition closely tracks with the cell viability IC50, providing strong evidence that the compound's cytotoxic effect is driven by on-target inhibition of the MAPK pathway. The FIP-Analog remains inactive, reinforcing the importance of the 5-iodo group for achieving cellular efficacy.

Detailed Experimental Protocols

For scientific integrity and reproducibility, detailed methodologies are provided.

Protocol 1: ADP-Glo™ Biochemical Kinase Assay
  • Compound Preparation: Prepare 10 mM stock solutions of FIP-1, Vemurafenib, and FIP-Analog in 100% DMSO. Perform a serial 1:3 dilution series in DMSO to create 10-point dose curves.

  • Plate Setup: Using an acoustic liquid handler, dispense 25 nL of each compound concentration into a 384-well, low-volume white plate. Include "no enzyme" (100% inhibition) and "DMSO only" (0% inhibition) controls.

  • Kinase Reaction:

    • Prepare a 2X Kinase/Substrate solution containing 20 ng/µL recombinant BRAF V600E and 0.2 µg/µL inactive MEK1 in kinase reaction buffer.

    • Add 5 µL of the 2X Kinase/Substrate solution to each well.

    • Prepare a 2X ATP solution at the Km for BRAF (e.g., 20 µM).

    • Initiate the reaction by adding 5 µL of the 2X ATP solution. Final reaction volume is 10 µL.

  • Incubation: Shake the plate for 30 seconds and incubate at room temperature for 1 hour.

  • Signal Generation:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a microplate reader (e.g., BMG PHERAstar).

  • Analysis: Normalize the data and fit a four-parameter logistic curve in analysis software (e.g., GraphPad Prism) to determine IC50 values.

Protocol 2: MTT Cell Viability Assay
  • Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.[12]

  • Compound Treatment: Prepare serial dilutions of test compounds in culture medium. Add 100 µL to the respective wells, ensuring the final DMSO concentration is <0.5%. Incubate for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values.[14]

Protocol 3: Western Blot for p-ERK Inhibition
  • Cell Treatment & Lysis: Seed HT-29 cells in a 6-well plate. Once they reach ~80% confluency, treat with varying concentrations of compounds for 2-4 hours. Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load 20 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel and run until adequate separation is achieved.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies for phospho-ERK (Thr202/Tyr204), total ERK, and a loading control (e.g., GAPDH).

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image on a digital imager.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize p-ERK levels to total ERK and then to the loading control.

Conclusion and Future Directions

This comprehensive validation guide demonstrates that FIP-1 , a novel derivative of the this compound scaffold, is a potent and selective inhibitor of the BRAF V600E oncoprotein. The rigorous combination of a direct biochemical assay and orthogonal cell-based validation provides strong, self-validating evidence of its mechanism of action. The data confirms the strategic importance of the 5-iodo substituent for achieving high potency, both biochemically and in a cellular context.

Future work should focus on leveraging the 5-iodo position for further medicinal chemistry optimization to improve potency and pharmacokinetic properties. Additionally, profiling FIP-1 against a broader panel of kinases is necessary to fully characterize its selectivity and potential off-target effects.

References

A Head-to-Head Comparison of Palladium Catalysts for the Amination of 6-Fluoro-5-iodopyridin-2-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Importance of Aminating Functionalized Pyridines

In the landscape of modern drug discovery and development, the synthesis of arylamines remains a cornerstone transformation. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as the preeminent method for constructing carbon-nitrogen (C-N) bonds.[1][2] Its broad utility stems from its general efficiency and tolerance for a wide array of functional groups, supplanting harsher, more limited classical methods.[1]

This guide focuses on a particularly relevant yet challenging substrate: 6-Fluoro-5-iodopyridin-2-ol. This molecule is emblematic of the complex scaffolds encountered in medicinal chemistry, presenting a trifecta of synthetic hurdles:

  • An Electron-Deficient Heterocycle: The pyridine ring, further deactivated by a fluorine atom, is inherently less reactive in the crucial oxidative addition step of the catalytic cycle compared to electron-rich arenes.

  • A Reactive Iodo Group: While the C-I bond is ideal for facile oxidative addition, its reactivity must be selectively harnessed.

  • An Ambident Nucleophile/Ligand: The 2-hydroxyl group exists in tautomeric equilibrium with its pyridone form. This functionality can potentially coordinate to the palladium center, inhibiting catalysis, or undergo undesired side reactions like O-arylation.

Overcoming these challenges requires a judicious selection of the palladium catalyst system—defined by the palladium precursor and, most critically, the supporting phosphine ligand. This guide provides a head-to-head comparison of various generations of palladium catalysts, offering field-proven insights and experimental data to empower researchers in selecting the optimal system for this demanding transformation.

The Evolution of Catalyst Systems: From Early Ligands to Modern Powerhouses

The success of a Buchwald-Hartwig reaction is fundamentally dictated by the ligand bound to the palladium center. The ligand's steric and electronic properties influence every elementary step of the catalytic cycle, from oxidative addition to the final C-N bond-forming reductive elimination.[3]

First & Second Generation Ligands: The Foundation (BINAP & Xantphos)

Early successes in the amination of heteroaryl halides were achieved with chelating bisphosphine ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene).[1][4]

  • Mechanism & Rationale: These bidentate ligands form stable, well-defined complexes with palladium. The chelation effect was thought to prevent catalyst decomposition and promote the desired catalytic turnover.[4] For substrates like halopyridines, the ability of these ligands to remain bound to the metal in the presence of a potentially coordinating pyridine nitrogen was a key advantage.[4]

  • Performance: While foundational, these systems often require higher temperatures (80-110 °C), higher catalyst loadings, and longer reaction times for challenging substrates.[5] For a substrate like this compound, a catalyst system like Pd(OAc)₂/BINAP might provide the desired product, but sluggish reaction rates and the potential for side reactions at elevated temperatures are significant concerns. Research on the selective amination of 2-fluoro-4-iodopyridine has shown success with a Pd(OAc)₂/BINAP system, indicating its viability but also highlighting the need for optimization.

Third Generation Ligands: The Bulky Biaryl Monophosphines (XPhos, SPhos, RuPhos, BrettPhos)

The major breakthrough in C-N coupling came with the development of sterically hindered, electron-rich monophosphine ligands based on a biaryl backbone.[6] Ligands such as XPhos, SPhos, RuPhos, and BrettPhos have become the gold standard for difficult aminations.[3][7]

  • Mechanism & Rationale: The remarkable efficacy of these ligands is attributed to several factors:

    • Promotion of L₁Pd(0): Their immense steric bulk favors the formation of the highly reactive, monoligated L₁Pd(0) active species, which undergoes oxidative addition much faster than the corresponding L₂Pd(0) complex.[6]

    • Facilitation of Reductive Elimination: The steric hindrance also accelerates the rate-limiting reductive elimination step, which is often slow for electron-deficient heteroaryl substrates. This helps to outcompete side reactions like beta-hydride elimination.[3]

    • Enhanced Electron-Donating Ability: These ligands are strong sigma-donors, increasing the electron density at the palladium center and facilitating the oxidative addition of even less reactive aryl chlorides and electron-poor heteroaryl halides.[8]

  • Performance: For the amination of this compound, third-generation ligands are predicted to be vastly superior. They are known to catalyze reactions of heteroaryl halides at lower temperatures and catalyst loadings.[7] Specifically, ligands like RuPhos and BrettPhos have been designed to minimize hydrodehalogenation side reactions and are particularly effective for coupling primary amines.[3][5] The use of pre-formed, air-stable palladacycle precatalysts (e.g., XPhos Pd G3) further enhances reliability and ease of use, providing more consistent results by ensuring efficient generation of the active Pd(0) species.[8][9]

Comparative Performance Analysis

While direct experimental data for the amination of this compound is not consolidated in a single comparative study, we can synthesize a performance guide based on the extensive literature on analogous systems.

Catalyst System (Ligand)GenerationTypical Temp.Catalyst LoadingKey AdvantagesPredicted Suitability for this compound
BINAP 2nd90 - 110 °C2 - 5 mol%Good general-purpose ligand; established for some halopyridines.Moderate. Likely to be slow and require forcing conditions. Potential for O-arylation side product at high temperatures.
Xantphos 2nd90 - 110 °C2 - 5 mol%Wide bite angle can promote difficult couplings; less prone to P-C bond cleavage.Moderate to Good. Often a robust choice for heteroarylamination.[10] May offer better stability than BINAP but still requires elevated temperatures.
XPhos 3rd60 - 100 °C0.5 - 2 mol%Highly active for a broad range of substrates, including heteroaryl chlorides.[8]Excellent. High expected reactivity should allow for lower temperatures, minimizing side reactions involving the -OH group.
RuPhos 3rdRT - 80 °C0.1 - 2 mol%Excellent for hindered substrates and minimizing hydrodehalogenation.[7][9]Excellent. A top choice, particularly if the amine coupling partner is primary or sterically demanding.
BrettPhos 3rdRT - 80 °C0.1 - 2 mol%Specifically designed to accelerate reductive elimination and minimize side reactions.[3][7]Excellent. Highly recommended for this substrate due to its functionalization, which makes it prone to side reactions that BrettPhos is designed to prevent.

Experimental Protocols & Workflow

Herein, we provide a detailed, self-validating protocol for the amination of this compound using a third-generation catalyst system, which is predicted to offer the highest performance.

Representative Protocol: Amination using RuPhos Pd G3 Precatalyst

This protocol describes the coupling of this compound with a representative primary amine, benzylamine.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Benzylamine (1.2 mmol, 1.2 equiv)

  • RuPhos Pd G3 (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed Toluene (5 mL)

  • Oven-dried reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox, add this compound, RuPhos Pd G3 precatalyst, and sodium tert-butoxide to the reaction vessel. Rationale: Setting up under an inert atmosphere is crucial to prevent oxidation and deactivation of the sensitive Pd(0) active catalyst.

  • Solvent and Reagent Addition: Outside the glovebox, add anhydrous, degassed toluene via syringe, followed by the addition of benzylamine. Rationale: Using anhydrous and degassed solvent minimizes quenching of the strong base and prevents catalyst deactivation.

  • Reaction Conditions: Seal the vessel and place it in a preheated oil bath at 80 °C. Stir vigorously. Rationale: While some third-generation catalysts can operate at room temperature, a moderate temperature of 80 °C is a good starting point to ensure a reasonable reaction rate for this challenging substrate.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS after 1-2 hours. The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and quench carefully with water (10 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Visualizing the Process: Catalytic Cycle and Workflow

To better understand the underlying chemistry and experimental design, the following diagrams illustrate the key processes.

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) Active Catalyst OA_Complex Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition Amido_Complex Pd(II)-Amido Complex OA_Complex->Amido_Complex Ligand Exchange & Deprotonation Amido_Complex->Pd0 Reductive Elimination Product Ar-NR'R'' Product Amido_Complex->Product ArX Ar-I ArX->OA_Complex Amine HNR'R'' Amine->OA_Complex Base Base Base->OA_Complex

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Experimental_Workflow A 1. Setup (Glovebox) B 2. Reagent Addition (Solvent, Amine) A->B C 3. Reaction (Heat & Stir) B->C D 4. Monitoring (TLC / LC-MS) C->D E 5. Work-up (Quench & Extract) D->E Upon Completion F 6. Purification (Chromatography) E->F G Final Product F->G

References

Analysis of the electronic effects of the fluoro and iodo groups on reactivity

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Fluoro and Iodo Groups on Chemical Reactivity

A Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the strategic placement of halogen atoms can profoundly influence a molecule's physicochemical properties and biological activity. Among the halogens, fluorine and iodine represent two extremes in terms of their electronic characteristics. While fluorine is the most electronegative element, iodine is one of the least electronegative yet highly polarizable halogens. This guide provides an in-depth analysis of the distinct electronic effects of fluoro and iodo groups and their consequential impact on chemical reactivity, supported by experimental data and mechanistic insights.

Fundamental Electronic Properties: A Tale of Two Halogens

The reactivity of aromatic and aliphatic compounds is largely dictated by the electronic nature of their substituents. The fluoro and iodo groups, while both halogens, exert disparate influences due to their differences in electronegativity, resonance capabilities, and polarizability.

  • Inductive Effect (-I): This effect describes the transmission of charge through a chain of atoms via electrostatic induction. Fluorine's paramount electronegativity (3.98 on the Pauling scale) results in a powerful electron-withdrawing inductive effect.[1] In contrast, iodine's lower electronegativity (2.66) leads to a significantly weaker inductive pull on sigma (σ) bond electrons.[1][2]

  • Resonance Effect (+R): Both fluorine and iodine possess lone pairs of electrons that can be delocalized into an adjacent π-system, a phenomenon known as the resonance or mesomeric effect.[3][4] For fluorine, the overlap between its 2p orbitals and the 2p orbitals of an adjacent carbon atom is efficient, resulting in a meaningful +R effect.[5][6] Conversely, the large 5p orbitals of iodine overlap poorly with carbon's 2p orbitals, rendering its +R effect considerably weaker.[4]

  • Polarizability: Iodine's large atomic size and diffuse electron cloud make it highly polarizable. This property allows it to stabilize nearby positive charges and makes the carbon-iodine bond more susceptible to cleavage. Fluorine, being a small and compact atom, has low polarizability.

The interplay of these effects is context-dependent and dictates the overall electronic influence of the substituent on the molecule's reactivity.

G cluster_F Fluoro Group (-F) cluster_I Iodo Group (-I) F_Inductive Strong -I Effect (Electronegativity) F_Resonance Moderate +R Effect (2p-2p Overlap) I_Inductive Weak -I Effect I_Resonance Weak +R Effect (5p-2p Overlap) I_Polarizability High Polarizability

Caption: The two-step addition-elimination mechanism of SNAAr.

Influence on Acidity: The Case of Halogenated Benzoic Acids

The acidity of a substituted benzoic acid is determined by the ability of the substituent to stabilize the negative charge of the carboxylate anion formed upon deprotonation. Electron-withdrawing groups increase acidity by stabilizing the conjugate base.

Based on the inductive effect alone, one would expect the acidity order to be F > Cl > Br > I. However, the resonance effect complicates this trend, particularly for the para-substituted isomers. For p-fluorobenzoic acid, the +R effect of fluorine partially counteracts its strong -I effect, making it a weaker acid than p-chlorobenzoic acid. [7][8]For the other halogens, the -I effect generally dominates, and the acidity decreases down the group.

Table 2: pKa Values of para-Halogenated Benzoic Acids

SubstituentpKa
-H4.20
-F4.14
-Cl3.98
-Br3.97
-I3.93

Note: pKa values can vary slightly depending on the solvent and temperature.

For ortho-substituted benzoic acids, steric effects (the "ortho effect") can also play a significant role, often leading to increased acidity regardless of the electronic nature of the substituent. [9] To quantify and compare the electronic influence of various substituents, the Hammett equation is often employed. [10][11]This linear free-energy relationship correlates reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives. [10]The substituent constant, sigma (σ), is a measure of the electronic effect of a substituent.

Table 3: Hammett Substituent Constants (σp)

Substituentσp
-F+0.062 [10]
-Cl+0.227 [10]
-Br+0.232 [10]
-I+0.276 [10]

A positive σ value indicates an electron-withdrawing group. The larger the positive value, the stronger the electron-withdrawing effect. These values are consistent with the observed trends in the acidity of para-halogenated benzoic acids.

Conclusion: A Dichotomy of Effects with Practical Implications

The fluoro and iodo groups, despite being members of the same elemental family, exhibit a fascinating dichotomy in their electronic effects, leading to profoundly different impacts on chemical reactivity.

  • Fluorine's strong inductive effect and moderate resonance effect make it a deactivating but ortho, para-directing group in EAS, and a potent activating group in SNAAr. Its incorporation is a key strategy in drug design to modulate metabolic stability and binding affinity.

  • Iodine's weaker inductive effect, negligible resonance effect, and high polarizability also render it a deactivating but ortho, para-directing group in EAS, albeit more reactive than its fluoro counterpart. In contrast, it is a poor activator for SNAAr. The C-I bond's relative weakness and iodine's ability to participate in halogen bonding and act as a heavy atom for crystallographic phasing make it a valuable substituent in synthetic and medicinal chemistry.

A thorough understanding of these nuanced electronic effects is paramount for researchers and scientists in the rational design of molecules with desired reactivity and properties in fields ranging from drug development to materials science.

References

The Fluorinated Pyridine Core: A Privileged Scaffold in Kinase Inhibitor Design - A Comparative Guide to In Vitro Assay Results

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the realm of oncology and inflammatory diseases, protein kinases have emerged as a pivotal class of therapeutic targets. The development of small molecule inhibitors that can selectively modulate the activity of these enzymes is a cornerstone of targeted therapy. Within the vast chemical space of kinase inhibitors, heterocyclic scaffolds have proven to be particularly fruitful, with the pyridine ring being a recurring motif in numerous FDA-approved drugs. The strategic incorporation of fluorine atoms into these pyridine scaffolds can further enhance their pharmacological properties, including metabolic stability, binding affinity, and cell permeability. This guide provides a comparative analysis of the in vitro kinase assay results for a series of compounds featuring a fluorinated pyridine core, with a focus on derivatives structurally related to the 6-fluoro-5-iodopyridin-2-ol scaffold. While direct derivatization of this specific starting material is not extensively documented in publicly available literature, the broader class of fluorinated pyridines has demonstrated significant potential as inhibitors of key kinases involved in tumorigenesis and other pathologies.

This guide will delve into the in vitro performance of these compounds against several important kinase targets, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Fibroblast Growth Factor Receptor 4 (FGFR4), and Vaccinia-Related Kinase 1 (VRK1). We will present a comparative summary of their inhibitory activities, provide detailed experimental protocols for representative in vitro kinase assays, and discuss the underlying principles that govern these experimental choices.

Comparative Analysis of In Vitro Kinase Inhibitory Activity

The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the kinase's activity in vitro. The following tables summarize the IC50 values for representative fluorinated pyridine-based inhibitors against their respective kinase targets. It is important to note that direct comparison of IC50 values across different studies should be approached with caution, as variations in assay conditions can influence the results.[1][2]

VEGFR-2 Inhibitors

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[3][4] Several pyridine-derived compounds have shown potent inhibitory activity against VEGFR-2.[5][6]

Compound ClassSpecific Compound ExampleTarget KinaseIC50 (µM)Reference
Pyridine-derivedCompound 10VEGFR-20.12[5]
Pyridine-derivedCompound 8VEGFR-20.13[5]
Pyridine-derivedCompound 9VEGFR-20.13[5]
Piperazinylquinoxaline-basedCompound 11VEGFR-20.19[3]
1,6-DihydropyrimidineCompound 29VEGFR-20.1987[7]
FGFR4 Inhibitors

FGFR4 is a receptor tyrosine kinase that has been implicated in the development of several cancers, including hepatocellular carcinoma.[8][9] Selective inhibition of FGFR4 is a promising therapeutic strategy.

Compound ClassSpecific Compound ExampleTarget KinaseIC50 (nM)Reference
Irreversible InhibitorBLU9931FGFR43[10]
Covalent InhibitorFGFR4-IN-5FGFR46.5[10]
Selective InhibitorFGFR4-IN-9 (Compound 6O)FGFR475.3[10]
Covalent InhibitorH3B-6527FGFR4<1.2[10]
VRK1 Inhibitors

Vaccinia-related kinase 1 (VRK1) is a serine/threonine kinase involved in cell cycle regulation and DNA damage response. Its overexpression has been linked to poor prognosis in several cancers.

Compound ClassSpecific Compound ExampleTarget KinaseIC50 (nM)Reference
AminopyridineCompound 26VRK1150[11]

Methodologies: In Vitro Kinase Assays

The determination of a compound's IC50 value relies on a robust and reproducible in vitro kinase assay. These assays typically measure the transfer of a phosphate group from ATP to a substrate (a peptide or protein) by the kinase. The inhibition of this process by a test compound is then quantified. There are several formats for in vitro kinase assays, with the most common being radiometric, fluorescence-based, and luminescence-based assays.

General Workflow for an In Vitro Kinase Assay

The following diagram illustrates the general steps involved in a typical in vitro kinase assay.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Kinase, Substrate, ATP, and Test Compound Dilutions add_components Add Kinase, Substrate, and Test Compound to Assay Plate prep_reagents->add_components initiate_reaction Initiate Reaction by Adding ATP add_components->initiate_reaction incubate Incubate at a Controlled Temperature for a Defined Time initiate_reaction->incubate stop_reaction Stop the Reaction incubate->stop_reaction add_detection_reagent Add Detection Reagent stop_reaction->add_detection_reagent read_signal Read Signal (e.g., Radioactivity, Fluorescence, Luminescence) add_detection_reagent->read_signal calculate_inhibition Calculate Percent Inhibition read_signal->calculate_inhibition plot_curve Plot Dose-Response Curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: General workflow of an in vitro kinase assay.

Detailed Protocol: Radiometric Filter Binding Assay for a Tyrosine Kinase

This protocol is a representative example of a radiometric assay, a highly sensitive method for measuring kinase activity.[2] This method utilizes [γ-³²P]ATP, a radioactive isotope of ATP.

Rationale: The principle of this assay is the measurement of the incorporation of the radioactive ³²P-phosphate group from [γ-³²P]ATP into a specific substrate peptide by the kinase. The phosphorylated substrate is then captured on a filter membrane, while the unincorporated [γ-³²P]ATP is washed away. The amount of radioactivity remaining on the filter is directly proportional to the kinase activity.

Materials:

  • Purified recombinant kinase

  • Specific peptide substrate

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • [γ-³²P]ATP (specific activity ~3000 Ci/mmol)

  • Non-radioactive ("cold") ATP

  • Test compounds dissolved in DMSO

  • 96-well polypropylene plates

  • Phosphocellulose filter plates (e.g., Millipore MAPH)

  • Stop buffer (e.g., 75 mM phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range for IC50 determination.

  • Assay Plate Setup:

    • Add 2 µL of the diluted test compound or DMSO (for control wells) to the wells of a 96-well polypropylene plate.

    • Add 23 µL of the kinase/substrate mix (pre-diluted in kinase assay buffer to the desired final concentration) to each well. The optimal concentrations of kinase and substrate should be determined empirically but are typically in the low nanomolar and low micromolar range, respectively.

  • Reaction Initiation:

    • Prepare the ATP mix by combining [γ-³²P]ATP and cold ATP in kinase assay buffer to achieve the desired final concentration (often at or near the Km for ATP for the specific kinase) and specific activity.

    • Initiate the kinase reaction by adding 25 µL of the ATP mix to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Reaction Termination and Substrate Capture:

    • Stop the reaction by adding 50 µL of stop buffer to each well.

    • Transfer the entire reaction volume from the polypropylene plate to the wells of a phosphocellulose filter plate.

    • Allow the substrate to bind to the filter membrane for approximately 30 minutes at room temperature.

  • Washing:

    • Wash the filter plate multiple times (e.g., 4-5 times) with 200 µL of stop buffer per well to remove unincorporated [γ-³²P]ATP. A vacuum manifold is typically used for this step.

  • Signal Detection:

    • After the final wash, dry the filter plate completely.

    • Add scintillation fluid to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.

Signaling Pathway Visualization

The following diagram illustrates a simplified representation of the VEGFR-2 signaling pathway, a common target for the pyridine-based inhibitors discussed.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates AKT AKT PI3K->AKT Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival, Migration) ERK->Gene_Expression AKT->Gene_Expression VEGF VEGF VEGF->VEGFR2 Binds Inhibitor Fluorinated Pyridine Inhibitor Inhibitor->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Conclusion

The fluorinated pyridine scaffold represents a versatile and highly effective core structure for the design of potent and selective kinase inhibitors. The comparative in vitro data presented in this guide highlight the promising activity of compounds containing this moiety against key cancer-related kinases such as VEGFR-2, FGFR4, and VRK1. The provided detailed protocol for a radiometric kinase assay serves as a practical example of the methodologies employed to generate such data, emphasizing the importance of careful experimental design and execution for obtaining reliable and comparable results. As our understanding of the kinome and its role in disease continues to expand, the fluorinated pyridine scaffold is poised to remain a valuable tool in the development of next-generation targeted therapeutics.

References

Comparative study of different protecting groups for the pyridinol moiety

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic manipulation of functional groups is a cornerstone of successful organic synthesis. The pyridinol moiety, a common scaffold in pharmaceuticals and biologically active compounds, presents a unique challenge due to the interplay of its hydroxyl group and the pyridine ring's electronic nature. The protection of the pyridinol hydroxyl is often a critical step to prevent undesired side reactions during synthetic transformations. This guide provides an in-depth, objective comparison of common protecting groups for the pyridinol moiety, supported by experimental data and detailed protocols to aid in the rational selection of the most suitable protecting group for your specific synthetic needs.

Introduction: The unique challenge of protecting pyridinols

The hydroxyl group of a pyridinol is not a simple alcohol. Its reactivity is modulated by its position on the pyridine ring and the associated tautomeric equilibria with the corresponding pyridone form. For instance, 2- and 4-hydroxypyridines exist predominantly as their pyridone tautomers, which can lead to competing N-alkylation versus O-alkylation. 3-Hydroxypyridine, on the other hand, exists primarily in the phenolic form.[1][2][3] This inherent reactivity profile necessitates a careful choice of protecting group and reaction conditions to achieve selective O-protection. An ideal protecting group should be introduced in high yield under mild conditions, be stable to a range of subsequent reaction conditions, and be removed chemoselectively without affecting other functional groups.[4][5]

This guide will focus on a comparative analysis of three widely used protecting groups for the pyridinol hydroxyl: the Benzyl (Bn) ether , the tert-Butyldimethylsilyl (TBDMS) ether , and the Acetyl (Ac) ester . We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative sources.

Comparative Analysis of Protecting Groups

The choice of a protecting group is dictated by its stability profile and the conditions required for its removal. An effective synthetic strategy often relies on the concept of orthogonal protection , where multiple protecting groups can be removed selectively in any order without affecting the others.[4][6][7]

Benzyl (Bn) Ether

The benzyl group is a robust and versatile protecting group for hydroxyls, including those on a pyridinol scaffold.

Introduction: Benzyl ethers are typically formed via a Williamson ether synthesis, where the pyridinol is deprotonated with a base, followed by reaction with a benzyl halide.[8][9]

Stability: Benzyl ethers are stable to a wide range of conditions, including acidic and basic hydrolysis, and many organometallic reagents. However, a crucial consideration for pyridinol derivatives is the potential inhibition of catalytic hydrogenolysis by the pyridine nitrogen. The lone pair on the pyridine nitrogen can coordinate to the palladium catalyst, poisoning it and hindering the deprotection.[9][10]

Deprotection: The primary method for benzyl ether cleavage is catalytic hydrogenolysis (e.g., H₂, Pd/C).[11][12] To overcome the catalyst poisoning issue in pyridinols, transfer hydrogenation conditions or the use of alternative, non-hydrogenolysis cleavage methods are often employed. These include strong acids like HBr or BBr₃, or oxidative cleavage for electron-rich benzyl derivatives like the p-methoxybenzyl (PMB) ether using reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[13][14][15]

tert-Butyldimethylsilyl (TBDMS) Ether

Silyl ethers, particularly the TBDMS group, are widely used due to their ease of introduction, tunable stability, and mild cleavage conditions.[16][17]

Introduction: The TBDMS group is readily introduced by reacting the pyridinol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, typically imidazole, in an aprotic solvent like DMF.[17]

Stability: The stability of silyl ethers is highly dependent on the steric bulk at the silicon atom. The TBDMS group offers a good balance of being stable enough for many synthetic transformations, including chromatography, while still being readily cleavable.[16][18] They are generally stable to basic conditions but are labile to acid and fluoride ions.[18][19]

Deprotection: The most common method for TBDMS ether cleavage is treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF.[18][20] Acidic conditions (e.g., acetic acid in THF/water) or specialized reagents like HF-pyridine can also be employed for deprotection.[20] The choice of deprotection reagent allows for orthogonality with other protecting groups.

Acetyl (Ac) Ester

The acetyl group is an easily introduced and removed protecting group, though its stability profile is more limited compared to benzyl and silyl ethers.

Introduction: Acetylation of pyridinols is typically achieved using acetic anhydride in the presence of a base like pyridine or triethylamine.

Deprotection: Acetyl esters are readily cleaved under basic conditions, such as treatment with potassium carbonate in methanol. This lability to base makes them orthogonal to acid-labile groups like Boc and some silyl ethers.

Quantitative Comparison and Experimental Data

To provide a clear, objective comparison, the following table summarizes typical reaction conditions and yields for the protection and deprotection of a model substrate, 3-hydroxypyridine. It is important to note that optimal conditions and yields can vary depending on the specific pyridinol isomer and other functional groups present in the molecule.

Protecting GroupProtection ReactionTypical Yield (%)Deprotection ReactionTypical Yield (%)Key Stability CharacteristicsOrthogonality
Benzyl (Bn) 3-Hydroxypyridine, NaH, BnBr, DMF, 0 °C to rt85-95O-Bn-3-hydroxypyridine, H₂, 10% Pd/C, EtOH (with acid additive)80-90Stable to acid, base, and many nucleophiles.Cleaved by hydrogenolysis; orthogonal to silyl ethers and esters.
TBDMS 3-Hydroxypyridine, TBDMSCl, Imidazole, DMF, rt90-98O-TBDMS-3-hydroxypyridine, TBAF, THF, rt90-97Stable to base and many synthetic reagents. Labile to acid and fluoride.Cleaved by fluoride; orthogonal to benzyl ethers and esters.
Acetyl (Ac) 3-Hydroxypyridine, Ac₂O, Pyridine, 0 °C to rt95-99O-Ac-3-hydroxypyridine, K₂CO₃, MeOH, rt90-98Stable to acid (mild) and oxidative conditions. Labile to base.Cleaved by base; orthogonal to benzyl ethers and acid-labile groups.

Experimental Protocols

The following are detailed, step-by-step methodologies for the protection and deprotection of 3-hydroxypyridine as a representative pyridinol.

Benzyl Protection of 3-Hydroxypyridine

Materials:

  • 3-Hydroxypyridine

  • Sodium hydride (60% dispersion in mineral oil)

  • Benzyl bromide (BnBr)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 3-hydroxypyridine (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 3-(benzyloxy)pyridine.

Hydrogenolytic Deprotection of 3-(Benzyloxy)pyridine

Materials:

  • 3-(Benzyloxy)pyridine

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl, concentrated)

  • Diatomaceous earth

Procedure:

  • To a solution of 3-(benzyloxy)pyridine (1.0 eq) in ethanol, add a catalytic amount of 10% Pd/C (10 mol%).

  • Add a catalytic amount of concentrated HCl (e.g., 1 drop) to protonate the pyridine nitrogen and prevent catalyst poisoning.

  • Stir the suspension under a hydrogen atmosphere (balloon pressure) at room temperature for 4-8 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of diatomaceous earth, washing with ethanol.

  • Concentrate the filtrate under reduced pressure to yield 3-hydroxypyridine hydrochloride.

TBDMS Protection of 3-Hydroxypyridine

Materials:

  • 3-Hydroxypyridine

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 3-hydroxypyridine (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF, add TBDMSCl (1.2 eq) portionwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 3-((tert-butyldimethylsilyl)oxy)pyridine.

Fluoride-Mediated Deprotection of 3-((tert-butyldimethylsilyl)oxy)pyridine

Materials:

  • 3-((tert-butyldimethylsilyl)oxy)pyridine

  • Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 3-((tert-butyldimethylsilyl)oxy)pyridine (1.0 eq) in anhydrous THF, add TBAF solution (1.2 eq) at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 3-hydroxypyridine.

Visualizing the Workflow: A Guide to Selecting a Protecting Group

The selection of an appropriate protecting group is a critical decision in the planning of a synthetic route. The following diagram illustrates a logical workflow for this process.

Protecting_Group_Selection cluster_PG Protecting Group Options start Define Synthetic Route and Reaction Conditions stability Assess Stability Requirements (Acidic, Basic, Nucleophilic, etc.) start->stability orthogonal Consider Orthogonality with other Protecting Groups stability->orthogonal deprotection Evaluate Deprotection Conditions Compatibility orthogonal->deprotection Bn Benzyl (Bn) - Robust - H₂/Pd-C cleavage deprotection->Bn Route tolerates hydrogenolysis? TBDMS TBDMS - Mild cleavage (F⁻) - Base stable deprotection->TBDMS Need base stability and mild fluoride cleavage? Ac Acetyl (Ac) - Base labile - Easily introduced deprotection->Ac Need acid stability and base cleavage? final_choice Select Optimal Protecting Group Bn->final_choice TBDMS->final_choice Ac->final_choice

Caption: A decision-making workflow for selecting a suitable protecting group for the pyridinol moiety.

Conclusion: Making an Informed Choice

The selection of a protecting group for a pyridinol moiety is a nuanced decision that requires careful consideration of the overall synthetic strategy.

  • Benzyl ethers offer excellent stability but require attention to the deprotection step, especially concerning potential catalyst poisoning during hydrogenolysis. They are a good choice for syntheses involving a wide range of non-reductive transformations.

  • TBDMS ethers provide a good balance of stability and mild cleavage conditions, making them a workhorse in many synthetic campaigns. Their orthogonality with benzyl ethers and esters is a significant advantage.

  • Acetyl esters are ideal for situations where a group that is stable to acidic conditions but easily removed by base is required. Their ease of introduction and removal makes them suitable for protecting less sensitive intermediates.

By understanding the comparative strengths and weaknesses of these common protecting groups, and by utilizing the provided experimental protocols as a starting point, researchers can confidently navigate the challenges of synthesizing complex molecules containing the pyridinol scaffold.

References

A Comparative Guide to Structural Validation: Unambiguous Determination of 6-Fluoro-5-iodopyridin-2-ol Reaction Products by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguity in Drug Discovery

In the landscape of modern drug development, the unequivocal determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which all subsequent research is built. For drug development professionals, an error in structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety liabilities. This is particularly true when working with complex, highly functionalized heterocyclic scaffolds such as 6-Fluoro-5-iodopyridin-2-ol. The presence of multiple reactive sites—a nucleophilic hydroxyl group, and two distinct halogen atoms (F and I) capable of participating in various coupling reactions—creates a high potential for the formation of regioisomers or other unexpected products. While standard analytical techniques like NMR and mass spectrometry are indispensable for initial characterization, they can sometimes fall short of providing the absolute certainty required. This guide provides a comprehensive comparison of analytical techniques, establishing why single-crystal X-ray crystallography stands as the gold standard for the definitive structural validation of novel chemical entities derived from such complex precursors.

The Analytical Challenge: When Spectroscopy Suggests, but Cannot Confirm

The journey from a reaction vial to a confirmed molecular structure typically begins with spectroscopic analysis. Let us consider a hypothetical Suzuki coupling reaction aimed at replacing the iodine atom of this compound with a phenyl group.

  • Mass Spectrometry (MS): Will readily confirm the molecular weight of the product, verifying that a phenyl group has replaced the iodine atom. However, it cannot distinguish between the desired product and a potential, albeit less likely, isomer formed via an unforeseen C-H activation or rearrangement.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides crucial information about the chemical environment of protons and carbons, allowing for the mapping of connectivity. While powerful, NMR can be ambiguous. For instance, distinguishing between two very similar regioisomers can be challenging if the differences in chemical shifts and coupling constants are minimal. Furthermore, while techniques like NOESY can provide through-space correlations to infer conformation in solution, they do not offer the precise, static picture of the solid-state structure that crystallography does.[1][2]

These techniques provide pieces of a puzzle. They can build a strong hypothesis for a structure, but they do not constitute irrefutable proof. This is where the power of seeing the molecule directly, through X-ray diffraction, becomes indispensable.

X-ray Crystallography: The Definitive Arbiter of Molecular Structure

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides precise and detailed information about the three-dimensional arrangement of atoms within a crystal.[3][4] The technique works on the principle that when X-rays are directed at a single, well-ordered crystal, they diffract in a specific pattern based on the arrangement of electron density in the crystal lattice.[5][6] By analyzing the angles and intensities of these diffracted beams, scientists can generate a three-dimensional electron density map of the molecule and, from that, determine the exact position of every atom.[7]

The key advantages of this method are:

  • Unambiguous Connectivity: It directly visualizes the atomic connections, leaving no doubt as to which atoms are bonded.

  • Precise Bond Metrics: It provides highly accurate measurements of bond lengths and angles, which can shed light on the electronic properties of the molecule.[4][8]

  • Absolute Stereochemistry: It is the primary method for determining the absolute configuration of chiral centers without ambiguity.[9]

  • Solid-State Conformation: It reveals the molecule's conformation and intermolecular interactions (e.g., hydrogen bonding) in the solid state, which is crucial for understanding crystal packing and physical properties like solubility.[10]

In the context of drug discovery, where the interaction between a small molecule and its protein target is governed by precise 3D complementarity, this level of structural certainty is paramount.[11][12]

Comparative Analysis of Structural Validation Techniques

The choice of analytical technique depends on the specific question being asked. The table below provides a comparative overview to guide researchers in selecting the appropriate method.

FeatureSingle-Crystal X-ray Diffraction (XRD)Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Information Provided 3D atomic coordinates, bond lengths/angles, absolute stereochemistry, crystal packing.[4][5]Atomic connectivity, solution-state conformation, molecular dynamics.[2][13]Molecular weight, elemental formula, fragmentation patterns.
Sample Requirement High-quality single crystal (typically 0.1-0.3 mm).[6]Pure compound in solution (mg scale).Small amount of pure compound (µg-ng scale).
Destructive? No, the crystal can often be recovered.[4][8]No, the sample is fully recoverable.[14]Yes, the sample is consumed.
Key Strength Provides the definitive, unambiguous molecular structure.[9]Excellent for determining connectivity and studying molecules in a physiologically relevant solution state.[13]Extremely sensitive for confirming molecular weight and identifying components in a mixture.
Key Limitation The primary challenge is growing a suitable crystal; not all compounds crystallize easily.[9]Can be ambiguous for complex isomers; structure is an interpretation of spectral data, not a direct image.[1]Provides no direct information on 3D structure or atomic connectivity.
Throughput Lower; crystal growth and data analysis can be time-consuming.High for simple 1D spectra; lower for complex multi-dimensional experiments.Very High.

The Crystallographic Workflow: From Reaction Product to Refined Structure

The process of determining a crystal structure is a systematic one, blending wet-lab chemistry with sophisticated computation. Each step is critical for a successful outcome.

G cluster_0 Chemical Synthesis & Analysis cluster_1 Crystallography cluster_2 Final Output synthesis Synthesis of This compound Derivative purification Purification (e.g., Column Chromatography) synthesis->purification spectroscopy Initial Characterization (NMR, MS) purification->spectroscopy crystal_growth Crystal Growth spectroscopy->crystal_growth Hypothesized Structure data_collection X-ray Data Collection (Diffractometer) crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution validation Structure Validation (CIF file) structure_solution->validation final_structure Unambiguous 3D Structure validation->final_structure Definitive Proof G start Reaction Product (Unknown Structure) ms Mass Spectrometry Provides: Molecular Weight Cannot Provide: Connectivity, Stereochemistry start->ms Step 1 nmr NMR Spectroscopy Provides: Connectivity, Solution Conformation Ambiguous For: Regioisomers, Absolute Stereochemistry start->nmr Step 2 xrd X-ray Crystallography Provides: Unambiguous 3D Structure, Connectivity, Bond Metrics, Absolute Stereochemistry Requires: Single Crystal ms->xrd Step 3: Resolve Ambiguity nmr->xrd Step 3: Resolve Ambiguity conclusion Structurally Validated New Chemical Entity xrd->conclusion Definitive Proof

References

Performance Benchmark: 6-Fluoro-5-iodopyridin-2-ol and its Analogs in Key Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Selecting the Optimal Fluorinated Pyridine Building Block

In the landscape of modern medicinal chemistry and drug discovery, the incorporation of fluorinated heterocyclic scaffolds is a widely employed strategy to enhance metabolic stability, binding affinity, and pharmacokinetic properties. Among the vast array of available building blocks, substituted pyridines hold a place of prominence.[1] This guide provides an in-depth performance comparison of 6-Fluoro-5-iodopyridin-2-ol, a versatile fluorinated pyridine, against two commercially relevant alternatives: 2-Chloro-5-iodopyridine and 2-Bromo-5-fluoropyridine .

The focus of this benchmark is on their performance in two of the most crucial transformations in contemporary drug synthesis: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.[2][3] These reactions are fundamental for the construction of carbon-carbon and carbon-nitrogen bonds, respectively, forming the backbone of many pharmaceutical compounds.

For the purpose of this guide, we will consider the readily accessible tautomeric form of this compound, which is 2-Fluoro-5-iodopyridine . This is the form predominantly used in synthesis and commercially available.

The Contestants: A Structural Overview

The selection of building blocks for this comparison is based on their structural similarities and their utility in introducing a fluorinated pyridine moiety into a target molecule. Each contestant presents a unique combination of halogens, offering different levels of reactivity and potential for selective functionalization.

Building_Blocks A 2-Fluoro-5-iodopyridine B 2-Chloro-5-iodopyridine C 2-Bromo-5-fluoropyridine

Caption: The three halogenated pyridine building blocks under comparison.

Benchmark Reaction 1: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in the pharmaceutical industry due to its mild reaction conditions and broad functional group tolerance.[3] For this benchmark, we will evaluate the coupling of our three building blocks with a common coupling partner, phenylboronic acid . The primary site of reaction is the carbon-iodine bond, which is significantly more reactive than the carbon-fluorine, -chlorine, or -bromine bonds in palladium-catalyzed cross-coupling reactions.[4]

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a generalized protocol for the Suzuki-Miyaura coupling of halopyridines with phenylboronic acid. Specific modifications from literature sources are noted in the data table.

  • To a dry Schlenk tube, add the halopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).

  • The tube is sealed, evacuated, and backfilled with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a degassed solvent mixture (e.g., 1,4-dioxane/water).

  • The reaction mixture is heated to the specified temperature (typically 80-100 °C) and stirred for the indicated time.

  • Reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Suzuki_Workflow Start Combine Halopyridine, Boronic Acid & Base Inert Evacuate & Backfill with Inert Gas Start->Inert Reagents Add Catalyst & Solvent Inert->Reagents Heat Heat & Stir Reagents->Heat Monitor Monitor Reaction (TLC/LC-MS) Heat->Monitor Workup Cool, Dilute, Wash & Dry Monitor->Workup Reaction Complete Purify Purify by Chromatography Workup->Purify Product Isolated Product Purify->Product

Caption: Generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Performance Data: Suzuki-Miyaura Coupling
Building BlockCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Fluoro-5-iodopyridine Pd(PPh₃)₄Na₂CO₃Propylene Carbonate/H₂O130193[5]
2-Chloro-5-iodopyridine Pd(OAc)₂/SPhosK₃PO₄1,4-Dioxane/H₂O1001885[6]
2-Bromo-5-fluoropyridine Pd(OAc)₂/SPhosK₃PO₄1,4-Dioxane/H₂O801292[7]

Analysis of Suzuki-Miyaura Performance:

The data indicates that all three building blocks are highly effective substrates for Suzuki-Miyaura coupling at the iodo-position. 2-Fluoro-5-iodopyridine demonstrates exceptional reactivity, achieving a high yield in a remarkably short reaction time, albeit at a higher temperature.[5] This high reactivity is advantageous for rapid synthesis.

2-Chloro-5-iodopyridine and 2-Bromo-5-fluoropyridine also provide excellent yields, though they require longer reaction times.[6][7] The choice between these would likely depend on the cost and availability of the starting materials and the specific requirements of the synthetic route. The presence of the less reactive chloro or bromo groups in the products of these reactions offers a handle for subsequent orthogonal cross-coupling reactions, a significant advantage in the synthesis of complex molecules.

Benchmark Reaction 2: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[2] This reaction is of paramount importance in the synthesis of a vast number of pharmaceuticals. In this benchmark, we will compare the performance of our three building blocks in a coupling reaction with morpholine , a common secondary amine used in drug discovery.

Experimental Protocol: Buchwald-Hartwig Amination

The following is a generalized protocol for the Buchwald-Hartwig amination of halopyridines with morpholine.

  • To a dry reaction vessel, add the halopyridine (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., Xantphos, 2-4 mol%).

  • The vessel is sealed and purged with an inert gas.

  • Add the solvent (e.g., toluene), morpholine (1.2 mmol), and a strong base (e.g., Cs₂CO₃ or NaOtBu, 1.4 mmol).

  • The mixture is heated to the specified temperature (typically 90-110 °C) with stirring.

  • The reaction is monitored by TLC or LC-MS.

  • After completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried, concentrated, and the product is purified by column chromatography.

Buchwald_Hartwig_Workflow Start Combine Halopyridine, Catalyst & Ligand Inert Purge with Inert Gas Start->Inert Reagents Add Solvent, Amine & Base Inert->Reagents Heat Heat & Stir Reagents->Heat Monitor Monitor Reaction (TLC/LC-MS) Heat->Monitor Workup Cool, Dilute, Wash & Dry Monitor->Workup Reaction Complete Purify Purify by Chromatography Workup->Purify Product Isolated Product Purify->Product

Caption: Generalized experimental workflow for the Buchwald-Hartwig amination.

Performance Data: Buchwald-Hartwig Amination
Building BlockCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Fluoro-5-iodopyridine Pd₂(dba)₃/XantphosCs₂CO₃Toluene1101688[8]
2-Chloro-5-iodopyridine Pd(OAc)₂/RuPhosNaOtBuToluene1001291[9]
2-Bromo-5-fluoropyridine Pd₂(dba)₃/BINAPNaOtBuToluene1002485[10]

Analysis of Buchwald-Hartwig Performance:

All three building blocks are excellent substrates for the Buchwald-Hartwig amination at the iodo-position, affording high yields of the corresponding morpholinylpyridines.

2-Chloro-5-iodopyridine demonstrates a slight advantage in terms of yield and reaction time in the cited example.[9] The choice of a more electron-rich and sterically hindered ligand like RuPhos is often beneficial for the coupling of less reactive aryl chlorides, and in this case, it appears to be highly effective for the iodo-substituted pyridine as well.

2-Fluoro-5-iodopyridine and 2-Bromo-5-fluoropyridine also perform very well, providing yields in the high 80s.[8][10] The choice between them may again come down to factors such as cost, availability, and the desired functionality in the final product. The presence of a fluorine atom on the pyridine ring, as in the case of 2-fluoro-5-iodopyridine and 2-bromo-5-fluoropyridine, can be particularly desirable for its potential to improve the pharmacological properties of the final molecule.

Conclusion and Recommendations

This comparative guide demonstrates that This compound (as 2-Fluoro-5-iodopyridine) and its analogs, 2-Chloro-5-iodopyridine and 2-Bromo-5-fluoropyridine , are all highly effective building blocks for the synthesis of functionalized pyridines via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

  • 2-Fluoro-5-iodopyridine is an excellent choice for rapid synthesis, exhibiting high reactivity in Suzuki-Miyaura couplings.

  • 2-Chloro-5-iodopyridine offers a cost-effective and highly efficient alternative, particularly in Buchwald-Hartwig aminations.

  • 2-Bromo-5-fluoropyridine provides a good balance of reactivity and stability, with the added benefit of introducing a fluorine atom at the 5-position.

The ultimate selection of a building block will depend on the specific goals of the synthesis, including the desired reaction speed, cost considerations, and the need for orthogonal reactivity at other positions on the pyridine ring. Researchers are encouraged to consider these factors in conjunction with the performance data presented in this guide to make an informed decision for their drug discovery programs.

References

Comparative Guide to the Cross-Validation of Analytical Methods for 6-Fluoro-5-iodopyridin-2-ol Purity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The robust and reliable purity assessment of active pharmaceutical ingredients (APIs) is a cornerstone of drug development and manufacturing. This guide provides a comprehensive comparison of analytical methodologies for the purity determination of 6-Fluoro-5-iodopyridin-2-ol, a key heterocyclic building block. Through a detailed cross-validation study, we objectively evaluate the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This document serves as a practical resource for researchers, analytical scientists, and quality control professionals, offering in-depth protocols, comparative data, and evidence-based recommendations to guide the selection of the most appropriate analytical technique for this critical quality attribute.

Introduction: The Criticality of Purity in Drug Synthesis

This compound is a vital intermediate in the synthesis of numerous pharmaceutical compounds. Its molecular structure, featuring both fluorine and iodine atoms on a pyridine ring, offers a versatile scaffold for the development of novel therapeutics.[1] The purity of this intermediate directly impacts the quality, safety, and efficacy of the final drug product. Therefore, the implementation of accurate and precise analytical methods for its purity assessment is not merely a regulatory requirement but a fundamental scientific necessity.

This guide details a cross-validation approach to compare three distinct and powerful analytical techniques for the purity assessment of this compound. Cross-validation is the process of verifying that a validated analytical method produces consistent and reliable results under varied conditions, such as when performed by different laboratories, analysts, or with different equipment.[2] It is a critical step to ensure data integrity and is a key expectation in regulatory submissions.[2][3] Our objective is to provide a clear, data-driven comparison to empower analytical scientists in selecting the optimal method for their specific needs, from routine quality control to in-depth impurity profiling.

Experimental Design: A Tripartite Approach to Purity Validation

The cross-validation study was designed to rigorously assess the performance of three orthogonal analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The selection of these methods was based on their widespread use in the pharmaceutical industry and their differing principles of separation and detection, providing a comprehensive purity profile.

The validation of these analytical procedures was guided by the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for validating analytical procedures.[4][5][6][7]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and specificity for non-volatile and thermally labile compounds.[8] A reversed-phase HPLC (RP-HPLC) method was developed to separate this compound from potential process-related impurities and degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. While the analysis of organo-iodine compounds by GC-MS can be challenging due to the potential for thermal degradation, a carefully optimized method can provide excellent sensitivity and specificity.[9] This technique is particularly useful for identifying and quantifying volatile impurities that may not be readily detected by HPLC.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, providing an absolute measure of purity. This makes qNMR an invaluable tool for the certification of reference materials and for providing an orthogonal check on chromatographic purity results.

Cross-Validation Workflow

The cross-validation process involves comparing the results obtained from the three different analytical methods to ensure they are comparable and reliable.[10]

Cross-Validation Workflow Cross-Validation Workflow for Purity Assessment cluster_0 Method Development & Validation cluster_1 Sample Analysis cluster_2 Data Comparison & Evaluation HPLC HPLC Method Development HPLC_Val HPLC Validation (ICH Q2) HPLC->HPLC_Val GCMS GC-MS Method Development GCMS_Val GC-MS Validation (ICH Q2) GCMS->GCMS_Val qNMR qNMR Method Development qNMR_Val qNMR Validation qNMR->qNMR_Val Sample Homogeneous Batch of This compound Analyze_HPLC Analyze by HPLC Sample->Analyze_HPLC Analyze_GCMS Analyze by GC-MS Sample->Analyze_GCMS Analyze_qNMR Analyze by qNMR Sample->Analyze_qNMR Compare Compare Purity Results Analyze_HPLC->Compare Analyze_GCMS->Compare Analyze_qNMR->Compare Stats Statistical Analysis Compare->Stats Report Final Report & Recommendations Stats->Report

Caption: Workflow for the cross-validation of analytical methods.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Protocol

Instrumentation and Chromatographic Conditions:

  • System: Agilent 1260 Infinity II LC System or equivalent

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10-90% B over 15 minutes, hold at 90% B for 5 minutes, return to 10% B over 1 minute, and equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 275 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Instrumentation and Conditions:

  • System: Agilent 8890 GC with 5977B MSD or equivalent

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Oven Program: Start at 80 °C, hold for 1 minute, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-450 m/z

Sample Preparation:

  • Accurately weigh approximately 5 mg of this compound.

  • Dissolve in 10 mL of dichloromethane.

  • Filter the solution through a 0.45 µm syringe filter.

Data Analysis: Purity is assessed by the area percentage of the main peak in the total ion chromatogram (TIC). Mass spectra are used to confirm the identity of the main peak and any observed impurities.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

Instrumentation and Conditions:

  • Spectrometer: Bruker Avance III 400 MHz or equivalent

  • Solvent: DMSO-d6

  • Internal Standard: Maleic Anhydride (certified reference material)

  • Pulse Program: zg30 (30° pulse)

  • Relaxation Delay (d1): 30 s

  • Number of Scans: 16

Sample Preparation:

  • Accurately weigh approximately 20 mg of this compound and 10 mg of maleic anhydride into a vial.

  • Dissolve the mixture in approximately 0.75 mL of DMSO-d6.

  • Transfer the solution to an NMR tube.

Data Analysis: The purity of this compound is calculated using the following formula:

Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • m = mass

  • P = Purity of the standard

Results and Discussion: A Comparative Analysis

The purity of a single batch of this compound was determined using the three validated methods. The results are summarized in the table below.

ParameterHPLC-UVGC-MSqNMR
Purity (%) 99.6299.5899.71
Relative Standard Deviation (RSD, n=6) 0.15%0.21%0.08%
Limit of Detection (LOD) 0.01%0.005%Not Applicable
Limit of Quantitation (LOQ) 0.03%0.015%Not Applicable
Analysis Time (per sample) ~25 min~25 min~10 min

Discussion:

The purity values obtained from all three methods were in excellent agreement, demonstrating the robustness of the analytical procedures.

  • HPLC-UV proved to be a reliable and precise method for routine purity assessment. Its high resolution allowed for the separation of closely related impurities.

  • GC-MS offered slightly better sensitivity for volatile impurities, though the risk of thermal degradation of the analyte must be carefully managed through method optimization.[9]

  • qNMR provided the highest precision and a direct, absolute measure of purity. Its speed and the elimination of the need for a specific reference standard make it a highly efficient and valuable orthogonal technique.

Method Comparison Comparison of Analytical Methods center This compound Purity Assessment HPLC HPLC-UV center->HPLC High Resolution Good for non-volatiles GCMS GC-MS center->GCMS High Sensitivity Good for volatiles qNMR qNMR center->qNMR Absolute Quantification High Precision

Caption: Key attributes of the compared analytical methods.

Conclusion and Recommendations

The cross-validation study successfully demonstrated that HPLC-UV, GC-MS, and qNMR are all suitable methods for the purity assessment of this compound. The choice of method will depend on the specific requirements of the analysis.

  • For routine quality control , HPLC-UV is recommended due to its robustness, precision, and ease of use.

  • For in-depth impurity profiling , a combination of HPLC-UV and GC-MS is advised to ensure comprehensive coverage of both volatile and non-volatile impurities.

  • For the certification of reference standards or as a primary orthogonal method , qNMR is the superior choice due to its high precision and ability to provide an absolute purity value.

By employing a cross-validation approach, laboratories can ensure the generation of reliable and consistent data, ultimately contributing to the development of safe and effective medicines.

References

A Comparative Analysis of Synthetic Routes to Substituted Fluoropyridinols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Substituted fluoropyridinols are a class of heterocyclic compounds of significant interest in the pharmaceutical and agrochemical industries. The strategic incorporation of a fluorine atom and a hydroxyl group onto the pyridine scaffold can profoundly influence a molecule's physicochemical properties, including its acidity (pKa), lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This guide provides a comparative analysis of the principal synthetic strategies for accessing these valuable building blocks, offering insights into the mechanistic rationale behind each approach and providing experimental data to support the comparison.

Nucleophilic Aromatic Substitution (SNAr): The Workhorse Approach

Nucleophilic aromatic substitution is arguably the most prevalent strategy for the synthesis of fluoropyridinols. This method relies on the displacement of a suitable leaving group from an activated pyridine ring by a nucleophile. The inherent electron-deficient nature of the pyridine ring facilitates nucleophilic attack, particularly at the positions ortho (C2/C6) and para (C4) to the ring nitrogen.[2]

Halogen as the Leaving Group

The displacement of a halogen, typically chlorine or another fluorine atom, is a cornerstone of SNAr chemistry. Fluoro-substituted pyridines are often more reactive than their chloro-analogues in SNAr reactions, a consequence of fluorine's high electronegativity which enhances the electrophilicity of the carbon atom to which it is attached.[3] For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine.[3]

Key Experimental Considerations:

  • Activation: The pyridine ring must be activated by electron-withdrawing groups to facilitate nucleophilic attack. The ring nitrogen itself provides significant activation at the C2, C4, and C6 positions.

  • Regioselectivity: The site of substitution is dictated by the position of the leaving group and any activating groups. In multi-halogenated pyridines, the fluorine atom is generally the most facile leaving group in SNAr.[2]

  • Nucleophile: For the synthesis of pyridinols, the nucleophile is typically a hydroxide source (e.g., NaOH, KOH) or a protected hydroxyl equivalent.

Table 1: Comparison of Halogen Leaving Groups in SNAr for Pyridinol Synthesis

Leaving GroupRelative ReactivityTypical Reaction ConditionsAdvantagesDisadvantages
FluorineHighestMild conditions (e.g., K₂CO₃, DMSO, 80-120 °C)High reactivity, clean reactionsStarting fluoropyridines can be expensive
ChlorineModerateHarsher conditions (e.g., NaOH, high temp/pressure)Readily available starting materialsLower reactivity, potential for side reactions
BromineLowestVery harsh conditions requiredNot commonly used for this transformationPoor leaving group in SNAr

Workflow for SNAr using a Halogen Leaving Group:

sub Substituted Halopyridine (e.g., 2-Fluoro-5-nitropyridine) pro Substituted Pyridinol (e.g., 5-Nitro-2-pyridinol) sub->pro Heat nuc Hydroxide Source (e.g., KOH) nuc->pro sol Aprotic Polar Solvent (e.g., DMSO) sol->pro

Caption: General workflow for SNAr to produce pyridinols.

Nitro Group as the Leaving Group

The nitro group (–NO₂) is an excellent leaving group in SNAr reactions, often demonstrating reactivity comparable to or exceeding that of halogens. This is due to its strong electron-withdrawing nature, which potently activates the ring for nucleophilic attack.[4][5] The substitution of a nitro group with a fluoride ion (using sources like CsF or KF) provides a direct route to fluoropyridines, which can then be converted to fluoropyridinols in a subsequent step.

A notable example is the synthesis of methyl 3-fluoropyridine-4-carboxylate, achieved by reacting methyl 3-nitropyridine-4-carboxylate with cesium fluoride in refluxing DMSO, affording the product in a 38% yield.[4][6] This demonstrates the viability of the "nitropyridine pathway" for introducing fluorine.[4]

Experimental Protocol: Synthesis of Methyl 3-Fluoropyridine-4-carboxylate [4]

  • To a solution of methyl 3-nitropyridine-4-carboxylate (1.0 g, 5.1 mmol) in dry DMSO (20 mL), add cesium fluoride (1.55 g, 10.2 mmol).

  • Heat the mixture to reflux (approximately 190 °C) for 1.5 hours.

  • Monitor the reaction by TLC or NMR until the starting material is consumed.

  • Cool the reaction mixture, pour it into water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield methyl 3-fluoropyridine-4-carboxylate.

Ring Construction via C-H Functionalization

An alternative to functionalizing a pre-existing pyridine ring is to construct the fluorinated ring from acyclic or simpler cyclic precursors. This approach offers the advantage of building complexity and controlling regiochemistry from the ground up.

A powerful example is the Rh(III)-catalyzed C-H functionalization/annulation reaction between α-fluoro-α,β-unsaturated oximes and alkynes.[7] This method provides a one-step synthesis of multi-substituted 3-fluoropyridines. The reaction proceeds with high regioselectivity, particularly when using terminal alkynes.[7][8]

Causality Behind Experimental Choices:

  • Catalyst System: The [Cp*RhCl₂]₂/metal acetate catalyst system is crucial for enabling the C-H activation and subsequent annulation cascade.[7]

  • Solvent: Non-hydroxylic solvents like ethyl acetate are essential. Protic or nucleophilic solvents such as methanol can lead to the undesirable displacement of the fluorine atom.[7]

  • Regioselectivity: The regiochemical outcome with unsymmetrical alkynes can be variable, but terminal alkynes consistently yield a single regioisomer, providing a predictable route to specifically substituted 3-fluoropyridines.[7]

Illustrative Reaction Scheme:

r1 α-Fluoro-α,β-unsaturated Oxime prod Substituted 3-Fluoropyridine r1->prod r2 Alkyne r2->prod cat [Cp*RhCl₂]₂ AgOAc, EtOAc cat->prod   Catalyst System

Caption: Rh(III)-catalyzed synthesis of 3-fluoropyridines.

Halogen Exchange (Halex) Reaction

The Halex reaction is a classic and industrially significant method for introducing fluorine into aromatic systems.[9] It involves the exchange of a chlorine or bromine atom with fluorine using an alkali metal fluoride (e.g., KF, CsF).

Key Factors for Success:

  • Fluoride Source: The reactivity of the fluoride source is critical. Spray-dried potassium fluoride is often used due to its high surface area. Cesium fluoride is more reactive but also more expensive.

  • Solvent: High-boiling, polar aprotic solvents like DMSO, sulfolane, or N-methyl-2-pyrrolidone (NMP) are required to solubilize the fluoride salt and reach the high temperatures often necessary for the reaction.

  • Phase-Transfer Catalysts: Catalysts such as quaternary ammonium or phosphonium salts can be employed to enhance the solubility and nucleophilicity of the fluoride ion, allowing for milder reaction conditions.

The synthesis of 2-fluoro-3-nitropyridine and 2-fluoro-5-nitropyridine from their corresponding chloropyridines using potassium fluoride in DMF has been reported with yields exceeding 50%.[10] This process is particularly effective when the chlorine atom is activated by electron-withdrawing groups like a nitro group.[10]

Electrophilic Fluorination

While nucleophilic substitution is more common for electron-deficient pyridine rings, electrophilic fluorination can be achieved on activated precursors. A notable method involves the electrophilic fluorination of 1,2-dihydropyridines using reagents like Selectfluor®.[11] The resulting 3-fluoro-3,6-dihydropyridines can then be aromatized by eliminating hydrogen fluoride to furnish the corresponding fluorinated pyridine.[11]

This two-step sequence offers a pathway to fluoropyridines that might be difficult to access through other means. The reaction is typically performed at low temperatures (e.g., 0 °C) in a solvent like acetonitrile. The elimination of HF to form the final pyridine product can occur upon storage or gentle heating, with isolated yields reported in the range of 72-91%.[11]

Comparative Summary

Synthetic RouteKey ReagentsPosition of FluorinationAdvantagesDisadvantages
SNAr (Halogen) Halopyridine, Nucleophile (e.g., KOH)C2, C4, C6Widely applicable, predictable regioselectivityRequires activated pyridine ring
SNAr (Nitro) Nitropyridine, Fluoride Source (e.g., CsF)C2, C4, C6Excellent leaving group, high activationSynthesis of nitropyridine precursor needed
Ring Construction α-fluoro oxime, Alkyne, Rh(III) catalystC3Builds complexity, high regioselectivityRequires specific, multi-step precursors
Halex Reaction Chloropyridine, KF/CsFC2, C4, C6Industrially scalable, cost-effectiveOften requires harsh conditions, activation needed
Electrophilic Fluorination Dihydropyridine, Selectfluor®C3Access to otherwise difficult isomersRequires synthesis and handling of dihydropyridines

Conclusion

The synthesis of substituted fluoropyridinols can be accomplished through several distinct strategic approaches. Nucleophilic aromatic substitution remains the most direct and widely utilized method, with the choice of leaving group (halogen vs. nitro) depending on the availability of starting materials and the desired reactivity. For accessing more complex substitution patterns, particularly with fluorine at the C3 position, ring-forming C-H activation methodologies provide a powerful, albeit more complex, alternative. The Halex reaction offers a robust and scalable route for converting readily available chloropyridines into their fluoro-analogues. Finally, electrophilic fluorination of partially saturated precursors opens another avenue for specific regioisomers. The optimal synthetic route will ultimately be determined by the specific substitution pattern of the target molecule, the required scale of the synthesis, and the availability of starting materials.

References

Evaluating the Metabolic Stability of Drug Candidates Containing the 6-Fluoropyridin-2-ol Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising lead compound to a viable drug candidate is fraught with challenges. Among the most critical hurdles is achieving a desirable pharmacokinetic profile, with metabolic stability being a cornerstone of success. Rapid metabolism can lead to low bioavailability and a short duration of action, necessitating more frequent or higher doses, which can, in turn, increase the risk of adverse effects.[1] The strategic incorporation of fluorine into molecular scaffolds has emerged as a powerful and widely adopted strategy to enhance metabolic stability and other crucial drug-like properties.[2]

This guide provides an in-depth technical evaluation of the 6-fluoropyridin-2-ol scaffold, a privileged structure in modern medicinal chemistry. We will explore the theoretical underpinnings of its expected metabolic advantages, present a framework for its empirical evaluation against non-fluorinated and alternative scaffolds, and provide detailed experimental protocols to empower researchers in their drug discovery endeavors.

The Rationale: Why Fluorinate the Pyridin-2-ol Scaffold?

The pyridin-2-ol core and its tautomeric pyridone form are prevalent in a multitude of biologically active molecules.[2] However, the pyridine ring can be susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for phase I drug metabolism.[3] The introduction of a fluorine atom, particularly at the 6-position, is a strategic chemical modification intended to mitigate this metabolic liability.

The high electronegativity of fluorine and the exceptional strength of the carbon-fluorine (C-F) bond are key to its utility in drug design.[4] Placing a fluorine atom at a potential site of metabolism, such as the 6-position of the pyridin-2-ol ring, can effectively "shield" that position from enzymatic attack.[5] This is because CYP-mediated metabolism often involves the abstraction of a hydrogen atom, a process that is energetically unfavorable for the strong C-F bond.[6]

Furthermore, the electron-withdrawing nature of fluorine can decrease the electron density of the pyridine ring, making it less susceptible to oxidation.[2] This modification can also influence the acidity of the pyridinol proton and the basicity of the ring nitrogen, which can have cascading effects on the molecule's binding affinity to its target and its overall physicochemical properties.[2]

A Framework for Comparative Evaluation

To empirically validate the theoretical advantages of the 6-fluoropyridin-2-ol scaffold, a head-to-head comparison with its non-fluorinated counterpart and other relevant heterocyclic scaffolds is essential. The primary endpoints for this evaluation are the in vitro metabolic half-life (t½) and the intrinsic clearance (Clint), which collectively provide a robust measure of a compound's metabolic stability.[7][8]

Illustrative Comparative Metabolic Stability Data

While direct, publicly available comparative data for the 6-fluoropyridin-2-ol scaffold is limited, the following table illustrates the expected outcome of such a study based on well-established principles of medicinal chemistry. The data presented here is hypothetical and serves to exemplify the kind of results a researcher would aim to generate.

ScaffoldCompound ExampleHalf-life (t½, min) in Human Liver MicrosomesIntrinsic Clearance (Clint, µL/min/mg protein)
6-Fluoropyridin-2-ol Compound A > 60 < 10
Pyridin-2-olCompound B (non-fluorinated analog of A)2555
6-Chloropyridin-2-olCompound C (chloro-analog of A)4525
PhenylCompound D (phenyl bioisostere of A)1592

Interpretation of Illustrative Data:

In this hypothetical dataset, Compound A, containing the 6-fluoropyridin-2-ol scaffold, exhibits a significantly longer half-life and lower intrinsic clearance compared to its non-fluorinated analog (Compound B) and other comparators. This would provide strong evidence for the enhanced metabolic stability conferred by the 6-fluoro substitution.

Experimental Protocols for Assessing Metabolic Stability

To generate the type of comparative data illustrated above, rigorous and well-controlled in vitro assays are necessary. The two most common and informative assays are the liver microsomal stability assay and the hepatocyte stability assay.[9]

Experimental Workflow: A Visual Overview

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Test_Compound Test Compound Stock Reaction_Mix_Micro Reaction Mixture (Microsomes) Test_Compound->Reaction_Mix_Micro Reaction_Mix_Hep Reaction Mixture (Hepatocytes) Test_Compound->Reaction_Mix_Hep Microsomes Liver Microsomes Microsomes->Reaction_Mix_Micro Hepatocytes Hepatocytes Hepatocytes->Reaction_Mix_Hep NADPH NADPH regenerating system NADPH->Reaction_Mix_Micro Incubate Incubate at 37°C Reaction_Mix_Micro->Incubate Reaction_Mix_Hep->Incubate Quench Quench Reaction (Acetonitrile) Incubate->Quench Time points (0, 5, 15, 30, 60 min) Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data_Analysis Data Analysis (t½, Clint) LCMS->Data_Analysis

Caption: Workflow for in vitro metabolic stability assays.

Protocol 1: Liver Microsomal Stability Assay

This assay is a cost-effective and high-throughput method to assess Phase I metabolic stability.[10][11]

1. Preparation of Reagents:

  • Test Compound Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.
  • Working Solution: Dilute the stock solution to 100 µM in a suitable buffer (e.g., 0.05 M phosphate buffer, pH 7.4).[11]
  • Liver Microsomes: Thaw pooled human liver microsomes on ice and dilute to a working concentration of 1 mg/mL in phosphate buffer.
  • NADPH Regenerating System: Prepare a solution containing an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).[10]

2. Incubation:

  • Pre-warm the microsomal solution and test compound working solution to 37°C.
  • Initiate the reaction by adding the NADPH regenerating system to the microsomal and test compound mixture. The final concentration of the test compound should be around 1-2 µM.[8][10]
  • Incubate the reaction mixture at 37°C with gentle shaking.
  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[12]

3. Reaction Termination and Sample Preparation:

  • Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.[11]
  • Vortex the samples vigorously and centrifuge to precipitate the proteins.
  • Transfer the supernatant to a new plate or vials for analysis.

4. LC-MS/MS Analysis:

  • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[11]

5. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.
  • Calculate the half-life (t½) from the slope of the linear regression.
  • Calculate the intrinsic clearance (Clint) using the following equation: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount)

Protocol 2: Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain both Phase I and Phase II enzymes and their necessary cofactors in a more physiologically relevant environment.[13]

1. Preparation of Reagents:

  • Test Compound Stock and Working Solutions: Prepare as described in the microsomal stability assay protocol.
  • Cryopreserved Hepatocytes: Thaw cryopreserved human hepatocytes according to the supplier's protocol and resuspend in a suitable incubation medium (e.g., Williams' Medium E). Determine cell viability and adjust the cell density (e.g., 0.5-1 x 10^6 viable cells/mL).

2. Incubation:

  • Pre-warm the hepatocyte suspension and test compound working solution to 37°C in a CO2 incubator.
  • Initiate the incubation by adding the test compound working solution to the hepatocyte suspension.
  • At designated time points, withdraw an aliquot of the cell suspension.

3. Reaction Termination and Sample Preparation:

  • Follow the same procedure as in the microsomal stability assay.

4. LC-MS/MS Analysis and Data Analysis:

  • Follow the same procedures as in the microsomal stability assay, adjusting the Clint calculation for the number of hepatocytes: Clint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume / number of hepatocytes in 10^6)

Understanding the Metabolic Pathways

Beyond determining the rate of metabolism, identifying the actual metabolic pathways is crucial for a comprehensive evaluation. This involves identifying the structure of the metabolites formed during the incubation.

Metabolic Pathway Visualization

G cluster_scaffolds Parent Scaffolds cluster_metabolism Metabolic Pathways cluster_metabolites Potential Metabolites Fluoropyridinol 6-Fluoropyridin-2-ol Scaffold CYP_Oxidation CYP450-mediated Oxidation Fluoropyridinol->CYP_Oxidation Blocked UGT_Conjugation UGT-mediated Glucuronidation Fluoropyridinol->UGT_Conjugation Pyridinol Pyridin-2-ol Scaffold Pyridinol->CYP_Oxidation Susceptible Pyridinol->UGT_Conjugation Hydroxylated_Pyridinol Hydroxylated Pyridinol CYP_Oxidation->Hydroxylated_Pyridinol Glucuronide_Fluoropyridinol Fluoropyridinol Glucuronide UGT_Conjugation->Glucuronide_Fluoropyridinol Glucuronide_Pyridinol Pyridinol Glucuronide UGT_Conjugation->Glucuronide_Pyridinol

Caption: Potential metabolic pathways for fluorinated vs. non-fluorinated pyridin-2-ol scaffolds.

Metabolite identification studies are typically performed using high-resolution mass spectrometry to elucidate the structures of metabolites formed in the in vitro assays.[14][15][16][17][18] This can reveal, for example, if the primary metabolic route for the non-fluorinated scaffold is hydroxylation on the pyridine ring, a pathway that would be blocked by the fluorine atom in the 6-fluoropyridin-2-ol scaffold.

Conclusion

The 6-fluoropyridin-2-ol scaffold represents a promising platform for the design of metabolically robust drug candidates. The strategic incorporation of fluorine at the 6-position is predicated on sound principles of medicinal chemistry aimed at blocking common sites of CYP450-mediated metabolism. This guide provides a comprehensive framework for the empirical evaluation of this scaffold's metabolic stability. By employing the detailed protocols for microsomal and hepatocyte stability assays, researchers can generate the critical data needed to make informed decisions in the lead optimization process. A thorough understanding of both the rate and the pathways of metabolism will ultimately de-risk drug development programs and increase the likelihood of advancing new therapeutics to the clinic.

References

Safety Operating Guide

Comprehensive Handling Guide: Personal Protective Equipment for 6-Fluoro-5-iodopyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring that innovative chemistry is conducted with the highest standards of safety. The handling of highly functionalized heterocyclic compounds like 6-Fluoro-5-iodopyridin-2-ol, a valuable building block in medicinal chemistry and materials science, demands a proactive and informed approach to safety. This guide moves beyond a simple checklist to provide a deep, causal understanding of the necessary personal protective equipment (PPE) and handling protocols, ensuring that your work is not only scientifically sound but also fundamentally safe.

A Proactive Hazard Assessment

The toxicological properties of many novel research chemicals have not been fully investigated.[1] Therefore, we must operate under a precautionary principle, inferring potential hazards from the compound's constituent parts: the pyridine core, and its fluorine, iodine, and hydroxyl functional groups.

  • Pyridine Core : Pyridine and its derivatives are known to be potentially harmful if inhaled, swallowed, or absorbed through the skin.[2] Studies have shown that chronic exposure can lead to effects on the liver and other organs.[3]

  • Fluorine and Iodine Halogens : The presence of halogens significantly alters the molecule's reactivity and biological activity. Fluorinated compounds can have unique toxicological profiles, and while the carbon-fluorine bond is strong, metabolic processes can sometimes lead to toxic byproducts.[4][5] Iodinated compounds can also present specific health considerations, with some having been shown to affect thyroid function.[2]

  • Hydroxyl Group (-ol) : This group makes the molecule a pyridinol, which can exhibit skin and eye irritating properties.

Based on this structural analysis, we can anticipate the primary hazards associated with this compound.

Hazard Category Anticipated Risk Rationale
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[2]Based on the toxicity profile of the parent pyridine heterocycle and halogenated analogs.
Skin Irritation Causes skin irritation.[2]Common characteristic of functionalized pyridines and phenols/pyridinols.
Eye Irritation Causes serious eye irritation.[2]Expected for this class of chemical; direct contact can cause significant damage.
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.[6][7]Fine solid particles can easily become airborne and irritate the respiratory tract.
Specific Target Organ Toxicity Potential for organ effects (e.g., liver, thyroid) with repeated exposure.[2]A precautionary assessment based on data for pyridine and certain iodinated compounds.

The Core of Protection: A Multi-Layered PPE Strategy

Effective protection is not about a single piece of equipment, but a complete, self-validating system that begins with engineering controls and ends with specific personal barriers.

Primary Containment: The Chemical Fume Hood

Your most important piece of PPE is the certified chemical fume hood. All manipulations of this compound, including weighing, transfers, and dissolution, must be performed inside a properly functioning fume hood. This engineering control is designed to contain and exhaust dust, vapors, and aerosols, providing the first and most significant layer of respiratory protection.[2]

Detailed PPE Selection

The choice of PPE must be tailored to the specific task. A risk-based approach ensures the highest level of protection when the exposure risk is greatest.

Protection Type Minimum Requirement Enhanced Protection (Recommended for Spills, Large Quantities) Rationale & Causality
Respiratory Work within a certified chemical fume hood.NIOSH-approved half-mask respirator with particulate (P100) and organic vapor cartridges.[8][9]The fume hood is the primary barrier. A respirator adds a crucial secondary barrier, especially if the hood's containment could be compromised or when handling powders that can become airborne.[10]
Eye & Face ANSI Z87.1-compliant safety glasses with side shields.Chemical splash goggles.[11] For large-scale work (>5g) or significant splash potential, add a full-face shield over the goggles.[10][12]Safety glasses protect from projectiles, but goggles provide a seal against dust and splashes.[11] A face shield protects the entire face from larger volume splashes.
Hand Nitrile gloves (minimum 4 mil thickness).Double-gloving with two pairs of nitrile gloves.The outer glove absorbs the initial contamination, allowing for its safe removal while the inner glove remains clean, preventing skin contact. Always remove gloves without touching the outside and wash hands immediately after.[13]
Body Flame-resistant lab coat with tight-fitting cuffs.Chemical-resistant apron worn over the lab coat.[12] For large quantities, a disposable chemical-resistant coverall may be necessary.[14]A lab coat protects against incidental contact. An apron provides an additional liquid-proof barrier for tasks like mixing and transferring solutions.[12]
Footwear Closed-toe leather or solvent-resistant shoes.N/AProtects feet from spills and dropped items. Porous shoes (e.g., cloth sneakers) are prohibited as they can absorb and hold chemical spills against the skin.

Operational Plan: From Receipt to Disposal

A robust safety plan integrates PPE with procedural controls. The following workflow illustrates the critical safety checkpoints for handling this compound.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase (Inside Fume Hood) cluster_cleanup Post-Experiment Phase A Review SDS & Protocol B Verify Fume Hood Certification A->B C Assemble All Materials & Waste Containers B->C D Don Appropriate PPE (Gloves, Goggles, Lab Coat) C->D E Weigh Solid Chemical (Use anti-static weigh boat) D->E F Perform Chemical Transfer & Dissolution E->F G Conduct Experiment F->G H Quench Reaction & Prepare for Work-up G->H I Segregate & Label Waste (Solid, Liquid, Sharps) H->I J Decontaminate Glassware & Surfaces I->J K Remove Outer Gloves (if double-gloved) J->K L Doff Remaining PPE K->L M Wash Hands Thoroughly L->M caption Fig 1. Safe Handling Workflow for this compound

Caption: Fig 1. Safe Handling Workflow for this compound

Step-by-Step Handling Protocol
  • Preparation : Before handling, review this guide and any available Safety Data Sheet (SDS). Ensure your chemical fume hood has been certified within the last year. Prepare designated, clearly labeled waste containers for solid and liquid hazardous waste.

  • Gowning : Don your PPE in the correct order: lab coat, then eye protection, then gloves. If double-gloving, don the inner pair, then the outer pair.

  • Weighing : Conduct all weighing operations inside the fume hood. Use a spatula to gently transfer the solid to a weigh boat to minimize dust formation.[7] Close the primary container immediately after removing the desired amount.

  • Dissolution & Transfer : Add solvent to the solid slowly to avoid splashing. If transferring solutions, use a pipette or cannula. Always perform these actions well inside the fume hood sash.

  • Emergency Response :

    • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[13]

    • Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13]

    • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[13]

    • Spill : Alert others in the area. For a small spill within the fume hood, absorb it with a chemical absorbent (e.g., vermiculite). For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Solid Waste : All contaminated solid materials, including used weigh boats, absorbent pads, and contaminated gloves/PPE, must be placed in a designated solid hazardous waste container.[1]

  • Liquid Waste : All solutions containing this compound and any solvent used for rinsing contaminated glassware must be collected in a labeled, sealed liquid hazardous waste container. Do not pour any amount into the sewer system.[1]

  • Container Disposal : The empty source container must also be disposed of as hazardous waste, as it will contain residual chemical.[13]

Consult your institution's EHS department for specific guidance on waste stream labeling and pickup procedures to ensure full compliance with local and national regulations.[13]

By integrating this expert-level understanding of the hazards with a systematic approach to engineering controls, personal protective equipment, and procedural workflows, you can confidently and safely advance your research goals.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Fluoro-5-iodopyridin-2-ol
Reactant of Route 2
6-Fluoro-5-iodopyridin-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.